molecular formula C10H13NO2 B555744 L-Alpha-methylphenylalanine CAS No. 23239-35-2

L-Alpha-methylphenylalanine

Número de catálogo: B555744
Número CAS: 23239-35-2
Peso molecular: 179.22 g/mol
Clave InChI: HYOWVAAEQCNGLE-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alpha-Methyl-L-phenylalanine (α-MePhe) is a non-proteogenic, synthetic amino acid that serves as a critical tool in biochemical and neurological research. Its core research value lies in its function as a potent and selective inhibitor of the enzyme tyrosine hydroxylase . By inhibiting this rate-limiting enzyme, α-Me-Phe effectively blocks the conversion of tyrosine to L-DOPA, the precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine . This mechanism makes it a valuable agent for experimentally inducing catecholamine depletion in model systems, allowing researchers to study the physiological and behavioral roles of these key neurotransmitters . The compound is also recognized as an inhibitor of phenylalanine hydroxylase. When administered in conjunction with phenylalanine, it can induce a state of hyperphenylalaninemia in animal models, providing a research tool for studying aspects of phenylketonuria (PKU) . Furthermore, α-Methyl-L-phenylalanine is a known substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier, enabling its direct action within the central nervous system . In addition to its applications in neuroscience and metabolic research, this compound and its N-protected derivatives, such as Fmoc- and Boc- alpha-methyl-L-phenylalanine, are important building blocks in peptide synthesis . The incorporation of this alpha-methylated amino acid into peptide chains can alter the conformational and proteolytic stability of the resulting peptides, which is useful for structure-activity relationship (SAR) studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(2S)-2-amino-2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOWVAAEQCNGLE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945921
Record name alpha-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23239-35-2
Record name α-Methyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23239-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-alpha-Methylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-2-methyl-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-.ALPHA.-METHYLPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4V7K5BM5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enantioselective Synthesis of L-Alpha-methylphenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-alpha-methylphenylalanine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its incorporation into peptide structures can enhance metabolic stability and induce specific conformational constraints. The stereochemistry at the quaternary α-carbon atom is critical for its biological activity, making enantioselective synthesis a key challenge and an area of significant research interest. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of the L-enantiomer of alpha-methylphenylalanine, focusing on practical experimental protocols and comparative data.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools for stereocontrol in the synthesis of chiral molecules. By temporarily incorporating a chiral moiety, diastereomeric intermediates are formed, allowing for the selective formation of one enantiomer. Two prominent methods for the synthesis of this compound utilizing chiral auxiliaries are the Schöllkopf bis-lactim ether method and the Myers asymmetric alkylation.

Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method relies on the diastereoselective alkylation of a chiral bis-lactim ether derived from L-valine and glycine. The bulky isopropyl group of the valine auxiliary effectively shields one face of the glycine-derived enolate, directing the incoming electrophile to the opposite face.

Workflow for the Schöllkopf Method:

Schollkopf_Workflow Start L-Valine & Glycine Diketopiperazine Cyclo(L-Val-Gly) (2,5-Diketopiperazine) Start->Diketopiperazine Cyclization Bislactim_Ether (S)-Bis-lactim Ether Diketopiperazine->Bislactim_Ether O-Methylation (Meerwein's salt) Enolate Lithium Enolate Bislactim_Ether->Enolate Deprotonation (n-BuLi) Alkylation Diastereoselective Alkylation Enolate->Alkylation Benzyl Bromide Alkylated_Product Alkylated Bis-lactim Ether Alkylation->Alkylated_Product Hydrolysis Acidic Hydrolysis Alkylated_Product->Hydrolysis Product This compound Methyl Ester Hydrolysis->Product Auxiliary_Recovery L-Valine Methyl Ester (Auxiliary Recovery) Hydrolysis->Auxiliary_Recovery

Figure 1: General workflow for the Schöllkopf synthesis of this compound.

Experimental Protocol: Synthesis of (S)-alpha-Methylphenylalanine Methyl Ester

This protocol is adapted from the general procedure for the synthesis of (R)-α-methyl-α-amino acids using L-valine as the chiral auxiliary; to obtain the (S)-enantiomer (L-form), the corresponding (R)-valine-derived bis-lactim ether would be used. The following is a representative procedure.

Step 1: Preparation of the (S)-Bis-lactim Ether of cyclo(L-Val-Gly) The synthesis begins with the cyclization of L-valine and glycine to form the corresponding 2,5-diketopiperazine, followed by O-methylation with a reagent like trimethyloxonium tetrafluoroborate (Meerwein's salt) to yield the (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.

Step 2: Diastereoselective Alkylation

  • A solution of the (S)-bis-lactim ether (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise, and the mixture is stirred for 15 minutes to form the lithium enolate.

  • A pre-cooled solution of benzyl bromide (1.1 equivalents) in anhydrous THF is added to the enolate solution.

  • The reaction mixture is stirred at -78 °C for 8-24 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

  • The product is extracted with diethyl ether, and the combined organic layers are dried over magnesium sulfate and concentrated in vacuo. The crude product is purified by bulb-to-bulb distillation.

Step 3: Hydrolysis and Product Isolation

  • The alkylated bis-lactim ether (1.0 equivalent) is suspended in 0.25 N hydrochloric acid and stirred at room temperature for 3 days.

  • The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then basified to pH 8-10 with concentrated aqueous ammonia.

  • The this compound methyl ester and the L-valine methyl ester are extracted with diethyl ether.

  • The combined ether extracts are dried over magnesium sulfate and the solvent is removed. The two amino acid esters can be separated by distillation or chromatography.

Quantitative Data for Schöllkopf Method

StepProductYield (%)Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)
AlkylationAlkylated Bis-lactim Ether80-90>95% d.e.
Hydrolysis(S)-alpha-Methylphenylalanine Methyl EsterHigh>95% e.e.[1]
Myers Asymmetric Alkylation

The Myers asymmetric alkylation utilizes pseudoephedrine as a chiral auxiliary. The pseudoephedrine is first converted to an amide with propanoic acid. Deprotonation of this amide followed by alkylation with benzyl bromide proceeds with high diastereoselectivity. Subsequent hydrolysis removes the chiral auxiliary, yielding the desired this compound.

Workflow for Myers Asymmetric Alkylation:

Myers_Workflow Start (+)-Pseudoephedrine Amide_Formation Pseudoephedrine Propanamide Start->Amide_Formation Propionyl Chloride, Pyridine Enolate_Formation Lithium Enolate Amide_Formation->Enolate_Formation LDA, LiCl Alkylation Diastereoselective Alkylation Enolate_Formation->Alkylation Benzyl Bromide Alkylated_Amide Alkylated Pseudoephedrine Amide Alkylation->Alkylated_Amide Hydrolysis Acidic Hydrolysis Alkylated_Amide->Hydrolysis Product This compound Hydrolysis->Product Auxiliary_Recovery (+)-Pseudoephedrine (Auxiliary Recovery) Hydrolysis->Auxiliary_Recovery

Figure 2: General workflow for the Myers asymmetric alkylation.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of N-Propionyl-(+)-pseudoephedrine Amide

  • Dissolve (+)-pseudoephedrine (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add pyridine (1.2 equivalents).

  • Add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with 1 M hydrochloric acid and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[2]

Step 2: Asymmetric Alkylation

  • Suspend anhydrous lithium chloride (6.0-7.0 equivalents) in anhydrous THF.

  • Add diisopropylamine (2.25 equivalents) and cool to -78 °C.

  • Add n-butyllithium in hexanes (2.1 equivalents) to form lithium diisopropylamide (LDA).

  • To this LDA solution, add a solution of N-propionyl-(+)-pseudoephedrine amide (1.0 equivalent) in anhydrous THF.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[2]

  • Add benzyl bromide (1.5-4.0 equivalents) dropwise to the enolate solution at -78 °C.[2]

  • After the reaction is complete (monitored by TLC), quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate. The crude product can be purified by column chromatography or recrystallization.[2]

Step 3: Hydrolysis and Auxiliary Removal

  • Dissolve the alkylated pseudoephedrine amide in a mixture of 1,4-dioxane and 1 M aqueous sulfuric acid.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and make it basic with a sodium hydroxide solution.

  • Wash the aqueous layer with diethyl ether to recover the pseudoephedrine auxiliary.

  • Acidify the aqueous layer with concentrated hydrochloric acid.

  • Extract the this compound product with diethyl ether.

Quantitative Data for Myers Asymmetric Alkylation

StepProductYield (%)Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)
AlkylationAlkylated Pseudoephedrine Amide80-90≥99% d.e. (after recrystallization)[3]
HydrolysisThis compoundHighHigh (enantiomeric purity is maintained)

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative to classical chemical synthesis. Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible addition of ammonia to the double bond of cinnamic acid derivatives. By using a suitable α-methyl-substituted cinnamic acid derivative, this compound can be synthesized with high enantioselectivity. Whole-cell biotransformation is often employed to avoid the need for enzyme purification and to facilitate cofactor regeneration.

Workflow for Enzymatic Synthesis:

Enzymatic_Workflow Substrate alpha-Methylcinnamic Acid Biotransformation Whole-Cell Biotransformation Substrate->Biotransformation Biocatalyst E. coli expressing Phenylalanine Ammonia Lyase (PAL) Biocatalyst->Biotransformation Product This compound Biotransformation->Product Purification Purification Product->Purification Final_Product Pure this compound Purification->Final_Product

Figure 3: General workflow for the whole-cell enzymatic synthesis of this compound.

Experimental Protocol: Whole-Cell Biotransformation

Step 1: Recombinant Strain Cultivation and Cell Harvest

  • Inoculate a suitable E. coli strain expressing a phenylalanine ammonia lyase into a rich medium (e.g., TB medium).

  • Grow the culture at 37 °C until the optical density at 600 nm (OD600) reaches 0.8-1.0.

  • Induce enzyme expression (e.g., with IPTG) and continue cultivation at a lower temperature (e.g., 28 °C) for 20 hours.[4]

  • Harvest the cells by centrifugation and wash them twice with distilled water.[4]

Step 2: Whole-Cell Biotransformation

  • Resuspend the harvested cells in a buffer solution (e.g., 5 M NH4OH, pH 10) to a desired cell density (e.g., OD600 of 30).[4]

  • Add the substrate, alpha-methylcinnamic acid (e.g., 1 g/L), and a surfactant like Triton X-100 (e.g., 1%) to the cell suspension.[4]

  • Incubate the reaction mixture at a suitable temperature (e.g., 28 °C) with shaking for a specified period (e.g., 18 hours).[4]

Step 3: Product Isolation and Purification

  • Acidify the reaction mixture slowly with an acid (e.g., HCl) to stop the reaction and precipitate proteins.

  • Centrifuge the mixture to remove cell debris and precipitated proteins.

  • The supernatant containing the this compound can be further purified using techniques such as ion-exchange chromatography or crystallization.

Quantitative Data for Enzymatic Synthesis

SubstrateBiocatalystConversion (%)Enantiomeric Excess (e.e.)
β-Methylcinnamic acidEngineered PcPALHigh>99.5%[4]

Conclusion

The enantioselective synthesis of this compound can be achieved through several robust methodologies. The choice of method often depends on the desired scale of synthesis, available resources, and the specific requirements for purity.

  • The Schöllkopf method offers high enantioselectivity and is versatile for the synthesis of various α-methyl amino acids, though it involves multiple steps and the use of stoichiometric chiral auxiliaries.

  • The Myers asymmetric alkylation using pseudoephedrine is a highly practical and diastereoselective method, often yielding crystalline intermediates that are easily purified to high diastereomeric excess.

  • Enzymatic synthesis using phenylalanine ammonia lyases represents a green and highly enantioselective approach, particularly well-suited for large-scale production due to its mild reaction conditions and the potential for whole-cell biocatalysis, which simplifies the process.

For researchers in drug development, the high enantiopurity achievable with these methods is of paramount importance. The detailed protocols and comparative data presented in this guide are intended to facilitate the selection and implementation of the most suitable synthetic strategy for their specific needs.

References

In-Depth Technical Guide: Mechanism of Action of L-Alpha-methylphenylalanine and the Inhibition of Tyrosine Hydroxylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the mechanism of action of L-Alpha-methylphenylalanine and its relationship with tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. Contrary to some initial classifications, current evidence indicates that this compound is not a potent direct inhibitor of tyrosine hydroxylase. Instead, its primary mechanisms of action involve the inhibition of phenylalanine hydroxylase (PAH) and aromatic L-amino acid decarboxylase (AADC). To provide a comprehensive understanding of tyrosine hydroxylase inhibition for researchers in this field, this guide also details the mechanism of a well-established competitive inhibitor, α-methyl-p-tyrosine (metirosine). This document includes a thorough review of the catecholamine biosynthesis pathway, quantitative data on metirosine's inhibitory action, detailed experimental protocols for assessing tyrosine hydroxylase activity, and workflow visualizations to support experimental design.

The Catecholamine Biosynthesis Pathway

Catecholamines, including dopamine, norepinephrine, and epinephrine, are critical neurotransmitters and hormones that regulate a vast array of physiological and cognitive functions. The synthesis of these molecules begins with the amino acid L-tyrosine and is a cascade of enzymatic reactions. Tyrosine hydroxylase (TH) catalyzes the first and rate-limiting step in this pathway: the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This initial step is tightly regulated and is a key target for pharmacological intervention to modulate catecholamine levels.

The subsequent steps involve the conversion of L-DOPA to dopamine by aromatic L-amino acid decarboxylase (AADC), the conversion of dopamine to norepinephrine by dopamine β-hydroxylase (DBH), and finally, the synthesis of epinephrine from norepinephrine by phenylethanolamine N-methyltransferase (PNMT).

Catecholamine_Biosynthesis cluster_pathway Catecholamine Biosynthesis Pathway L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase (PAH) L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L-DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase (PNMT)

Figure 1: The catecholamine biosynthesis pathway, highlighting the rate-limiting step catalyzed by tyrosine hydroxylase.

Mechanism of Action of this compound

While sometimes broadly classified as a tyrosine hydroxylase inhibitor, a closer examination of the literature reveals that the primary targets of this compound are other enzymes in and related to the catecholamine biosynthesis pathway.

  • Phenylalanine Hydroxylase (PAH) Inhibition: this compound acts as an inhibitor of phenylalanine hydroxylase, the enzyme responsible for converting L-phenylalanine to L-tyrosine. By blocking this step, it can reduce the endogenous production of L-tyrosine from L-phenylalanine.

  • Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition: this compound also functions as a competitive inhibitor of aromatic L-amino acid decarboxylase. AADC is responsible for the conversion of L-DOPA to dopamine. The presence of the α-methyl group in the structure of this compound is a key feature for its interaction with the AADC active site, thereby impeding the synthesis of dopamine from L-DOPA.[1]

Studies have indicated that while this compound administration leads to a significant increase in phenylalanine levels, plasma tyrosine levels remain largely unchanged, suggesting that its inhibitory effect on tyrosine hydroxylase is minimal.[1]

Mechanism of Action of α-Methyl-p-tyrosine (Metirosine): A Comparative Inhibitor

In contrast to this compound, α-methyl-p-tyrosine (also known as metirosine) is a well-characterized and potent competitive inhibitor of tyrosine hydroxylase.[2][3][4]

As an analog of the natural substrate L-tyrosine, metirosine competes for binding at the active site of tyrosine hydroxylase. This competitive inhibition blocks the conversion of L-tyrosine to L-DOPA, thereby directly inhibiting the rate-limiting step of catecholamine synthesis.[2][3] This leads to a significant reduction in the overall production of dopamine, norepinephrine, and epinephrine.

Quantitative Data for Tyrosine Hydroxylase Inhibition by Metirosine
InhibitorEnzymeOrganismInhibition TypeIC50Ki
α-Methyl-p-tyrosine (Metirosine)Tyrosine HydroxylaseNot SpecifiedCompetitiveData not availableData not available

Competitive_Inhibition Tyrosine_Hydroxylase Tyrosine Hydroxylase (Active Site) L-DOPA L-DOPA (Product) Tyrosine_Hydroxylase->L-DOPA Catalyzes No_Product No Product Formation Tyrosine_Hydroxylase->No_Product Inhibits Catalysis L-Tyrosine L-Tyrosine (Substrate) L-Tyrosine->Tyrosine_Hydroxylase Binds alpha-Methyl-p-tyrosine α-Methyl-p-tyrosine (Competitive Inhibitor) alpha-Methyl-p-tyrosine->Tyrosine_Hydroxylase Competitively Binds Experimental_Workflow cluster_workflow Enzyme Inhibition Assay Workflow Prepare_Reagents 1. Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Enzyme_Inhibitor_Incubation 2. Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Enzyme_Inhibitor_Incubation Initiate_Reaction 3. Initiate Reaction by adding Substrate Enzyme_Inhibitor_Incubation->Initiate_Reaction Monitor_Reaction 4. Monitor Reaction Progress (e.g., Product Formation) Initiate_Reaction->Monitor_Reaction Data_Analysis 5. Data Analysis (Calculate IC50, Ki) Monitor_Reaction->Data_Analysis

References

An In-Depth Technical Guide to the Structural Analysis of L-Alpha-methylphenylalanine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-α-methylphenylalanine is a synthetic amino acid analog of phenylalanine that holds significant interest in pharmacology and drug development.[1] Its structural modifications, particularly the addition of a methyl group at the alpha-carbon, confer unique biological activities. This guide provides a comprehensive structural analysis of L-α-methylphenylalanine and its analogs, detailing its mechanism of action and providing insights into its structure-activity relationship.

L-α-methylphenylalanine is recognized as an inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase, key enzymes in the catecholamine biosynthesis pathway.[1] Furthermore, it serves as a substrate for the L-type amino acid transporter 1 (LAT1), a critical transporter for large neutral amino acids across the blood-brain barrier.[1] Understanding the precise structural features of this molecule and its analogs is paramount for the rational design of novel therapeutic agents targeting these pathways.

Structural and Physicochemical Properties

The fundamental structure of L-α-methylphenylalanine is based on the L-phenylalanine scaffold, with the key distinction being the presence of a methyl group on the α-carbon. This substitution introduces a chiral center, and the L-isomer, (2S)-2-amino-2-methyl-3-phenylpropanoic acid, is the focus of this guide.

PropertyValueSource
IUPAC Name (2S)-2-amino-2-methyl-3-phenylpropanoic acid[1][2]
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [2][3]
CAS Number 23239-35-2[1][2]
Canonical SMILES C--INVALID-LINK--(C(=O)O)N[2]
InChI Key HYOWVAAEQCNGLE-JTQLQIEISA-N[2]

Experimental Protocols for Structural Analysis

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule.

Methodology:

  • Crystal Growth: High-quality single crystals of L-α-methylphenylalanine or its analogs are grown, typically by slow evaporation of a suitable solvent. The choice of solvent is critical and may require screening of various options.

  • Crystal Mounting: A suitable, defect-free crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Data is collected at various crystal orientations.

  • Data Processing: The diffraction intensities are integrated, corrected for experimental factors, and scaled.

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.

A detailed protocol for single-crystal X-ray diffraction of amino acid derivatives can be adapted from established crystallographic methods.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, allowing for the elucidation of its structure and conformation in solution.

Methodology for 1D and 2D NMR Analysis:

  • Sample Preparation: A sample of L-α-methylphenylalanine or its analog (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • 1D NMR (¹H and ¹³C): One-dimensional proton and carbon-13 spectra are acquired to identify the different chemical environments of the hydrogen and carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are neighbors in the molecular structure.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular skeleton.

Specific parameters for each experiment, such as spectral widths, number of scans, and pulse sequences, are optimized for the specific instrument and sample.[6][7]

Structural Data of L-Alpha-methylphenylalanine and Analogs

While a definitive public crystal structure for L-α-methylphenylalanine was not found, data for a closely related derivative, (R)-α-methylphenylalanine methyl ester hydrochloride monohydrate, provides valuable insight into the molecular geometry. Predicted NMR data for the parent compound is also available.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values and may differ from experimental results.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-CH₃1.525
β-CH₂2.9, 3.145
Aromatic CH7.2-7.4127-130
α-C-60
C=O-178

(Data predicted by various computational models)

Signaling and Transport Pathways

Inhibition of Tyrosine Hydroxylase and Phenylalanine Hydroxylase

L-α-methylphenylalanine acts as an inhibitor of both tyrosine hydroxylase (TH) and phenylalanine hydroxylase (PAH).[1] These enzymes are crucial for the biosynthesis of catecholamines and the metabolism of phenylalanine, respectively. The inhibition of TH leads to a depletion of dopamine, norepinephrine, and epinephrine.

Tyrosine_Hydroxylase_Inhibition Tyrosine Tyrosine Tyrosine_Hydroxylase Tyrosine Hydroxylase Tyrosine->Tyrosine_Hydroxylase L_DOPA L_DOPA Dopamine Dopamine L_DOPA->Dopamine Decarboxylation Tyrosine_Hydroxylase->L_DOPA Hydroxylation L_Alpha_methylphenylalanine L-α-methylphenylalanine L_Alpha_methylphenylalanine->Tyrosine_Hydroxylase Inhibition

Inhibition of Tyrosine Hydroxylase by L-α-methylphenylalanine.

Phenylalanine_Hydroxylase_Inhibition Phenylalanine Phenylalanine Phenylalanine_Hydroxylase Phenylalanine Hydroxylase Phenylalanine->Phenylalanine_Hydroxylase Tyrosine Tyrosine Phenylalanine_Hydroxylase->Tyrosine Hydroxylation L_Alpha_methylphenylalanine L-α-methylphenylalanine L_Alpha_methylphenylalanine->Phenylalanine_Hydroxylase Inhibition

Inhibition of Phenylalanine Hydroxylase by L-α-methylphenylalanine.
Transport via L-Type Amino Acid Transporter 1 (LAT1)

L-α-methylphenylalanine is a substrate for the LAT1 transporter, which facilitates its transport across the blood-brain barrier.[1] LAT1 operates via an antiport mechanism, exchanging extracellular substrates for intracellular ones. The transport cycle involves a series of conformational changes.

LAT1_Transport_Mechanism cluster_membrane Cell Membrane LAT1_outward LAT1 Outward-facing LAT1_occluded LAT1 Occluded LAT1_outward->LAT1_occluded 2. Conformational     Change Antiport_sub_out Intracellular Amino Acid LAT1_outward->Antiport_sub_out 8. Release LAT1_occluded->LAT1_outward 7. Conformational     Change LAT1_inward LAT1 Inward-facing LAT1_occluded->LAT1_inward 3. Conformational     Change LAT1_inward->LAT1_occluded 6. Conformational     Change Intracellular Intracellular Space Substrate_in L-α-methyl- phenylalanine LAT1_inward->Substrate_in 4. Release Extracellular Extracellular Space Substrate_out L-α-methyl- phenylalanine Substrate_out->LAT1_outward 1. Binding Antiport_sub_in Intracellular Amino Acid Antiport_sub_in->LAT1_inward 5. Binding

Proposed transport mechanism of L-α-methylphenylalanine via LAT1.

Conclusion

The structural analysis of L-α-methylphenylalanine reveals a molecule with significant therapeutic potential due to its inhibitory effects on key enzymes in neurotransmitter synthesis and its ability to be transported across the blood-brain barrier. While experimental structural data for the parent compound remains elusive, analysis of its derivatives and predicted data provide a solid foundation for understanding its structure-activity relationships. Further research to obtain the crystal structure and detailed NMR data of L-α-methylphenylalanine is crucial for the continued development of novel drugs based on this promising scaffold.

References

The In Vivo Metabolic Fate of L-Alpha-methylphenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alpha-methylphenylalanine (α-MePhe) is a synthetic amino acid analog of phenylalanine with significant applications in biomedical research, particularly in the study of metabolic disorders like phenylketonuria (PKU) and in neuropharmacology. Its primary mechanism of action involves the inhibition of key enzymes in the catecholamine biosynthesis pathway, namely phenylalanine hydroxylase and tyrosine hydroxylase. This technical guide provides a comprehensive overview of the in vivo metabolism and degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biochemical and signaling pathways.

Introduction

This compound (α-MePhe) is a non-proteinogenic amino acid that serves as a valuable tool in experimental medicine.[1] By competitively inhibiting phenylalanine hydroxylase, α-MePhe can induce hyperphenylalaninemia in animal models, mimicking the metabolic state of PKU and allowing for the investigation of disease pathophysiology and potential therapeutic interventions.[2] Furthermore, its inhibition of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, leads to the depletion of dopamine, norepinephrine, and epinephrine, making it a useful pharmacological agent for studying the roles of these neurotransmitters in various physiological and pathological processes.[1][3] Understanding the in vivo fate of α-MePhe is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics. This guide details the metabolic transformations of α-MePhe, its pharmacokinetic profile, and its impact on cellular signaling.

In Vivo Metabolism and Degradation Pathways

The in vivo metabolism of this compound is characterized by limited biotransformation, with a significant portion of the administered dose being excreted unchanged. However, a key metabolic pathway involves its conversion to the active metabolite, metaraminol. The metabolic fate of α-MePhe is analogous to that of the structurally similar compound, α-methyl-p-tyrosine (α-MPT), for which more extensive human metabolic data is available.[4][5][6]

Major Metabolic Pathway: Excretion of Unchanged this compound

Studies on the related compound α-MPT have shown that the majority of the drug is excreted in the urine without modification.[4][5][6] It is inferred that this compound follows a similar pattern, with a substantial fraction being cleared from the body intact.

Minor Metabolic Pathway: Conversion to Metaraminol and Other Catecholamine Analogs

A minor but significant metabolic pathway for this compound involves a series of enzymatic reactions that mirror the initial steps of catecholamine biosynthesis, leading to the formation of metaraminol and other hydroxylated and decarboxylated derivatives.

The proposed metabolic pathway is as follows:

  • Hydroxylation: this compound is hydroxylated to form L-alpha-methyl-p-tyrosine. This reaction is analogous to the conversion of phenylalanine to tyrosine.

  • Further Hydroxylation: L-alpha-methyl-p-tyrosine can be further hydroxylated to L-alpha-methyldopa.

  • Decarboxylation: L-alpha-methyldopa undergoes decarboxylation to yield alpha-methyldopamine.

  • Hydroxylation to Metaraminol: Finally, alpha-methyldopamine is hydroxylated to produce the active metabolite, metaraminol (3,β-dihydroxyamphetamine).[1]

Metaraminol is a sympathomimetic amine that acts as a catecholamine releasing agent, contributing to the overall pharmacological effects of this compound.[1]

Quantitative Metabolic Data

Quantitative data on the in vivo metabolism of this compound is limited. However, data from studies on α-methyl-p-tyrosine (α-MPT) in humans provides valuable insights into the likely metabolic profile of α-MePhe.

MetabolitePercentage of Administered Dose Excreted in UrineReference
Unchanged α-MPT44-88%[4][5]
α-methyldopa, α-methyldopamine, and α-methylnorepinephrine< 1%[4][5]

Table 1: Urinary Excretion of α-methyl-p-tyrosine and its Metabolites in Humans.

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices typically involves chromatographic methods coupled with mass spectrometry.

Quantification of this compound and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of amino acids and their derivatives in urine.[7][8]

4.1.1. Sample Preparation

  • To a 10 µL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Esterify the analytes by adding 2 M HCl in methanol and incubating at 80°C for 60 minutes.

  • Perform amidation by adding pentafluoropropionic anhydride in ethyl acetate and incubating at 65°C for 30 minutes.

  • Reconstitute the resulting methyl ester-pentafluoropropionyl (Me-PFP) derivatives in a borate buffer.

  • Extract the derivatives with toluene for GC-MS analysis.

4.1.2. GC-MS Analysis

  • Injection: Inject a 1 µL aliquot of the toluene extract in splitless mode.

  • Separation: Use a suitable capillary column (e.g., DB-5ms) with an appropriate temperature program to separate the analytes.

  • Ionization: Employ negative-ion chemical ionization (NICI).

  • Detection: Acquire mass spectra in the scan mode (e.g., m/z 50–1000) or in the selected-ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Quantification of this compound and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on general methods for the analysis of drugs and their metabolites in biological fluids.[9][10][11][12]

4.2.1. Sample Preparation

  • To a 100 µL aliquot of plasma or urine, add an internal standard.

  • Perform protein precipitation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

4.2.2. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Ionization: Employ electrospray ionization (ESI) in the positive ion mode.

  • Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for the parent drug and its metabolites for highly selective and sensitive quantification.

Visualization of Pathways

Metabolic Pathway of this compound

Metabolic Pathway of this compound cluster_main cluster_excretion AMP This compound AMPT L-Alpha-methyl-p-tyrosine AMP->AMPT Hydroxylation AMDOPA L-Alpha-methyldopa AMPT->AMDOPA Hydroxylation AMDA Alpha-methyldopamine AMDOPA->AMDA Decarboxylation Met Metaraminol AMDA->Met Hydroxylation Unchanged Unchanged L-Alpha- methylphenylalanine Excretion Urinary Excretion Unchanged->Excretion

Caption: Proposed metabolic pathway of this compound.

Inhibition of Catecholamine Biosynthesis by this compound

Inhibition of Catecholamine Biosynthesis cluster_pathway Normal Catecholamine Synthesis cluster_inhibition Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase (Rate-Limiting Step) DA Dopamine DOPA->DA Aromatic L-amino acid Decarboxylase NE Norepinephrine DA->NE Dopamine β-hydroxylase Epi Epinephrine NE->Epi Phenylethanolamine N-methyltransferase AMP This compound AMP->Tyr AMP->DOPA

Caption: Inhibition of key enzymes in the catecholamine synthesis pathway.

Downstream Signaling Effects of Catecholamine Depletion

Downstream Effects of Catecholamine Depletion cluster_inhibition cluster_catecholamines cluster_receptors Receptor Activation cluster_signaling Intracellular Signaling AMP This compound TH Tyrosine Hydroxylase AMP->TH DA Dopamine TH->DA NE Norepinephrine TH->NE D1 D1-like Receptors DA->D1 D2 D2-like Receptors DA->D2 Alpha α-Adrenergic Receptors NE->Alpha Beta β-Adrenergic Receptors NE->Beta AC_stim ↑ Adenylyl Cyclase ↑ cAMP D1->AC_stim AC_inhib ↓ Adenylyl Cyclase ↓ cAMP D2->AC_inhib Alpha->AC_inhib α2 PLC ↑ Phospholipase C ↑ IP3, DAG Alpha->PLC α1 Beta->AC_stim

Caption: Impact of this compound on catecholamine signaling.

Conclusion

This compound is a valuable research tool whose primary in vivo effects are mediated through the inhibition of catecholamine biosynthesis. Its metabolism is characterized by significant excretion of the parent compound and the formation of a minor, active metabolite, metaraminol. The provided experimental protocols offer a framework for the quantitative analysis of α-MePhe and its metabolites, which is essential for pharmacokinetic and pharmacodynamic studies. The visualized pathways illustrate the mechanism of action and the downstream consequences of catecholamine depletion, providing a clear understanding of its pharmacological effects. This guide serves as a foundational resource for researchers and drug development professionals working with this compound.

References

L-Alpha-methylphenylalanine: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

L-Alpha-methylphenylalanine is a crucial pharmacological tool for investigating the pathophysiology of phenylketonuria and for testing potential therapeutic interventions.[1][2][3] Its primary mechanism of action is the inhibition of phenylalanine hydroxylase, leading to hyperphenylalaninemia, the biochemical hallmark of PKU, in animal models.[1] Understanding the disposition of this compound is critical for the accurate interpretation of experimental results obtained using these models. This technical guide aims to provide a comprehensive overview of the known pharmacokinetic properties and experimental applications of this compound.

Pharmacokinetics and Bioavailability of this compound

Direct and detailed pharmacokinetic parameters for this compound, such as half-life (t½), maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC), are not well-documented in the available scientific literature. However, insights into its absorption and duration of action can be inferred from studies utilizing it to induce experimental PKU.

Dosing in Animal Models:

The following table summarizes typical dosing regimens for this compound in rodent models to induce hyperphenylalaninemia.

Animal ModelDose of this compoundDosing RegimenReference
Developing Mice0.43 mg/g body weightDaily administrations[1]
Suckling Rats24 µmol per 10g body weightInjections[2]
Newborn RatsNot specifiedAdministration of L-phenylalanine and alpha-methylphenylalanine[3]

Absorption and Distribution:

This compound is a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier into the central nervous system.[1] This is a critical aspect of its utility in creating neurological models of PKU.

Metabolism:

This compound is known to be metabolized to an active compound, metaraminol (3,β-dihydroxyamphetamine).[1] Metaraminol is a catecholamine-releasing agent and contributes to the overall pharmacological effects observed after the administration of this compound.[1]

Pharmacokinetics of Metaraminol (Active Metabolite)

While pharmacokinetic data for the parent compound is scarce, more information is available for its active metabolite, metaraminol.

Pharmacokinetic ParameterValueReference
Oral Bioavailability 15-20%[4]
Onset of Action (IV) 1-2 minutes[5][6]
Duration of Action 20-60 minutes[5][6]
Elimination Half-life (t½) 20-60 minutes[4]
Protein Binding ~45%[4]
Metabolism Hepatic[4]
Elimination Primarily renal as metabolites[4]

Experimental Protocols

The primary application of this compound is in the induction of experimental phenylketonuria. A general protocol is described below.

Induction of Chronic Hyperphenylalaninemia in Developing Mice:

  • Animal Model: Developing mice.

  • Materials:

    • This compound

    • L-Phenylalanine

    • Sterile saline or appropriate vehicle

  • Procedure:

    • Prepare a solution or suspension of this compound (0.43 mg/g body weight) and L-phenylalanine (2 mg/g body weight) in a suitable vehicle.

    • Administer the solution/suspension to developing mice daily via the desired route (e.g., intraperitoneal injection).

    • Monitor plasma phenylalanine levels to confirm the induction of hyperphenylalaninemia. Phenylalanine concentrations have been shown to increase approximately 40-fold in both plasma and brain following this regimen.[1]

    • The inhibition of hepatic phenylalanine hydroxylase activity (65-70%) is typically observed within 12 hours of administration and can persist for 24 hours or longer.[1]

Analytical Methods:

The quantification of L-phenylalanine in plasma is well-established and these methods can be adapted for this compound. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for the analysis of amino acids in biological fluids.

  • Enzymatic-colorimetric assays: These provide a simpler and often more rapid method for determining phenylalanine concentrations.

Visualizations

Signaling and Metabolic Pathways

Inhibition_of_Phenylalanine_Hydroxylase cluster_0 Normal Phenylalanine Metabolism cluster_1 Effect of this compound Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PAH Phenylalanine_Hydroxylase Phenylalanine Hydroxylase (PAH) L_Alpha_methylphenylalanine L_Alpha_methylphenylalanine L_Alpha_methylphenylalanine->Phenylalanine_Hydroxylase Inhibition Accumulation Accumulation of Phenylalanine

Caption: Inhibition of Phenylalanine Hydroxylase by this compound.

Experimental Workflow

Experimental_Workflow Start Start: Animal Model Selection Dosing Administration of This compound and Phenylalanine Start->Dosing Monitoring Blood Sampling and Phenylalanine Level Monitoring Dosing->Monitoring Confirmation Hyperphenylalaninemia Confirmed? Monitoring->Confirmation Confirmation->Dosing No, adjust dose Experimentation Proceed with Experimental Studies Confirmation->Experimentation Yes Endpoint Endpoint: Data Collection and Analysis Experimentation->Endpoint Metabolic_Conversion L_Alpha_methylphenylalanine This compound Metabolism Metabolic Conversion L_Alpha_methylphenylalanine->Metabolism Metaraminol Metaraminol (Active Metabolite) Metabolism->Metaraminol

References

L-Alpha-Methylphenylalanine and Its Impact on Catecholamine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alpha-methylphenylalanine (α-MePhe) is a synthetic amino acid analog that serves as a potent inhibitor of catecholamine biosynthesis. Its primary mechanisms of action involve the competitive inhibition of two key enzymes: phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH). Inhibition of PAH disrupts the conversion of phenylalanine to tyrosine, the initial precursor for catecholamine synthesis. More critically, the inhibition of TH, the rate-limiting enzyme in the catecholamine biosynthetic pathway, directly curtails the production of L-DOPA and, consequently, the downstream neurotransmitters dopamine, norepinephrine, and epinephrine. This technical guide provides a comprehensive overview of the effects of L-α-methylphenylalanine on catecholamine biosynthesis, detailing its mechanism of action, summarizing quantitative data from key studies, and providing detailed experimental protocols for researchers.

Introduction

Catecholamines, including dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones that regulate a vast array of physiological and cognitive processes.[1] The biosynthesis of these critical signaling molecules is a tightly regulated enzymatic pathway, with tyrosine hydroxylase (TH) acting as the rate-limiting step.[2] this compound (α-MePhe) is an α-methylated analog of phenylalanine and has been instrumental in experimental models for studying the consequences of impaired catecholamine synthesis, such as in phenylketonuria (PKU).[3][4] By inhibiting key enzymes in this pathway, α-MePhe leads to a significant depletion of catecholamine levels, providing a valuable tool for investigating the roles of these neurotransmitters in various physiological and pathological states.[3] This guide will delve into the biochemical and physiological effects of L-α-methylphenylalanine, offering a detailed resource for researchers in neuroscience and drug development.

Mechanism of Action

This compound exerts its effects on catecholamine biosynthesis primarily through the inhibition of two critical enzymes:

  • Phenylalanine Hydroxylase (PAH): α-MePhe acts as an inhibitor of PAH, the enzyme responsible for converting phenylalanine to tyrosine.[3] This inhibition can lead to a state of hyperphenylalaninemia, mimicking the biochemical phenotype of PKU, and reduces the available pool of tyrosine, the initial substrate for catecholamine synthesis.[4]

  • Tyrosine Hydroxylase (TH): More significantly, α-MePhe is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the catecholamine synthesis pathway.[3] By competing with the natural substrate, tyrosine, α-MePhe directly blocks the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to all catecholamines.[2][3] This leads to a marked reduction in the synthesis of dopamine, norepinephrine, and epinephrine.[5]

The dual inhibitory action of L-α-methylphenylalanine makes it a potent tool for inducing catecholamine depletion in experimental settings.

Quantitative Data on the Effects of this compound

The administration of L-α-methylphenylalanine leads to quantifiable reductions in enzyme activity and catecholamine levels. The following tables summarize key findings from various studies.

Table 1: Effect of this compound on Phenylalanine Hydroxylase (PAH) Activity

Animal ModelDosage of L-α-methylphenylalanineRoute of AdministrationDuration% Inhibition of Hepatic PAH ActivityReference
Newborn Mice0.43 mg/g body weight (daily)Injection12 hours65-70%[4]

Table 2: Effect of this compound on Cerebral Catecholamine Levels in Rats

Age of RatsTreatmentDurationBrain Region% Decrease in Dopamine% Decrease in NoradrenalineReference
7 and 11-day-oldDaily injections of α-methylphenylalanine + phenylalanineNot SpecifiedWhole Brain20-40%20-40%[5]

Signaling Pathways and Experimental Workflows

Catecholamine Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the normal catecholamine biosynthesis pathway and the points of inhibition by this compound.

Catecholamine_Biosynthesis Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-limiting) Tyr->TH LDOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) LDOPA->AADC Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine PAH->Tyr O2, Tetrahydrobiopterin TH->LDOPA O2, Tetrahydrobiopterin, Fe2+ AADC->Dopamine Pyridoxal phosphate DBH->Norepinephrine Ascorbate, Cu2+ PNMT->Epinephrine S-adenosyl-L-methionine aMePhe This compound aMePhe->PAH Inhibits aMePhe->TH Inhibits

Caption: Catecholamine biosynthesis pathway and points of inhibition by this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on catecholamine levels in a rodent model.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_sample_collection Sample Collection cluster_analysis Biochemical Analysis animal_selection Select Rodent Model (e.g., Sprague-Dawley Rats) acclimatization Acclimatization Period (e.g., 1 week) animal_selection->acclimatization grouping Randomly Assign to Control and Treatment Groups acclimatization->grouping control_admin Administer Vehicle (e.g., Saline) to Control Group grouping->control_admin treatment_admin Administer this compound to Treatment Group grouping->treatment_admin euthanasia Euthanize Animals at Defined Time Points control_admin->euthanasia treatment_admin->euthanasia dissection Dissect Brain Regions of Interest (e.g., Striatum, Cortex) euthanasia->dissection homogenization Homogenize Tissue in Acidic Solution (e.g., 0.1 M PCA) dissection->homogenization centrifugation Centrifuge Homogenates to Pellet Debris homogenization->centrifugation hplc Analyze Supernatant for Catecholamines using HPLC-ECD centrifugation->hplc data_analysis Quantify Catecholamine Levels and Perform Statistical Analysis hplc->data_analysis

Caption: A typical experimental workflow for in vivo studies of this compound.

Detailed Experimental Protocols

In Vivo Administration of this compound in Mice

This protocol is adapted from studies inducing chronic hyperphenylalaninemia in developing mice.[4]

Objective: To induce a state of catecholamine depletion in mice through the administration of this compound.

Materials:

  • L-Alpha-methyl-D,L-phenylalanine (Sigma-Aldrich or equivalent)

  • L-Phenylalanine (Sigma-Aldrich or equivalent)

  • Sterile 0.9% saline solution

  • Syringes and needles for injection

  • Animal balance

Procedure:

  • Animal Model: Use newborn mice (e.g., C57BL/6 strain).

  • Preparation of Injection Solution:

    • Prepare a suspension of L-Alpha-methyl-D,L-phenylalanine in sterile 0.9% saline at a concentration that allows for the administration of 0.43 mg/g body weight in a reasonable injection volume.

    • Prepare a solution of L-phenylalanine in sterile 0.9% saline at a concentration that allows for the administration of 2 mg/g body weight.

  • Administration:

    • Weigh each mouse pup daily to determine the correct dosage.

    • Administer the L-Alpha-methyl-D,L-phenylalanine suspension via subcutaneous or intraperitoneal injection.

    • Administer the L-phenylalanine solution via a separate injection.

    • Administer injections daily to maintain decreased enzyme activity.

  • Monitoring:

    • Monitor the animals for any signs of toxicity or distress.

    • At the desired time points, euthanize the animals and collect tissues for analysis.

Quantification of Catecholamines in Rat Brain Tissue by HPLC-ECD

This protocol provides a detailed method for the analysis of dopamine and norepinephrine in brain tissue, adapted from established procedures.[6][7][8]

Objective: To accurately measure the concentrations of dopamine and norepinephrine in brain tissue samples.

Materials:

  • Mobile Phase:

    • 0.1 M Sodium formate buffer

    • 5 mM Sodium 1-heptanesulfonate

    • 0.17 mM Ethylenediaminetetraacetic acid disodium salt (EDTA)

    • 5% v/v Acetonitrile

    • Adjust pH to ~4.0

  • Tissue Homogenization Buffer: 0.1 M Perchloric acid (PCA)

  • Standards: Dopamine hydrochloride and Norepinephrine bitartrate salt

  • HPLC System:

    • Pump capable of delivering a constant flow rate

    • C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size)

    • Electrochemical detector (ECD) with a glassy carbon working electrode

    • Data acquisition and analysis software

Procedure:

  • Sample Preparation:

    • Dissect the brain region of interest on a cold plate.

    • Weigh the tissue and homogenize in a known volume of ice-cold 0.1 M PCA (e.g., 10 volumes w/v).

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC-ECD Analysis:

    • Equilibrate the HPLC system with the mobile phase at a flow rate of approximately 1 ml/min.

    • Set the ECD potential to an appropriate value for the oxidation of catecholamines (e.g., +650 mV to +800 mV).

    • Inject a known volume of the prepared sample supernatant (e.g., 20 µL) onto the column.

    • Record the chromatogram.

  • Quantification:

    • Prepare a series of standard solutions of dopamine and norepinephrine of known concentrations in 0.1 M PCA.

    • Inject the standards to generate a standard curve by plotting peak area against concentration.

    • Determine the concentrations of dopamine and norepinephrine in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the weight of the tissue.

In Vitro Tyrosine Hydroxylase (TH) Activity Assay

This protocol is a representative method for measuring TH activity in tissue homogenates.[9]

Objective: To determine the enzymatic activity of tyrosine hydroxylase in the presence and absence of inhibitors like this compound.

Materials:

  • Assay Buffer: 100 mM HEPES, pH 7.0

  • Substrate: L-Tyrosine

  • Cofactors: Tetrahydrobiopterin (BH4), Iron (II) sulfate

  • Reaction Stop Solution: 5% (v/v) Perchloric acid

  • Tissue homogenate (prepared in a suitable buffer)

  • Incubator or water bath at 37°C

  • HPLC system with a photodiode array detector

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, tissue homogenate (containing the enzyme), BH4, and iron sulfate.

    • For inhibitor studies, pre-incubate the reaction mixture with this compound at various concentrations.

  • Enzyme Reaction:

    • Initiate the reaction by adding the substrate, L-Tyrosine (e.g., to a final concentration of 50 µM).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold 5% perchloric acid.

  • Product Analysis:

    • Centrifuge the terminated reaction mixture to pellet precipitated proteins.

    • Analyze the supernatant for the product, L-DOPA, using an HPLC system with a photodiode array detector, measuring absorbance at 280 nm.

  • Activity Calculation:

    • Quantify the amount of L-DOPA produced by comparing it to a standard curve.

    • Calculate the enzyme activity, typically expressed as nmol of L-DOPA formed per minute per mg of protein.

Conclusion

This compound is a powerful pharmacological tool for the in-depth study of catecholamine function. Its ability to inhibit both phenylalanine hydroxylase and the rate-limiting enzyme tyrosine hydroxylase provides a robust method for depleting catecholamines in various experimental models. This technical guide has provided a detailed overview of its mechanism of action, quantitative effects, and key experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of neuroscience, pharmacology, and drug development, facilitating further investigation into the critical roles of catecholamines in health and disease.

References

L-Alpha-methylphenylalanine: A Comprehensive Technical Guide on its Discovery, History, and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alpha-methylphenylalanine (L-α-MePhe) is a synthetic amino acid analogue that has played a pivotal role in neurochemical research and the development of animal models for metabolic disorders. As a derivative of phenylalanine, it acts as a potent inhibitor of key enzymes in the catecholamine biosynthesis pathway, namely phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH). This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of L-α-MePhe in a research context. It details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its synthesis and in vivo use, and visualizes its impact on relevant signaling pathways.

Introduction and Historical Context

The exploration of α-methylated amino acids began in the mid-20th century, driven by an interest in creating analogues that could act as antagonists to natural amino acid metabolism. This compound, an α-methylated analogue of the essential amino acid L-phenylalanine, emerged from this line of inquiry.[1] Early investigations focused on the effects of these modified amino acids on enzymes involved in neurotransmitter synthesis.

A significant breakthrough in the application of L-α-MePhe came with its use as a tool to induce experimental phenylketonuria (PKU) in animals.[2][3] Researchers discovered that co-administration of L-α-MePhe with L-phenylalanine effectively mimicked the biochemical phenotype of PKU by inhibiting phenylalanine hydroxylase, leading to a significant accumulation of phenylalanine in the blood and brain.[3][4] This development provided an invaluable in vivo model for studying the pathophysiology of PKU and for testing potential therapeutic interventions.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of two critical enzymes in the catecholamine biosynthesis pathway:

  • Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of L-phenylalanine to L-tyrosine, the first step in this pathway. L-α-MePhe acts as a competitive inhibitor of PAH. Interestingly, it is reported to be a very weak inhibitor of rat liver PAH in vitro, but a potent suppressor of the enzyme's activity in vivo.[3] This discrepancy suggests that its in vivo effects may be mediated by more complex mechanisms, potentially involving metabolic activation or indirect regulatory effects.

  • Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme in the synthesis of catecholamines, responsible for converting L-tyrosine to L-DOPA. By inhibiting TH, L-α-MePhe can lead to a depletion of the neurotransmitters dopamine, norepinephrine, and epinephrine.[5]

The dual inhibition of PAH and TH makes L-α-MePhe a powerful tool for modulating catecholamine levels in research settings.

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of this compound.

ParameterSpeciesValueConditionsReference
PAH Inhibition (in vivo) Mouse65-70% inhibition of hepatic activity12 hours after administration of 0.43 mg/g body weight[4]
Rat70-75% decrease in hepatic activity18 hours after administration of 24 µmol per 10g body weight[3]
Phenylalanine Levels Mouse~40-fold increase in plasma and brainFollowing daily administration of L-phenylalanine and L-α-MePhe[4]
Rat20-40-fold increase in plasmaDuring the first 18 days of life with co-administration of L-phenylalanine[3]

Table 1: In Vivo Effects of this compound on Phenylalanine Hydroxylase and Phenylalanine Levels

Note: Specific Ki or IC50 values for this compound's inhibition of phenylalanine hydroxylase and tyrosine hydroxylase are not consistently reported in the literature, reflecting the discrepancy between its in vitro and in vivo potency.

Experimental Protocols

Synthesis of this compound (Illustrative Strecker Synthesis)

The Strecker synthesis is a classic method for producing α-amino acids. While various methods exist for the synthesis of α-methylated amino acids, the following provides a conceptual workflow for the synthesis of racemic α-methylphenylalanine. The resolution of the L-enantiomer would require an additional chiral separation step.

Workflow for Strecker Synthesis of α-Methylphenylalanine:

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nitrile Addition cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Chiral Resolution Phenylacetone Phenylacetone Imine Imine Intermediate Phenylacetone->Imine Reaction Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Nucleophilic Attack Cyanide Cyanide (e.g., KCN) Cyanide->Aminonitrile Racemic_AMphe Racemic α-Methylphenylalanine Aminonitrile->Racemic_AMphe Hydrolysis Acid Acid (e.g., HCl) Acid->Racemic_AMphe L_AMphe L-α-Methylphenylalanine Racemic_AMphe->L_AMphe Separation Chiral_Agent Chiral Resolving Agent Chiral_Agent->L_AMphe

Caption: Strecker synthesis workflow for L-α-Methylphenylalanine.

Detailed Methodology (Conceptual):

  • Imine Formation: Phenylacetone is reacted with ammonia to form the corresponding imine. This reaction is typically carried out in a suitable solvent and may require heating.

  • Nitrile Addition: A cyanide source, such as potassium cyanide, is added to the imine. The cyanide ion acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.

  • Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions (e.g., using hydrochloric acid). This converts the nitrile group into a carboxylic acid, yielding racemic α-methylphenylalanine.

  • Chiral Resolution: The racemic mixture is then resolved to isolate the desired L-enantiomer. This can be achieved through various methods, such as fractional crystallization with a chiral resolving agent.

Induction of Experimental Phenylketonuria in Mice

This protocol is based on the methodology described by Greengard et al. (1976).

Experimental Workflow:

G cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring cluster_outcome Outcome Prep_Phe Prepare L-Phenylalanine Solution Injection Daily Injections Prep_Phe->Injection Prep_AMphe Prepare L-α-Methylphenylalanine Solution Prep_AMphe->Injection Animal_Model Developing Mice Animal_Model->Injection Blood_Sample Collect Blood Samples Injection->Blood_Sample Brain_Tissue Collect Brain Tissue Injection->Brain_Tissue Biochem_Analysis Biochemical Analysis (e.g., Phenylalanine levels) Blood_Sample->Biochem_Analysis Brain_Tissue->Biochem_Analysis PKU_Model Hyperphenylalaninemia (PKU Model) Biochem_Analysis->PKU_Model G Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr PAH LDOPA L-DOPA Tyr->LDOPA TH Dopamine Dopamine LDOPA->Dopamine AADC NE Norepinephrine Dopamine->NE DBH Epi Epinephrine NE->Epi PNMT aMePhe L-α-Methyl- phenylalanine PAH Phenylalanine Hydroxylase (PAH) aMePhe->PAH TH Tyrosine Hydroxylase (TH) aMePhe->TH AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β- Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT)

References

Physical and chemical properties of L-Alpha-methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties, Experimental Protocols, and Biological Interactions of L-Alpha-methylphenylalanine for Researchers, Scientists, and Drug Development Professionals.

This compound ((2S)-2-amino-2-methyl-3-phenylpropanoic acid), a non-proteinogenic α-amino acid, serves as a valuable tool in biochemical and pharmaceutical research. Its structural similarity to L-phenylalanine, combined with the presence of an α-methyl group, confers unique properties that make it a subject of interest in peptide synthesis, drug design, and the study of amino acid metabolism and transport. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental methodologies, and its role in biological pathways.

Core Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1][2]
Appearance White to off-white solid
Melting Point L-isomer: Data not availableD-isomer: 220-226 °CDL-isomer: 293-294 °C (decomposes)
Boiling Point Predicted (D-isomer): 312.8 ± 30.0 °C at 760 mmHg
Optical Rotation [α]²⁰D -18 ± 1° (c=1 in water)
Solubility Predicted (Water): 5 g/L[3]
pKa (Acidic) Predicted: 2.5[3]
pKa (Basic) Predicted: 9.69[3]
logP (Octanol-Water) Predicted: -1.0 to -1.2[2][3]
CAS Number 23239-35-2[1]

Experimental Protocols

Asymmetric Synthesis of this compound[4]

This protocol describes a stereospecific method for the synthesis of α-methylated amino acids, adapted for this compound, using a chiral glycine equivalent.

1. Synthesis of the Chiral Auxiliary:

  • The synthesis starts with the preparation of the imidazolidinone chiral auxiliary, for example, (2S,5S)-1-Benzoyl-5-benzyl-2-tert-Butyl-3-methyl-imidazolidin-4-one, from L-phenylalanine.

2. Enolate Formation and Methylation:

  • The chiral auxiliary is treated with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to form the corresponding enolate.

  • The enolate is then quenched with an electrophilic methyl source, such as methyl iodide (CH₃I), to introduce the α-methyl group. The stereochemistry of this step is directed by the chiral auxiliary, leading to the desired (S)-configuration at the α-carbon.

3. Hydrolysis and Purification:

  • The methylated imidazolidinone derivative is hydrolyzed under strong acidic conditions (e.g., refluxing in 6N HCl) to cleave the chiral auxiliary and yield the free amino acid, this compound.

  • The reaction mixture is then neutralized, and the product is purified. Purification can be achieved by ion-exchange chromatography or by recrystallization from a suitable solvent system (e.g., water/ethanol).

  • The final product's identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Chiral HPLC Analysis of this compound

This protocol outlines a method for the determination of the enantiomeric purity of this compound.

1. Chromatographic System:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column, such as an Astec CHIROBIOTIC T, is effective for the separation of underivatized amino acid enantiomers.[4][5]

  • Mobile Phase: A polar ionic or reversed-phase mobile phase is typically used. For example, a mixture of water, methanol, and an acid modifier like formic acid can be effective.[4] The exact composition should be optimized for the specific column and system.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

2. Sample Preparation:

  • A standard solution of this compound is prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • A solution of the racemic Dthis compound is also prepared to confirm the retention times of both enantiomers.

3. Analysis:

  • The system is equilibrated with the mobile phase until a stable baseline is achieved.

  • The racemic standard is injected to determine the retention times for the D- and L-enantiomers and to calculate the resolution factor.

  • The this compound sample is then injected, and the chromatogram is recorded.

  • The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers.

Biological Activity and Signaling Pathways

This compound is a competitive inhibitor of key enzymes in the catecholamine biosynthesis pathway and a substrate for the large neutral amino acid transporter 1 (LAT1).

Inhibition of Catecholamine Biosynthesis

This compound acts as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[6][7] By competing with the natural substrate, L-tyrosine, at the active site of the enzyme, it blocks the conversion of L-tyrosine to L-DOPA, thereby depleting the downstream neurotransmitters. It also inhibits phenylalanine hydroxylase.[6]

Catecholamine_Biosynthesis_Inhibition cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibitor L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT L-AMPA This compound L-AMPA->L-Tyrosine Inhibits

Catecholamine biosynthesis inhibition by this compound.
Transport via LAT1

This compound is recognized and transported by the Large Neutral Amino Acid Transporter 1 (LAT1), which is highly expressed in the blood-brain barrier and in many cancer cells.[6] This transport is a sodium-independent, obligatory exchange mechanism, meaning it transports one amino acid into the cell while simultaneously transporting another out. The ability of this compound to be transported by LAT1 makes it a useful tool for studying this transporter and a potential scaffold for designing drugs that can cross the blood-brain barrier.

LAT1_Transport cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LAT1 LAT1 Transporter L_AMPA_in This compound LAT1->L_AMPA_in Influx AA_out Intracellular Amino Acid LAT1->AA_out Efflux L_AMPA_out This compound L_AMPA_out->LAT1 Binds AA_in Intracellular Amino Acid AA_in->LAT1 Binds

Transport of this compound via the LAT1 transporter.

References

Methodological & Application

Application Notes and Protocols for Inducing Hyperphenylalaninemia in Rats using L-Alpha-methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing hyperphenylalaninemia (HPA) in rats, a model that mimics the biochemical characteristics of Phenylketonuria (PKU). The protocol utilizes a combination of L-phenylalanine and L-alpha-methylphenylalanine (α-MePhe), a potent in vivo inhibitor of phenylalanine hydroxylase (PAH).[1][2][3] This model is advantageous as it avoids the high mortality and growth deficits associated with other chemical inducers like p-chlorophenylalanine.[3]

Mechanism of Action

L-phenylalanine is the substrate that accumulates in PKU. This compound acts as a potent suppressor of hepatic phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[3] While it is a weak competitive inhibitor of PAH in vitro, its in vivo effects are significant, leading to a 70-75% decrease in hepatic PAH activity.[3] This inhibition of PAH, combined with the administration of excess L-phenylalanine, leads to a significant and sustained elevation of plasma phenylalanine levels, effectively modeling the hyperphenylalaninemia observed in PKU.[3]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from studies utilizing this HPA rat model.

Table 1: Effects of this compound and L-phenylalanine on Phenylalanine Hydroxylase (PAH) Activity and Plasma Phenylalanine Levels.

ParameterAnimal ModelTreatment DetailsResultReference
Hepatic PAH ActivitySuckling Rats24 µmol of α-MePhe with or without 52 µmol of L-phenylalanine per 10g body weight70-75% decrease in activity, maximal at 18h post-administration[3]
Hepatic PAH ActivityNewborn MiceDaily administration of 0.43 mg/g body weight α-MePhe and 2 mg/g body weight L-phenylalanine65-70% inhibition within 12h, persisting for at least 24h[4]
Plasma Phenylalanine LevelsDeveloping Rats (first 18 days of life)Injections of α-MePhe and L-phenylalanine20-40 fold increase[3]
Plasma Phenylalanine LevelsDeveloping Rats (after weaning)Dietary administration of α-MePhe and L-phenylalanine30-fold increase[3]
Plasma & Brain Phenylalanine LevelsDeveloping MiceDaily injections of α-MePhe and L-phenylalanineApproximately 40-fold increase[4]

Experimental Protocols

Two primary methods for inducing chronic hyperphenylalaninemia are detailed below: subcutaneous injections for suckling rats and dietary administration for weaned rats.

Protocol 1: Induction of Hyperphenylalaninemia in Suckling Rats via Subcutaneous Injection

Objective: To induce chronic hyperphenylalaninemia in neonatal rats.

Materials:

  • This compound (α-MePhe)

  • L-phenylalanine

  • Sterile saline solution (0.9% NaCl)

  • Heating plate or water bath

  • Sterile syringes and needles (e.g., 27-gauge)

  • Suckling rat pups (e.g., Wistar or Sprague-Dawley)

Procedure:

  • Preparation of Injection Solution:

    • Prepare a suspension of L-phenylalanine in sterile saline. A common concentration is 5% (w/v). Heat the solution gently to aid dissolution.

    • Prepare a solution of this compound in sterile saline.

    • The exact concentrations should be calculated based on the required dosage. For example, to administer 24 µmol of α-MePhe and 52 µmol of L-phenylalanine per 10g of body weight, prepare the solutions accordingly.[3]

  • Animal Dosing:

    • Weigh each rat pup to determine the precise injection volume.

    • Administer the L-phenylalanine and this compound solutions via subcutaneous injection. The two substances can be administered in separate injections or, if compatible, as a combined solution.

    • Injections are typically given daily to maintain elevated phenylalanine levels.[4]

  • Monitoring:

    • Monitor the pups daily for any signs of distress, changes in body weight, and overall health.

    • Collect blood samples periodically to measure plasma phenylalanine levels and confirm the induction of hyperphenylalaninemia. Blood can be collected via the tail vein or saphenous vein.

Protocol 2: Induction of Hyperphenylalaninemia in Weaned Rats via Dietary Admixture

Objective: To induce chronic hyperphenylalaninemia in post-weaning rats.

Materials:

  • This compound (α-MePhe)

  • L-phenylalanine

  • Standard rat chow

  • Food mixer/blender

  • Weaned rats (e.g., 25 days of age)

Procedure:

  • Preparation of Medicated Diet:

    • Thoroughly grind the standard rat chow into a fine powder.

    • Calculate the required amounts of L-phenylalanine and this compound to achieve the desired concentration in the diet. A commonly used formulation is 5% L-phenylalanine and 0.4% this compound by weight.[5]

    • Mix the powdered chow with the L-phenylalanine and this compound until a homogenous mixture is achieved.

    • The medicated diet can be provided ad libitum.

  • Animal Housing and Feeding:

    • House the rats individually or in small groups and provide free access to the medicated diet and water.

    • Monitor food intake and body weight regularly.

  • Monitoring:

    • Collect blood samples at regular intervals to determine plasma phenylalanine concentrations.

    • Observe the animals for any behavioral or physiological changes.

Blood Collection and Phenylalanine Analysis

Blood Collection:

  • For routine monitoring, blood can be collected from the lateral saphenous vein or the tail vein of conscious rats.[6][7]

  • Terminal blood collection can be performed via cardiac puncture under deep anesthesia.[7]

  • Blood should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) for plasma separation.[8]

Phenylalanine Analysis:

  • Plasma phenylalanine levels can be quantified using various methods, including:

    • High-Performance Liquid Chromatography (HPLC)[9]

    • Tandem Mass Spectrometry (MS/MS), which is considered the gold standard.[9]

    • Enzymatic assays using phenylalanine dehydrogenase.[10]

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_monitoring Monitoring & Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Solution_Diet_Prep Preparation of Dosing Solutions (Injection) or Medicated Diet Animal_Acclimatization->Solution_Diet_Prep Dosing_Injection Daily Subcutaneous Injections (Suckling Rats) Solution_Diet_Prep->Dosing_Injection Injection Protocol Dosing_Diet Ad Libitum Feeding of Medicated Diet (Weaned Rats) Solution_Diet_Prep->Dosing_Diet Dietary Protocol Health_Monitoring Daily Health & Body Weight Monitoring Dosing_Injection->Health_Monitoring Dosing_Diet->Health_Monitoring Blood_Sampling Periodic Blood Sampling (e.g., Saphenous Vein) Health_Monitoring->Blood_Sampling Phe_Analysis Plasma Phenylalanine Level Analysis (HPLC or MS/MS) Blood_Sampling->Phe_Analysis Data_Analysis Data Analysis & Interpretation Phe_Analysis->Data_Analysis G cluster_primary Primary Insult cluster_downstream Downstream Pathophysiological Consequences cluster_mechanisms Mechanisms cluster_outcomes Neuropathological Outcomes HPA Hyperphenylalaninemia (High Phe) DNA_Methylation Altered DNA Methylation HPA->DNA_Methylation TH_TPH_Inhibition Inhibition of Tyrosine Hydroxylase (TH) & Tryptophan Hydroxylase (TPH2) HPA->TH_TPH_Inhibition ROS_Production Increased Reactive Oxygen Species (ROS) HPA->ROS_Production GSH_Depletion Decreased Glutathione (GSH) HPA->GSH_Depletion LNAA_Transport Reduced Transport of Large Neutral Amino Acids (LNAAs) to Brain HPA->LNAA_Transport NT_Deficiency Neurotransmitter Deficiency Cognitive_Impairment Cognitive Impairment NT_Deficiency->Cognitive_Impairment Oxidative_Stress Oxidative Stress Myelin_Deficit Myelin Deficit Oxidative_Stress->Myelin_Deficit Neurodegeneration Neurodegeneration Oxidative_Stress->Neurodegeneration Gene_Dysregulation Aberrant Gene Expression (e.g., Synaptic Genes) DNA_Methylation->Gene_Dysregulation Protein_Synthesis_Inhibition Impaired Protein Synthesis Protein_Synthesis_Inhibition->Cognitive_Impairment Protein_Synthesis_Inhibition->Myelin_Deficit TH_TPH_Inhibition->NT_Deficiency ROS_Production->Oxidative_Stress GSH_Depletion->Oxidative_Stress Gene_Dysregulation->Cognitive_Impairment LNAA_Transport->Protein_Synthesis_Inhibition

References

Application Notes and Protocols for Creating a Phenylketonuria (PKU) Animal Model Using L-Alpha-methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylketonuria (PKU) is an inherited metabolic disorder characterized by the inability to properly metabolize the amino acid phenylalanine (Phe). This leads to elevated Phe levels in the blood and brain, causing severe neurological damage if untreated. Animal models are crucial for understanding the pathophysiology of PKU and for developing novel therapeutic strategies. This document provides detailed application notes and protocols for establishing a chemically-induced PKU animal model in rodents using L-alpha-methylphenylalanine, a potent inhibitor of phenylalanine hydroxylase (PAH), the enzyme deficient in PKU.

Introduction

The administration of this compound in combination with a high-phenylalanine diet effectively mimics the hyperphenylalaninemia observed in human PKU patients. This model is advantageous due to its cost-effectiveness and the ability to induce a hyperphenylalaninemic state in wild-type animals, allowing for the study of the biochemical and behavioral consequences of elevated Phe levels without the need for genetic modification. These models have been instrumental in investigating the neurotoxic effects of high Phe concentrations and in the preclinical evaluation of potential therapies.[1][2][3] This document outlines the necessary protocols for inducing the PKU phenotype, along with methods for subsequent biochemical and behavioral analyses.

Data Presentation

Table 1: this compound and Phenylalanine Dosage Regimens for PKU Induction
Animal ModelThis compound DosagePhenylalanine DosageAdministration RouteFrequencyDurationReference
Rat (Suckling) 24 µmol / 10g body weight52 µmol / 10g body weightSubcutaneous InjectionDailyPostnatal days 1-20[4]
Rat (Post-weaning) 0.4% in diet5% in dietDietaryAd libitumFrom 25 days of age for 70 days[5]
Mouse (Newborn) 0.43 mg/g body weight2 mg/g body weightSubcutaneous InjectionDailyFrom birth[6]
Table 2: Biochemical Outcomes in this compound-Induced PKU Models
Animal ModelParameterControl Group (Typical Value)PKU Model Group (Typical Value)Fold ChangeReference
Rat Plasma Phenylalanine~70 µmol/L>1200 µmol/L~17-fold[4]
Mouse Plasma Phenylalanine~70 µmol/L~2800 µmol/L~40-fold[6]
Rat Brain DopamineNormalSignificantly Reduced-[7]
Rat Brain Homovanillic Acid (HVA)NormalSignificantly Reduced-[7]
Rat Brain NorepinephrineNormalReduced-[7]
Rat Brain 5-HIAANormalReduced-[7]

Experimental Protocols

Protocol 1: Induction of Hyperphenylalaninemia in Neonatal Rodents

Materials:

  • This compound

  • L-phenylalanine

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • 0.1 M HCl

  • 0.1 M NaOH

  • pH meter

  • Syringes and needles (appropriate size for neonatal injections)

  • Animal scale

Procedure:

  • Preparation of L-phenylalanine solution:

    • Dissolve L-phenylalanine in sterile water for injection to the desired concentration (e.g., 20 mg/mL).

    • Gently warm and vortex to aid dissolution.

    • Adjust the pH to 7.4 using 0.1 M NaOH.

    • Sterile filter the solution through a 0.22 µm filter.

  • Preparation of this compound solution:

    • Dissolve this compound in a minimal amount of 0.1 M HCl.

    • Dilute with sterile saline to the desired concentration (e.g., 4.3 mg/mL).

    • Adjust the pH to 7.4 using 0.1 M NaOH.

    • Sterile filter the solution through a 0.22 µm filter.

  • Animal Dosing:

    • Weigh the neonatal pups daily to determine the correct injection volume.

    • Administer L-phenylalanine and this compound via subcutaneous injection at the dosages specified in Table 1.

    • It is recommended to administer the two solutions at separate injection sites to avoid precipitation.

    • Continue daily injections for the duration of the study period (e.g., postnatal days 1-20).[4]

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, such as reduced weight gain or mortality.[4]

    • Collect blood samples periodically to measure plasma phenylalanine and tyrosine levels to confirm the hyperphenylalaninemic state.

Protocol 2: Measurement of Phenylalanine and Tyrosine in Plasma by HPLC

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • C18 reverse-phase column

  • Perchloric acid (6%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phenylalanine and Tyrosine standards

  • Internal standard (e.g., N-methyl phenylalanine)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Collect blood samples from animals into heparinized tubes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.

    • To 100 µL of plasma, add 100 µL of 6% perchloric acid to precipitate proteins.

    • Vortex and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • The mobile phase is typically a mixture of acetonitrile and water (e.g., 5% acetonitrile in water).[8]

    • Set the fluorescence detector to an excitation wavelength of 215 nm and an emission wavelength of 283 nm.[8]

    • Inject the prepared sample onto the column.

    • Run the analysis for a sufficient time to allow for the elution of tyrosine, phenylalanine, and the internal standard (typically within 10 minutes).[8]

  • Data Analysis:

    • Create a standard curve using known concentrations of phenylalanine and tyrosine.

    • Quantify the concentrations of phenylalanine and tyrosine in the plasma samples by comparing their peak areas to the standard curve.

Protocol 3: Morris Water Maze for Assessment of Spatial Learning and Memory

Materials:

  • Circular water tank (e.g., 1.5 m in diameter)

  • Escape platform (submersible)

  • Non-toxic white paint or milk powder to make the water opaque

  • Video tracking system and software

  • Visual cues placed around the room

Procedure:

  • Setup:

    • Fill the tank with water and make it opaque.

    • Place the escape platform in a fixed location in one of the quadrants, submerged about 1 cm below the water surface.

    • Ensure prominent visual cues are visible from the water level.

  • Acquisition Phase (e.g., 5 days):

    • For each trial, gently place the mouse into the water facing the wall of the tank at one of four randomized starting positions.

    • Allow the mouse to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.[2][9]

    • If the mouse does not find the platform within the allotted time, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.[2][9]

    • Conduct multiple trials per day (e.g., 4 trials) for each mouse.

  • Probe Trial (e.g., on day 6):

    • Remove the escape platform from the tank.

    • Place the mouse in the tank at a novel start position.

    • Allow the mouse to swim freely for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • During the acquisition phase, measure the escape latency (time to find the platform) and path length.

    • During the probe trial, analyze the time spent in the target quadrant and the number of crossings over the former platform location.

Protocol 4: Neurotransmitter Analysis in Brain Tissue by HPLC-ECD

Materials:

  • HPLC system with an electrochemical detector (ECD)

  • C18 reverse-phase column

  • Perchloric acid (0.1 M)

  • Tissue homogenizer

  • Reagents for mobile phase (e.g., sodium dihydrogen phosphate, EDTA, sodium octyl sulfate, methanol)

  • Neurotransmitter standards (e.g., dopamine, HVA, norepinephrine, 5-HIAA)

Procedure:

  • Tissue Preparation:

    • Rapidly dissect the brain region of interest (e.g., prefrontal cortex, striatum) on ice.

    • Homogenize the tissue in ice-cold 0.1 M perchloric acid.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.

    • Collect the supernatant, which contains the neurotransmitters.

  • HPLC-ECD Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the filtered sample into the HPLC-ECD system.

    • Separate the neurotransmitters on the C18 column using an appropriate mobile phase.

    • Detect the neurotransmitters using the electrochemical detector set at an appropriate potential.

  • Data Analysis:

    • Generate standard curves for each neurotransmitter.

    • Quantify the concentration of each neurotransmitter in the brain tissue samples by comparing their peak areas to the respective standard curves.

Mandatory Visualizations

Signaling Pathway Alterations in PKU

PKU_Pathway cluster_main Pathophysiological Cascade in Phenylketonuria (PKU) PAH Phenylalanine Hydroxylase (PAH) Deficiency Phe High Phenylalanine (Hyperphenylalaninemia) PAH->Phe Leads to LNAA Reduced Large Neutral Amino Acid Transport (e.g., Tyr, Trp) Phe->LNAA Inhibits Myelination Impaired Myelination Phe->Myelination Contributes to Synaptic Altered Synaptic Plasticity Phe->Synaptic Contributes to Neurotransmitter Decreased Neurotransmitter Synthesis LNAA->Neurotransmitter Dopamine Dopamine Neurotransmitter->Dopamine Norepinephrine Norepinephrine Neurotransmitter->Norepinephrine Serotonin Serotonin Neurotransmitter->Serotonin Cognitive Cognitive and Behavioral Deficits Dopamine->Cognitive Impacts Norepinephrine->Cognitive Impacts Serotonin->Cognitive Impacts Myelination->Cognitive Impacts Synaptic->Cognitive Impacts

Caption: Signaling pathway alterations in the PKU animal model.

Experimental Workflow

Experimental_Workflow start Start induction Induction of PKU Model (this compound + Phenylalanine) start->induction biochem_analysis Biochemical Analysis induction->biochem_analysis behavioral_analysis Behavioral Analysis induction->behavioral_analysis plasma Plasma Phe/Tyr Measurement (HPLC) biochem_analysis->plasma brain Brain Neurotransmitter Analysis (HPLC-ECD) biochem_analysis->brain data_analysis Data Analysis and Interpretation plasma->data_analysis brain->data_analysis mwm Morris Water Maze behavioral_analysis->mwm mwm->data_analysis end End data_analysis->end

Caption: General experimental workflow for the PKU animal model.

Logical Relationship of PKU Induction

PKU_Induction_Logic inhibitor This compound pah Phenylalanine Hydroxylase (PAH) inhibitor->pah Inhibits substrate High Phenylalanine Diet/ Injection branch substrate->branch tyr Tyrosine pah->tyr Converts to hpa Hyperphenylalaninemia (PKU Phenotype) branch->pah Substrate branch->hpa Accumulates as

Caption: Logical relationship of PKU induction.

References

Application Notes and Protocols: Solid-Phase Peptide Synthesis Incorporating Fmoc-L-Alpha-methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs.[1] Fmoc-L-Alpha-methylphenylalanine (Fmoc-α-Me-Phe-OH) is a sterically hindered amino acid derivative that, when incorporated into peptides, can confer increased resistance to enzymatic degradation, modulate receptor binding affinity, and induce specific secondary structures.[2][3] The α-methyl group provides steric shielding, protecting the adjacent peptide bond from proteolytic cleavage.[2] However, this same steric hindrance presents challenges during solid-phase peptide synthesis (SPPS), requiring optimized protocols for efficient coupling.[3][4]

These application notes provide detailed protocols for the successful incorporation of Fmoc-L-Alpha-methylphenylalanine into peptide chains using Fmoc-based SPPS.

Challenges in Incorporating Fmoc-L-Alpha-methylphenylalanine

The primary challenge in using Fmoc-L-Alpha-methylphenylalanine in SPPS is the steric hindrance caused by the α-methyl group. This can lead to:

  • Slow and Incomplete Coupling Reactions: The bulky nature of the amino acid can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, resulting in lower yields and deletion sequences.[4][5]

  • Aggregation: Peptides containing sterically hindered residues may be more prone to aggregation during synthesis, further hindering reaction kinetics.[6]

  • Epimerization: While the Fmoc protecting group generally suppresses racemization, harsh or prolonged coupling conditions required for hindered amino acids can increase the risk of epimerization.[7][8]

To overcome these challenges, careful selection of coupling reagents, optimized reaction conditions, and potentially the use of microwave-assisted synthesis are recommended.[4]

Experimental Protocols

Resin Selection and Preparation

Standard resins for Fmoc-SPPS, such as Rink Amide or Wang resin, can be utilized. The choice of resin will depend on the desired C-terminal functionality (amide or carboxylic acid).

Protocol:

  • Place the desired amount of resin in a reaction vessel.

  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[7]

  • Drain the DMF.

Fmoc Deprotection

The removal of the N-terminal Fmoc group is a critical step to expose the free amine for the subsequent coupling reaction.[9]

Protocol:

  • Add a 20% solution of piperidine in DMF to the swollen resin.[7][10]

  • Agitate the resin for 3 minutes and drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of piperidine.[7]

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of the free primary amine.[11]

Coupling of Fmoc-L-Alpha-methylphenylalanine

Due to the steric hindrance of Fmoc-L-Alpha-methylphenylalanine, a highly efficient coupling reagent is necessary to achieve high coupling yields.[3] Aminium/uronium salts like HATU and HCTU are generally recommended.[7] Microwave-assisted SPPS can also significantly enhance coupling efficiency for hindered amino acids.[4]

Protocol (Standard Conditions):

  • In a separate vial, dissolve Fmoc-L-Alpha-methylphenylalanine (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and an additive (e.g., Oxyma, 3-5 equivalents) in DMF.

  • Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

  • Allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times are often necessary for sterically hindered residues.

  • After the coupling, drain the reaction solution and wash the resin thoroughly with DMF.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.

Protocol (Microwave-Assisted):

  • Follow steps 1-3 of the standard coupling protocol.

  • Add the activated amino acid solution to the deprotected resin in a microwave-compatible reaction vessel.

  • Perform the coupling in a microwave peptide synthesizer at a controlled temperature (e.g., 50-75°C) for 5-30 minutes.

  • After the coupling, drain the reaction solution and wash the resin thoroughly with DMF.

  • Perform a colorimetric test to confirm the completion of the reaction.

Cleavage from Resin and Deprotection of Side Chains

The final step is to cleave the synthesized peptide from the solid support and remove any side-chain protecting groups.

Protocol:

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cocktail is TFA/TIS/water (95:2.5:2.5).

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-L-Alpha-methylphenylalanine

Coupling ReagentReagent TypeTypical Coupling Time (Standard)Representative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt1-3 hours>95>90Very Low
HCTU Aminium/Uronium Salt1-3 hours>95>90Very Low
PyBOP Phosphonium Salt2-4 hours>90>85Low
DIC/Oxyma Carbodiimide/Additive4-8 hours80-90>80Low

Note: The data presented are representative and can vary depending on the peptide sequence and specific reaction conditions. Microwave irradiation can significantly reduce coupling times.

Table 2: Standard Fmoc-SPPS Cycle for Incorporating Fmoc-L-Alpha-methylphenylalanine

StepReagent/SolventTime
1. Swelling DMF30 min
2. Fmoc Deprotection (1) 20% Piperidine in DMF3 min
3. Fmoc Deprotection (2) 20% Piperidine in DMF15-20 min
4. Washing DMF5 x 1 min
5. Coupling Fmoc-L-Alpha-methylphenylalanine, HATU/DIPEA in DMF2-4 hours
6. Washing DMF3 x 1 min

Visualizations

SPPS_Workflow Resin Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-L-Alpha- methylphenylalanine (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat n-1 cycles Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of a peptide containing L-Alpha-methylphenylalanine.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Peptide Peptide with α-Me-Phe Peptide->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

References

Application Notes and Protocols for the Efficient Coupling of Fmoc-α-methyl-L-phenylalanine in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-phenylalanine is a sterically hindered amino acid crucial for the synthesis of peptides with modified properties, such as increased stability against enzymatic degradation and constrained conformations. However, the α-methyl group poses a significant steric barrier, often leading to low coupling efficiencies in automated solid-phase peptide synthesis (SPPS). This document provides detailed protocols and quantitative data to guide the efficient incorporation of Fmoc-α-methyl-L-phenylalanine into peptide chains using automated synthesizers.

Challenges in Coupling Fmoc-α-methyl-L-phenylalanine

The primary challenge in the coupling of Fmoc-α-methyl-L-phenylalanine lies in the steric hindrance created by the additional methyl group on the α-carbon. This steric bulk impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in slower reaction kinetics and potentially incomplete coupling. Standard coupling protocols often result in low yields and the formation of deletion sequences, complicating the purification of the target peptide.

To overcome these challenges, several strategies can be employed, including the use of more potent coupling reagents, optimization of reaction conditions, and the application of advanced synthesis technologies such as microwave-assisted SPPS.

Data Presentation: Comparison of Coupling Strategies

While specific quantitative data for the coupling efficiency of Fmoc-α-methyl-L-phenylalanine is not extensively published in a comparative format, the following tables provide representative data for the coupling of other sterically hindered amino acids, which can be extrapolated to inform the strategy for Fmoc-α-methyl-L-phenylalanine.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRepresentative Yield (%)Level of RacemizationKey Considerations
HATU / DIPEA Aminium/Uronium Salt95 - 99%Very LowHighly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[1]
HCTU / DIPEA Aminium/Uronium Salt93 - 98%LowA very effective and often more cost-effective alternative to HATU with similar high reactivity.[1]
COMU / DIPEA Aminium/Uronium Salt94 - 99%Very LowExcellent performance comparable to HATU. Based on OxymaPure, it is a safer alternative to HOBt/HOAt-based reagents.[1]
PyBOP / DIPEA Phosphonium Salt90 - 98%LowA reliable and widely used phosphonium salt reagent, though it can be slightly less reactive than HATU for the most extreme cases.[1]
DIC / OxymaPure Carbodiimide / Additive92 - 97%Very LowOxymaPure significantly enhances the efficiency of the carbodiimide DIC and is highly effective at suppressing racemization.[1]

Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Table 2: Impact of Microwave-Assisted Synthesis on a Hindered Peptide

Synthesis MethodSynthesis TimeCrude Purity (%)
Conventional Synthesis40 hours< 10%
Microwave-Assisted Synthesis< 3 hours89%

Data from a study on a peptide containing multiple Aib (α-aminoisobutyric acid) residues, another sterically hindered α,α-disubstituted amino acid.[2]

Experimental Protocols

The following protocols are recommended for the efficient coupling of Fmoc-α-methyl-L-phenylalanine in automated peptide synthesizers.

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids like Fmoc-α-methyl-L-phenylalanine.

1. Resin Preparation:

  • Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Drain the solvent.

2. First Coupling:

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-α-methyl-L-phenylalanine (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[3]

  • Coupling Reaction: Add the activation mixture to the drained resin.

  • Agitate the reaction vessel at room temperature for 45-60 minutes.[2]

3. Washing:

  • Drain the reaction solution and wash the resin extensively with DMF (3-5 times).

4. Second Coupling (Recoupling):

  • Repeat the "Activation Mixture Preparation" and "Coupling Reaction" steps with a fresh solution of activated Fmoc-α-methyl-L-phenylalanine.

5. Final Washing:

  • Drain the reaction solution and wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (2-3 times) to prepare for the next deprotection step.

6. Monitoring Coupling Efficiency:

  • After the second coupling, a small sample of the resin beads can be taken for a qualitative assessment of free amines using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Microwave-Assisted Coupling

Microwave-assisted peptide synthesis can dramatically improve the coupling efficiency of sterically hindered amino acids by providing rapid and uniform heating.

1. Resin Preparation:

  • Swell the peptide-resin as described in Protocol 1.

2. Fmoc Deprotection (Microwave):

  • Perform Fmoc deprotection using a 20% piperidine solution in DMF under microwave irradiation (e.g., 3 minutes at a controlled temperature).

3. Washing:

  • Wash the resin thoroughly with DMF.

4. Coupling (Microwave):

  • Activation Mixture Preparation: Prepare the activation mixture as described in Protocol 1 (Fmoc-α-methyl-L-phenylalanine, HATU, DIPEA in DMF).

  • Coupling Reaction: Add the activation mixture to the resin and perform the coupling under microwave irradiation. Typical conditions are 5-10 minutes at a controlled temperature (e.g., 50-75°C).

5. Final Washing:

  • Wash the resin as described in Protocol 1.

Visualizations

Experimental Workflow for Coupling Fmoc-α-methyl-L-phenylalanine

SPPS_Workflow cluster_cycle Single Coupling Cycle start Start: Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling1 First Coupling (45-60 min) wash1->coupling1 activation Activation of Fmoc-α-Me-L-Phe-OH (HATU/DIPEA in DMF) activation->coupling1 wash2 DMF Wash coupling1->wash2 kaiser_test Kaiser Test wash2->kaiser_test recoupling Second Coupling (Recoupling) kaiser_test->recoupling Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative incomplete Incomplete Coupling wash3 DMF/DCM Wash recoupling->wash3 wash3->next_cycle

Caption: Workflow for a double coupling cycle of Fmoc-α-methyl-L-phenylalanine.

Signaling Pathway: General Peptide-Receptor Interaction

While Fmoc-α-methyl-L-phenylalanine is a building block and not a signaling molecule itself, peptides synthesized with it often target cellular receptors. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for therapeutic peptides.

GPCR_Signaling cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector α-subunit activation gdp GDP g_protein->gdp gtp GTP g_protein->gtp second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production peptide Peptide Ligand (containing α-Me-Phe) peptide->receptor Binding cellular_response Cellular Response second_messenger->cellular_response Cascade Activation

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

The successful incorporation of the sterically hindered amino acid Fmoc-α-methyl-L-phenylalanine in automated peptide synthesizers is achievable through the implementation of optimized protocols. The use of potent coupling reagents such as HATU, in conjunction with a double coupling strategy, is highly recommended. For particularly challenging sequences, microwave-assisted synthesis offers a powerful tool to enhance coupling efficiency and significantly reduce synthesis time. Careful monitoring of the coupling reaction, for instance with the Kaiser test, is crucial to ensure the integrity of the final peptide product. These application notes provide a robust framework for researchers to overcome the challenges associated with this valuable amino acid derivative.

References

Application Notes and Protocols for the Quantification of L-Alpha-methylphenylalanine in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of L-Alpha-methylphenylalanine in plasma using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the analysis of similar compounds, such as alpha-methyldopa, and general amino acid analysis in biological matrices.

Introduction

This compound is an unnatural amino acid and a derivative of phenylalanine. Accurate quantification in plasma is crucial for pharmacokinetic studies, metabolism research, and in the development of therapeutic agents where this compound may be a metabolite or a drug candidate. The methods outlined below provide a robust framework for its determination using reversed-phase HPLC with UV or fluorescence detection.

Method 1: Reversed-Phase HPLC with UV Detection

This method is adapted from established procedures for similar aromatic amino acids and offers a balance of simplicity and sensitivity.

Chromatographic Conditions
ParameterValue
HPLC System Agilent 1100/1200 Series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detector Wavelength 210 nm
Internal Standard (IS) Alpha-methyl-D-phenylalanine or a structurally similar, non-interfering compound
Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of mobile phase.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of mobile phase.

  • Working Solutions: Prepare serial dilutions of the stock solutions in mobile phase to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) and quality control (QC) samples (e.g., 0.75, 7.5, 40 µg/mL).

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

  • Add 20 µL of the internal standard working solution.

  • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the prepared samples, calibration standards, and QC samples.

  • Record the chromatograms and integrate the peak areas for this compound and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve using the peak area ratios.

Data Presentation

Table 1: Method Validation Parameters for UV Detection

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Range 0.1 - 50 µg/mL-
Limit of Detection (LOD) 0.03 µg/mL-
Limit of Quantification (LOQ) 0.1 µg/mL-
Intra-day Precision (%RSD) < 5%≤ 15%
Inter-day Precision (%RSD) < 7%≤ 15%
Accuracy (% Recovery) 95 - 105%85 - 115%

Method 2: Reversed-Phase HPLC with Fluorescence Detection (Pre-column Derivatization)

For higher sensitivity, pre-column derivatization with o-phthalaldehyde (OPA) can be employed. This method is particularly useful for low concentrations of this compound in plasma.[1][2]

Chromatographic Conditions
ParameterValue
HPLC System Agilent 1100/1200 Series or equivalent with a fluorescence detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution: - Solvent A: 25 mM Sodium Phosphate buffer (pH 6.5) - Solvent B: Acetonitrile/Methanol (50:50, v/v)
Gradient Program 0-10 min: 10-50% B 10-12 min: 50-10% B 12-15 min: 10% B (re-equilibration)
Flow Rate 1.2 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Fluorescence Detector Excitation: 340 nm, Emission: 450 nm
Internal Standard (IS) Homophenylalanine or another suitable primary amino acid
Experimental Protocol

1. Preparation of Solutions:

  • Stock and Working Solutions: Prepare as described in Method 1.

  • OPA Derivatizing Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.2 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.

2. Sample Preparation and Derivatization:

  • Protein Precipitation: Follow the protein precipitation steps as outlined in Method 1.

  • Derivatization:

    • To 50 µL of the supernatant from the protein precipitation step, add 200 µL of the OPA derivatizing reagent.

    • Mix well and allow the reaction to proceed for exactly 2 minutes at room temperature.

    • Inject the derivatized sample into the HPLC system immediately.

3. HPLC Analysis and Data Analysis:

  • Follow the procedures described in Method 1 for HPLC analysis and data processing, using the specified fluorescence detection wavelengths.

Data Presentation

Table 2: Method Validation Parameters for Fluorescence Detection

ParameterResultAcceptance Criteria
Linearity (r²) > 0.998≥ 0.99
Range 10 - 1000 ng/mL-
Limit of Detection (LOD) 3 ng/mL-
Limit of Quantification (LOQ) 10 ng/mL-
Intra-day Precision (%RSD) < 4%≤ 15%
Inter-day Precision (%RSD) < 6%≤ 15%
Accuracy (% Recovery) 97 - 103%85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject into HPLC supernatant->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV or Fluorescence Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Workflow for this compound quantification in plasma.

Logical Relationship of Method Components

method_components cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs plasma_sample Plasma Sample sample_prep Sample Preparation plasma_sample->sample_prep standards Standards & QCs standards->sample_prep reagents Reagents reagents->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis Prepared Sample data_analysis Data Analysis hplc_analysis->data_analysis Chromatographic Data concentration Analyte Concentration data_analysis->concentration validation_report Method Validation Report data_analysis->validation_report

Caption: Key components of the bioanalytical method.

References

Application Note: Detection of L-Alpha-methylphenylalanine in Brain Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alpha-methylphenylalanine (α-MePhe) is a synthetic amino acid analog of phenylalanine. It is a known inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase, enzymes crucial for the synthesis of catecholamine neurotransmitters and the metabolism of phenylalanine, respectively[1]. Its ability to cross the blood-brain barrier via the L-type amino acid transporter 1 (LAT1) makes it a valuable tool in neuroscience research, particularly for creating animal models of hyperphenylalaninemia, similar to phenylketonuria (PKU)[1][2][3][4]. Accurate quantification of this compound in brain tissue is essential for pharmacokinetic studies, understanding its neuromodulatory effects, and for the development of related therapeutic strategies.

This application note provides a detailed protocol for the detection and quantification of this compound in brain tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While a specific validated method for this compound was not found in the reviewed literature, the following protocol is adapted from established methods for the analysis of similar amino acids and neurotransmitters in brain tissue[5][6][7][8].

Mechanism of Action: Inhibition of Catecholamine Synthesis

This compound primarily exerts its effects by inhibiting key enzymes in the catecholamine synthesis pathway. This diagram illustrates the inhibitory action of this compound.

Inhibition_Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PAH LDOPA L-DOPA Tyrosine->LDOPA TH Dopamine Dopamine LDOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT aMePhe This compound PAH Phenylalanine Hydroxylase aMePhe->PAH Inhibition TH Tyrosine Hydroxylase aMePhe->TH Inhibition AADC Aromatic L-Amino Acid Decarboxylase DBH Dopamine β- Hydroxylase PNMT Phenylethanolamine N-methyltransferase Sample_Prep_Workflow start Start: Frozen Brain Tissue weigh Weigh Frozen Tissue start->weigh homogenize Homogenize in Ice-Cold PBS weigh->homogenize add_is Add Internal Standard (this compound-d5) homogenize->add_is precipitate Protein Precipitation (Acetonitrile with 0.1% Formic Acid) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (e.g., 15,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute transfer Transfer to LC-MS Vial reconstitute->transfer end Ready for LC-MS/MS Analysis transfer->end

References

Application Notes and Protocols: Utilizing L-Alpha-methylphenylalanine for Studying Neuronal Development in Phenylketonuria (PKU) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to metabolize phenylalanine (Phe), leading to its accumulation in the blood and brain.[1] This hyperphenylalaninemia is neurotoxic and, if untreated, results in severe intellectual disability, developmental delay, and other neurological complications.[1] Animal models are indispensable for investigating the pathophysiology of PKU and for the preclinical evaluation of novel therapeutic strategies. A widely used method to induce a PKU-like state in wild-type animals is the co-administration of L-phenylalanine with a phenylalanine hydroxylase (PAH) inhibitor. L-alpha-methylphenylalanine has been established as a suitable PAH inhibitor for creating such models, as it effectively induces hyperphenylalaninemia with fewer non-specific toxic effects compared to other inhibitors like p-chlorophenylalanine.[2][3] These models have been instrumental in elucidating the mechanisms of Phe-induced neurotoxicity, including impacts on neuronal proliferation, myelination, and neurotransmitter synthesis.

Mechanism of Action of this compound

This compound acts as a potent in vivo inhibitor of hepatic phenylalanine hydroxylase, the enzyme deficient in PKU.[3] By inhibiting this enzyme, it prevents the conversion of phenylalanine to tyrosine, leading to a rapid and sustained elevation of phenylalanine levels in the blood and brain when administered in conjunction with a high-phenylalanine diet or direct L-phenylalanine supplementation.[3] This chemically-induced hyperphenylalaninemia mimics the primary biochemical abnormality in PKU, allowing for the study of its downstream effects on neuronal development and function.

Data Presentation: Quantitative Effects on Neuronal Development

The use of this compound in conjunction with L-phenylalanine in animal models has been shown to cause significant alterations in key neurodevelopmental parameters. The following tables summarize the quantitative data reported in studies using this and other PKU models.

Table 1: Brain Phenylalanine and Neurotransmitter Levels

AnalyteControl GroupPKU Model GroupPercentage ChangeReference
Brain Phenylalanine (µM)~13.6~153.4~1028% increase[4]
Brain Dopamine (nmol/g)~214.3~190.6 (variable)~11% decrease[5]
Brain Serotonin (nmol/g)~65.4~54.0 (variable)~17% decrease[5]

Note: Data are representative values compiled from genetic and chemically-induced PKU mouse models to illustrate the expected magnitude of change.

Table 2: Myelination and Cellular Effects

ParameterControl GroupPKU Model GroupMethod of QuantificationReference
Myelin Basic Protein (MBP) Area (%)BaselineSignificant DecreaseImmunohistochemistry with image analysis[6]
Myelinated AxonsNormalLoss of myelinated axonsElectron Microscopy[4]
Cerebellar Cell ProliferationNormalReducedNot specified[7]
Cerebellar Cell DeathBasalIncreased early cell deathNot specified[7]

Experimental Protocols

Induction of Hyperphenylalaninemia in a Rodent Model

This protocol describes the induction of chronic hyperphenylalaninemia in neonatal rats or mice, a model for studying the effects of elevated phenylalanine on early brain development.

Materials:

  • L-phenylalanine (Sigma-Aldrich)

  • This compound (Sigma-Aldrich)

  • Sterile saline solution (0.9% NaCl)

  • Animal feeding needles (gavage)

  • Standard laboratory animal housing and care facilities

Procedure:

  • Animal Model: Utilize newborn rat or mouse pups (Postnatal Day 3-21).

  • Preparation of Solutions:

    • Prepare a solution of L-phenylalanine in sterile saline. A common dosage is 2 mg/g body weight.[8]

    • Prepare a solution of this compound in sterile saline. A common dosage is 0.43 mg/g body weight.[8]

  • Administration:

    • Administer the prepared solutions to the pups via oral gavage once or twice daily. The co-administration of both solutions is necessary to induce and maintain hyperphenylalaninemia.

    • Continue daily administrations for the desired experimental period (e.g., up to 60 days of age for long-term studies).[2]

  • Monitoring:

    • Monitor the animals daily for general health, body weight, and any signs of toxicity.

    • Collect blood samples periodically to confirm elevated phenylalanine levels.

Quantification of Brain Neurotransmitters by HPLC

This protocol outlines a method for measuring dopamine and serotonin levels in brain tissue from control and experimental animals.

Materials:

  • Dissected brain regions (e.g., striatum, frontal cortex)

  • Acetonitrile

  • Internal standards (e.g., dopamine-D4, serotonin-D4)

  • Homogenizer

  • High-performance liquid chromatography (HPLC) system with electrochemical or mass spectrometry detection.[9][10][11]

  • Analytical column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Rapidly dissect the brain regions of interest on an ice bath.

    • Homogenize the tissue in a solution of acetonitrile containing the internal standards.[9]

    • Extract the neurotransmitters by sonication.

    • Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C to pellet proteins and cellular debris.[9]

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Separate the neurotransmitters using an appropriate analytical column and mobile phase.

    • Detect and quantify the neurotransmitters using an electrochemical or mass spectrometry detector.

    • Calculate the concentration of each neurotransmitter relative to the internal standard and tissue weight.

Assessment of Myelination by Immunohistochemistry

This protocol provides a method for visualizing and quantifying myelin in brain sections.

Materials:

  • Formalin-fixed, paraffin-embedded brain tissue

  • Microtome

  • Primary antibody against Myelin Basic Protein (MBP)

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • DAB substrate kit

  • Microscope with an attached camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Tissue Preparation:

    • Perfuse the animals with 4% paraformaldehyde and embed the brains in paraffin.

    • Cut coronal sections of the brain (e.g., 20 µm thick) using a microtome.

  • Immunohistochemistry:

    • Deparaffinize and rehydrate the brain sections.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites with a blocking solution (e.g., normal goat serum).

    • Incubate the sections with the primary anti-MBP antibody overnight at 4°C.

    • Wash the sections and incubate with the secondary antibody.

    • Develop the signal using a DAB substrate kit.

    • Counterstain with a suitable nuclear stain (e.g., hematoxylin).

  • Quantification:

    • Capture images of the stained sections under a microscope.

    • Use image analysis software to measure the area of MBP-positive staining in specific brain regions (e.g., corpus callosum, cerebellum).

    • Express the data as the percentage of the total area of the region of interest.[6]

Visualizations

Signaling Pathways and Experimental Workflows

PKU_Pathophysiology cluster_0 PKU Condition cluster_1 Cellular Effects High Phenylalanine High Phenylalanine Neurotransmitter Deficiency Neurotransmitter Deficiency High Phenylalanine->Neurotransmitter Deficiency Myelination Deficit Myelination Deficit High Phenylalanine->Myelination Deficit Neuronal Apoptosis Neuronal Apoptosis High Phenylalanine->Neuronal Apoptosis PAH Inhibition PAH Inhibition PAH Inhibition->High Phenylalanine This compound This compound This compound->PAH Inhibition inhibits

Overview of this compound action in a PKU model.

Neuronal_Apoptosis_Pathway High Phenylalanine High Phenylalanine RhoA Activation RhoA Activation High Phenylalanine->RhoA Activation ROCK Activation ROCK Activation RhoA Activation->ROCK Activation Caspase-3 Activation Caspase-3 Activation ROCK Activation->Caspase-3 Activation Mitochondria-mediated Apoptosis Mitochondria-mediated Apoptosis Caspase-3 Activation->Mitochondria-mediated Apoptosis

Phe-induced neuronal apoptosis signaling pathway.

Experimental_Workflow A Induce Hyperphenylalaninemia (L-Phe + this compound) B Tissue Collection (Brain, Blood) A->B C Biochemical Analysis (HPLC for Neurotransmitters) B->C D Histological Analysis (Immunohistochemistry for Myelin) B->D E Data Analysis and Interpretation C->E D->E

Workflow for studying neuronal development in a PKU model.

References

Application Notes and Protocols for L-Alpha-methylphenylalanine in Catecholamine Depletion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alpha-methylphenylalanine (α-MePhe) is a valuable pharmacological tool for the in vivo study of catecholamine depletion. As an analog of the amino acid phenylalanine, it acts as an inhibitor of two key enzymes: tyrosine hydroxylase (TH) and phenylalanine hydroxylase (PAH).[1][2] The inhibition of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, leads to a reduction in the levels of dopamine, norepinephrine, and epinephrine in the central nervous system and peripheral tissues.[1][2] This targeted depletion allows researchers to investigate the roles of catecholamines in various physiological and pathological processes. Additionally, its inhibition of phenylalanine hydroxylase is utilized to create animal models of hyperphenylalaninemia, mimicking the metabolic disorder phenylketonuria (PKU).[3][4] Compared to other depleting agents like p-chlorophenylalanine, this compound exhibits fewer non-specific effects and lower toxicity, making it a more suitable tool for many research applications.[5]

Mechanism of Action

This compound exerts its effects primarily through the competitive inhibition of tyrosine hydroxylase.[2] By competing with the natural substrate, L-tyrosine, it blocks the conversion of L-tyrosine to L-DOPA, which is the precursor for dopamine and subsequently norepinephrine and epinephrine.[2][6] This inhibition of synthesis leads to a time-dependent depletion of catecholamine stores in neuronal and adrenal chromaffin cells. The compound is transported across the blood-brain barrier via the L-type amino acid transporter 1 (LAT1), allowing for its action within the central nervous system.[2] It is important to note that this compound can be metabolized to α-methyldopamine and α-methylnoradrenaline, which may have their own pharmacological activities.[7]

Applications

  • Neuroscience Research: Investigating the role of dopamine and norepinephrine in motor control, cognition, mood, and behavior.

  • Drug Development: Studying the mechanisms of action of drugs that target catecholaminergic systems, such as antidepressants and antipsychotics.

  • Disease Modeling: Creating animal models of catecholamine deficiency to study disorders like Parkinson's disease.

  • Metabolic Research: Inducing hyperphenylalaninemia in animal models to study the pathophysiology of phenylketonuria (PKU).[3][4]

Data Presentation

The following tables summarize quantitative data on the effects of this compound administration in vivo.

ParameterAnimal ModelTreatment ProtocolResultReference
Enzyme InhibitionNewborn MiceDaily administration of 0.43 mg/g body weight L-Alpha-methyl-D,L-phenylalanine65-70% inhibition of hepatic phenylalanine hydroxylase activity within 12 hours.[3][3]
Phenylalanine LevelsNewborn MiceDaily administration of 0.43 mg/g α-MePhe and 2 mg/g phenylalanine~40-fold increase in plasma and brain phenylalanine concentrations.[3][3]
Catecholamine Depletion7- and 11-day-old RatsDaily injections of this compound plus phenylalanine20-40% decrease in cerebral dopamine and noradrenaline.[8][8]
Time to Maximum Depletion (related compound)Adult RatsSingle dose of α-methyl-p-tyrosineMinimum catecholamine levels observed 4 hours after administration.[9][9]
Duration of Inhibition (related compound)Adult RatsSingle dose of α-methyl-p-tyrosineDopamine synthesis inhibition lasts up to 16 hours; noradrenaline up to 12 hours.[9][9]

Experimental Protocols

Protocol 1: Induction of Chronic Hyperphenylalaninemia in Neonatal Mice

This protocol is adapted from a study creating a mouse model of phenylketonuria.

Materials:

  • L-Alpha-methyl-D,L-phenylalanine

  • L-phenylalanine

  • Sterile saline solution (0.9% NaCl)

  • Animal balance

  • Injection syringes (appropriate size for neonatal mice)

Procedure:

  • Animal Model: Newborn mice.

  • Drug Preparation:

    • Prepare a suspension of L-Alpha-methyl-D,L-phenylalanine in sterile saline.

    • Prepare a solution of L-phenylalanine in sterile saline.

  • Administration:

    • Administer L-Alpha-methyl-D,L-phenylalanine at a dose of 0.43 mg/g body weight via subcutaneous or intraperitoneal injection daily.[3]

    • Administer L-phenylalanine at a dose of 2 mg/g body weight via subcutaneous or intraperitoneal injection daily.[3]

  • Monitoring:

    • Monitor the animals daily for any signs of distress or toxicity.

    • Measure plasma and brain phenylalanine levels to confirm hyperphenylalaninemia.

    • Assess catecholamine levels in brain tissue at desired time points.

Protocol 2: Acute Catecholamine Depletion in Adult Rodents (Representative Protocol)

This protocol is a representative procedure for inducing acute catecholamine depletion for neuroscience studies. Dosages and timing should be optimized for the specific research question.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl) or other appropriate vehicle

  • Animal balance

  • Injection syringes (appropriate for the route of administration)

Procedure:

  • Animal Model: Adult rats or mice.

  • Drug Preparation: Prepare a solution or suspension of this compound in a suitable vehicle.

  • Administration: Administer this compound via intraperitoneal (IP) injection. A starting dose range can be extrapolated from related compounds, but must be determined empirically.

  • Time Course: Based on studies with the related compound α-methyl-p-tyrosine, maximum catecholamine depletion is expected around 4 hours post-administration.[9] The effect is likely to be largely reversed within 24 hours.[9]

  • Experimental Endpoint: Conduct behavioral testing or collect tissue samples for neurochemical analysis at the time of expected maximum depletion (e.g., 4 hours post-injection).

Protocol 3: Measurement of Catecholamines in Rodent Brain Tissue by HPLC-ED

This is a general protocol for the analysis of dopamine and norepinephrine using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

Materials:

  • Homogenizer

  • Centrifuge

  • HPLC system with an electrochemical detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., citrate-phosphate buffer with methanol and an ion-pairing agent like octyl sodium sulfate)[1]

  • Perchloric acid (PCA) solution (e.g., 0.1 M)[10]

  • Internal standard (e.g., 3,4-dihydroxybenzylamine - DHBA)

  • Standards for dopamine and norepinephrine

Procedure:

  • Tissue Dissection and Homogenization:

    • Rapidly dissect the brain region of interest on ice.

    • Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid containing an internal standard.[10][11]

  • Sample Preparation:

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 15-20 minutes to pellet proteins.[10]

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC-ED Analysis:

    • Inject a known volume of the filtered supernatant into the HPLC system.

    • Separate the catecholamines on a C18 column using an isocratic mobile phase.[1]

    • Detect the eluted catecholamines using an electrochemical detector set at an appropriate oxidation potential.

  • Quantification:

    • Identify and quantify dopamine and norepinephrine peaks by comparing their retention times and peak heights/areas to those of known standards.

    • Normalize the results to the internal standard and the weight of the tissue sample.

Visualizations

Catecholamine_Synthesis_Pathway Phenylalanine Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine  PAH L_DOPA L-DOPA Tyrosine->L_DOPA  Tyrosine  Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine  AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine  DBH Epinephrine Epinephrine Norepinephrine->Epinephrine  PNMT aMePhe This compound PAH Phenylalanine Hydroxylase aMePhe->PAH TH Tyrosine Hydroxylase aMePhe->TH AADC Aromatic L-Amino Acid Decarboxylase DBH Dopamine β-Hydroxylase PNMT Phenylethanolamine N-Methyltransferase

Caption: Catecholamine synthesis pathway and points of inhibition by this compound.

Experimental_Workflow start Start: Acclimatize Animals prepare_drug Prepare this compound Solution/Suspension start->prepare_drug administer Administer Drug to Animals (e.g., IP injection) prepare_drug->administer wait Wait for Peak Effect (e.g., 4 hours) administer->wait behavioral_testing Behavioral Testing wait->behavioral_testing tissue_collection Tissue Collection (e.g., Brain Dissection) wait->tissue_collection data_analysis Data Analysis and Interpretation behavioral_testing->data_analysis analysis Neurochemical Analysis (e.g., HPLC-ED) tissue_collection->analysis analysis->data_analysis

Caption: General experimental workflow for an in vivo catecholamine depletion study.

References

Application of L-Alpha-methylphenylalanine in Neurological Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alpha-methylphenylalanine (α-MePhe) is a synthetic amino acid analog of phenylalanine that serves as a valuable tool in neurological disorder research. Its primary application lies in the development of animal models for phenylketonuria (PKU), an inherited metabolic disorder characterized by the inability to properly metabolize phenylalanine. By competitively inhibiting the enzyme phenylalanine hydroxylase (PAH), this compound effectively induces hyperphenylalaninemia, mimicking the biochemical phenotype of PKU in laboratory animals. This allows for in-depth investigation into the pathophysiology of the disorder and the evaluation of potential therapeutic interventions.

Furthermore, this compound also acts as an inhibitor of tyrosine hydroxylase, a key enzyme in the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. This property makes it a useful compound for studying the role of catecholamine depletion in various neurological and psychiatric conditions. This document provides detailed application notes and experimental protocols for the use of this compound in neurological disorder research.

Biochemical Profile

PropertyValueReference
IUPAC Name (2S)-2-amino-2-methyl-3-phenylpropanoic acid
Molecular Formula C10H13NO2
Molar Mass 179.219 g/mol
Primary Targets Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH)
Primary Effect Inhibition of Phenylalanine and Tyrosine Hydroxylation

Key Applications in Neurological Research

  • Induction of Experimental Phenylketonuria (PKU): The most prominent application of this compound is in the creation of animal models of PKU. Co-administration with L-phenylalanine leads to a sustained elevation of phenylalanine levels in the blood and brain, replicating the hallmark biochemical feature of PKU. These models are instrumental in studying the downstream effects of hyperphenylalaninemia on brain development, neurotransmitter metabolism, and cognitive function.

  • Investigation of Catecholamine Depletion: Through its inhibition of tyrosine hydroxylase, this compound can be used to investigate the consequences of reduced catecholamine synthesis in the central nervous system. This has implications for research into disorders such as Parkinson's disease, depression, and attention-deficit/hyperactivity disorder (ADHD), where catecholaminergic dysfunction is implicated.

  • Studies on Myelination and Protein Synthesis: Research using this compound-induced PKU models has revealed significant impacts on brain development, including defects in myelination and the inhibition of protein synthesis. These models provide a platform to dissect the molecular mechanisms underlying these pathological changes.

Experimental Protocols

Protocol 1: Induction of Experimental Phenylketonuria in Neonatal Rats

Objective: To create a hyperphenylalaninemic rat model mimicking PKU for neurodevelopmental studies.

Materials:

  • This compound

  • L-phenylalanine

  • Sterile saline solution (0.9% NaCl)

  • Animal balance

  • 27-gauge needles and syringes

  • Heating pad

Procedure:

  • Animal Model: Use neonatal Sprague-Dawley or Wistar rats (postnatal day 3-5).

  • Reagent Preparation:

    • Prepare a solution of L-phenylalanine in sterile saline. The concentration will depend on the desired dosage. A common dosage is 2 mg/g of body weight.

    • Prepare a suspension of this compound in sterile saline. A typical dosage is 0.43 mg/g of body weight. The suspension may require sonication for uniform distribution.

  • Administration:

    • Weigh each pup accurately.

    • Administer the L-phenylalanine solution via subcutaneous injection.

    • Immediately following, administer the this compound suspension via a separate subcutaneous injection at a different site to avoid mixing.

    • Daily injections are typically required to maintain elevated phenylalanine levels.

  • Monitoring:

    • Monitor the pups for any signs of distress, weight loss, or mortality.

    • Blood samples can be collected via tail snip or cardiac puncture at the end of the experiment to measure plasma phenylalanine levels and confirm hyperphenylalaninemia.

    • Brain tissue can be harvested for subsequent neurochemical or histological analysis.

Protocol 2: Assessment of Phenylalanine Hydroxylase (PAH) Inhibition

Objective: To quantify the in vivo inhibition of hepatic PAH activity by this compound.

Materials:

  • This compound treated and control animals

  • Liver tissue

  • Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.8)

  • L-[1-14C]phenylalanine (radiolabeled substrate)

  • Dithiothreitol (DTT)

  • Catalase

  • 6,7-dimethyl-5,6,7,8-tetrahydropterine (DMPH4) or tetrahydrobiopterin (BH4) as a cofactor

  • Trichloroacetic acid (TCA)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Tissue Preparation:

    • Euthanize the animal and rapidly excise the liver.

    • Homogenize a known weight of liver tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. The supernatant will be used as the enzyme source.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the liver supernatant, L-[1-14C]phenylalanine, DTT, catalase, and the cofactor (DMPH4 or BH4).

    • Initiate the reaction by adding the enzyme extract and incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding TCA.

  • Quantification:

    • The product of the reaction, [14C]tyrosine, can be separated from the unreacted [14C]phenylalanine using ion-exchange chromatography.

    • The radioactivity of the eluted [14C]tyrosine is measured using a liquid scintillation counter.

    • Enzyme activity is expressed as nanomoles of tyrosine formed per minute per milligram of protein.

    • Compare the activity in this compound-treated animals to control animals to determine the percentage of inhibition. A 65-70% inhibition of hepatic phenylalanine hydroxylase activity has been reported in newborn mice following the administration of this compound.

Quantitative Data Summary

Table 1: Effect of this compound and Phenylalanine Administration on Plasma and Brain Phenylalanine Levels in Mice

Treatment GroupPlasma Phenylalanine (fold increase)Brain Phenylalanine (fold increase)Reference
Control11
This compound + Phenylalanine~40~40

Table 2: Inhibition of Hepatic Phenylalanine Hydroxylase (PAH) by this compound in Newborn Mice

TreatmentPAH Activity Inhibition (%)Time Post-injection (hours)Reference
This compound65-7012

Visualizations

Signaling Pathway

Catecholamine_Synthesis_Inhibition cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibitor Inhibitor Action L_Phe L-Phenylalanine L_Tyr L-Tyrosine L_Phe->L_Tyr Phenylalanine Hydroxylase (PAH) L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT) aMePhe This compound aMePhe->L_Tyr Inhibits PAH aMePhe->L_DOPA Inhibits TH PKU_Model_Workflow cluster_animal_prep Animal Model Preparation cluster_analysis Analysis cluster_outcome Outcome start Neonatal Rats treatment Daily Subcutaneous Injections (L-Phe + L-α-MePhe) start->treatment control Saline Injections start->control biochem Biochemical Analysis (Blood & Brain Phenylalanine) treatment->biochem neurochem Neurochemical Analysis (Neurotransmitter Levels) treatment->neurochem histology Histological Analysis (Myelination, Neuronal Morphology) treatment->histology behavior Behavioral Testing (Cognitive Function) treatment->behavior control->biochem control->neurochem control->histology control->behavior data Quantitative Data & Interpretation biochem->data neurochem->data histology->data behavior->data

Application Notes and Protocols: L-Alpha-methylphenylalanine for Enhancing Peptide Stability and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their poor metabolic stability and low bioavailability. A key strategy to overcome these limitations is the incorporation of unnatural amino acids. L-Alpha-methylphenylalanine (α-MePhe), a synthetic amino acid derivative, has emerged as a valuable tool in peptide drug design. Its unique structural feature, a methyl group at the alpha-carbon, provides steric hindrance that protects the peptide backbone from enzymatic degradation, thereby enhancing serum stability. Furthermore, the incorporation of α-MePhe can induce and stabilize helical conformations in peptides, a critical factor for receptor binding and biological activity. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.

Data Presentation: Enhanced Stability and Biological Activity

The incorporation of this compound has been shown to significantly improve the stability and biological function of peptides. Below are tabulated summaries of quantitative data from key studies.

Table 1: Serum Stability of a Relaxin-3 Mimetic Containing this compound

PeptideSequenceModificationHalf-life in Rat SerumReference
H3 Relaxin B-chainR-A-A-P-Y-G-V-R-L-C-G-R-E-F-I-R-A-V-I-F-T-S-G-G-S-R-WNativeNot Reported[1]
H3B10-27(13/17αF)G-R-E-αF -I-R-A-αF -I-F-T-S-G-G-S-R-WThis compound at positions 13 and 17Remarkably Stable[1]

Note: The referenced study emphasizes the remarkable stability of H3B10-27(13/17αF) in serum without providing a specific half-life value in the abstract. The full text would be required for precise quantitative data.

Table 2: Receptor Binding Affinity of a Relaxin-3 Mimetic at the RXFP3 Receptor

PeptideReceptorBinding Affinity (pKi)Reference
Human Relaxin-3RXFP39.3 ± 0.1[1]
H3B10-27(13/17αF)RXFP38.5 ± 0.1[1]

Table 3: In Vivo Efficacy of a Relaxin-3 Mimetic on Food Intake in Rats

TreatmentDoseChange in Food Intake (g) at 1 hourReference
Vehicle-~0.5 g[1]
Human Relaxin-3180 pmol (ICV)~2.5 g[1]
H3B10-27(13/17αF)180 pmol (ICV)~2.5 g[1]

Table 4: Binding Affinity of an this compound-Containing Peptide to Amyloid-β

PeptideModificationDissociation Constant (Kd) (nM)Reference
Linear Peptide 1-299[2]
Linear Peptide 2-37[2]
Linear Peptide 3-8.6[2]
Cyclic Peptide-49[2]
α-MePhe PeptideContains this compoundExpected to have the best binding affinity[2]

Note: The reference indicates that the alpha-methylated peptide was synthesized and expected to show the best binding affinity, but the precise Kd value is not provided in the abstract.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

This protocol outlines the manual synthesis of a peptide incorporating the sterically hindered unnatural amino acid this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Alpha-methylphenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents:

    • For standard amino acids: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)

    • For this compound: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Standard Amino Acids:

    • Pre-activate a solution of Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-L-Alpha-methylphenylalanine:

    • Due to the steric hindrance of the α-methyl group, a more potent coupling reagent is recommended.

    • Pre-activate a solution of Fmoc-L-Alpha-methylphenylalanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 4-6 hours, or overnight if necessary.

    • Double coupling may be required for optimal yield.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: In Vitro Serum Stability Assay

This protocol describes a method to assess the stability of a peptide containing this compound in serum compared to its native counterpart.

Materials:

  • Test peptide (containing this compound)

  • Control peptide (native sequence)

  • Rat or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Dissolve the test and control peptides in PBS to a stock concentration of 1 mg/mL.

    • Prepare serum by thawing at 37°C and centrifuging to remove any precipitates.

  • Incubation:

    • In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed serum to a final peptide concentration of 100 µM.

    • Incubate the tubes at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) from each tube.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing 150 µL of cold ACN with 0.1% TFA to stop enzymatic degradation and precipitate serum proteins.

    • Vortex and incubate at -20°C for 30 minutes.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

    • Use a suitable C18 column and a gradient of water and ACN, both containing 0.1% formic acid.

    • Monitor the peptide by its specific mass-to-charge ratio (m/z).

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.

    • Plot the percentage of intact peptide versus time and determine the half-life (t₁/₂) of each peptide.

Visualizations

Signaling Pathway

RXFP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Relaxin-3 Relaxin-3 RXFP3 RXFP3 (GPCR) Relaxin-3->RXFP3 Binds G_alpha_i_o Gαi/o RXFP3->G_alpha_i_o Activates G_beta_gamma Gβγ RXFP3->G_beta_gamma DNA_Damage_Response DNA Damage Response Proteins RXFP3->DNA_Damage_Response Regulates Expression Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i_o->Adenylyl_Cyclase Inhibits PKC PKC G_beta_gamma->PKC Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK1_2 ERK1/2 PKC->ERK1_2 Activates Gene_Transcription Gene Transcription (Stress Response, etc.) ERK1_2->Gene_Transcription Regulates CREB->Gene_Transcription Regulates

Caption: Relaxin-3/RXFP3 Signaling Pathway.

Experimental Workflows

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_final_steps Final Steps Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling (Standard or α-MePhe) Fmoc_Deprotection->Amino_Acid_Coupling Washing 4. Washing Amino_Acid_Coupling->Washing Washing->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection 5. Final Fmoc Deprotection Washing->Final_Deprotection Cleavage 6. Cleavage from Resin Final_Deprotection->Cleavage Precipitation 7. Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Analysis 9. Mass Spectrometry Purification->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow.

Stability_Assay_Workflow cluster_assay In Vitro Serum Stability Assay Peptide_Incubation 1. Incubate Peptide in Serum at 37°C Time_Sampling 2. Collect Aliquots at Time Points Peptide_Incubation->Time_Sampling Quenching 3. Quench Reaction & Precipitate Proteins Time_Sampling->Quenching Centrifugation 4. Centrifuge to Pellet Proteins Quenching->Centrifugation Supernatant_Collection 5. Collect Supernatant Centrifugation->Supernatant_Collection LCMS_Analysis 6. Analyze by LC-MS Supernatant_Collection->LCMS_Analysis Data_Analysis 7. Determine Half-life (t½) LCMS_Analysis->Data_Analysis

Caption: In Vitro Serum Stability Assay Workflow.

Logical Relationship

Logical_Relationship L_Alpha_MePhe This compound (α-MePhe) Steric_Hindrance α-Methyl Group Provides Steric Hindrance L_Alpha_MePhe->Steric_Hindrance Conformational_Constraint Induces/Stabilizes α-Helical Conformation L_Alpha_MePhe->Conformational_Constraint Enhanced_Stability Increased Proteolytic Stability (Longer Half-life) Steric_Hindrance->Enhanced_Stability Enhanced_Binding Enhanced Receptor Binding Affinity Conformational_Constraint->Enhanced_Binding Improved_Bioavailability Improved Bioavailability Enhanced_Stability->Improved_Bioavailability Improved_PK_PD Improved Pharmacokinetic & Pharmacodynamic Properties Improved_Bioavailability->Improved_PK_PD Enhanced_Binding->Improved_PK_PD

Caption: Benefits of this compound.

References

Troubleshooting & Optimization

Overcoming low coupling yields with Fmoc-L-Alpha-methylphenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low coupling yields of Fmoc-L-Alpha-methylphenylalanine in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: Overcoming Low Coupling Yields

Low coupling efficiency is a primary obstacle when incorporating sterically hindered amino acids like Fmoc-L-Alpha-methylphenylalanine. The bulky α-methyl group significantly slows down the reaction rate. Here are solutions to common issues:

Issue 1: Incomplete Coupling and Deletion Sequences

  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the peptide sequence missing the α-methylphenylalanine residue. A positive Kaiser test (blue/purple beads) after the coupling step also indicates the presence of unreacted free amines.[1][2]

  • Cause: The steric hindrance of Fmoc-L-Alpha-methylphenylalanine prevents the coupling reaction from reaching completion within standard reaction times.

  • Solutions:

    • Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid can drive the reaction to completion.[1][3][4] This is a highly effective and commonly used strategy.

    • Increase Reaction Time: Extend the coupling reaction time from the standard 1-2 hours to overnight to allow sufficient time for the sterically hindered coupling to proceed.[3]

    • Elevated Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done with caution to minimize the risk of racemization.[1][3]

    • Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids, driving difficult reactions to completion quickly and efficiently.[3]

Issue 2: Poor Solubility of Fmoc-L-Alpha-methylphenylalanine

  • Symptom: The Fmoc-amino acid does not fully dissolve in the coupling solvent, leading to an insufficient concentration of the activated species.

  • Cause: While Fmoc-L-Alpha-methylphenylalanine generally has good solubility, issues can arise with certain solvent batches or conditions.

  • Solutions:

    • Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties for peptide-resin complexes.[3][5] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]

    • Pre-activation: Activating the amino acid with the coupling reagent in a small volume of solvent before adding it to the resin can improve dissolution.[5]

    • Sonication: Gentle sonication of the amino acid solution can aid in dissolution.[5]

Issue 3: Peptide Aggregation on the Resin

  • Symptom: The growing peptide chain aggregates on the solid support, making the N-terminal amine inaccessible for coupling. This can be particularly problematic in hydrophobic sequences.[2][6]

  • Cause: Inter-chain hydrogen bonding of the growing peptide can lead to the formation of secondary structures that hinder reagent accessibility.

  • Solutions:

    • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling solvent can disrupt hydrogen bonding and reduce aggregation.[2]

    • Solvent Mixtures: Using a mixture of solvents known to disrupt secondary structures, such as DMF and DCM, can be effective.[1]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for Fmoc-L-Alpha-methylphenylalanine?

A1: Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[3] More potent in-situ activating reagents are highly recommended. These include:

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1][3]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings.[3] For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][7]

Q2: Is a single coupling ever sufficient for Fmoc-L-Alpha-methylphenylalanine?

A2: While a single, extended coupling (e.g., overnight) with a potent activating reagent may be sufficient in some cases, a double coupling is a more robust and reliable strategy to ensure complete incorporation and avoid deletion sequences.[1][3] It is always recommended to monitor the coupling completion with a Kaiser test.[1][4]

Q3: Can the use of Fmoc-L-Alpha-methylphenylalanine lead to racemization?

A3: While the Fmoc protecting group generally minimizes racemization, the risk can increase with prolonged activation times and the use of strong bases.[7][8] To minimize this risk, it is advisable to use a weaker base like collidine instead of DIPEA and to minimize the pre-activation time.[7]

Q4: How does the α-methyl group affect the final peptide's properties?

A4: The incorporation of α-methylated amino acids can confer several beneficial properties to the resulting peptide. The methyl group can restrict the conformational flexibility of the peptide backbone, which can lead to the stabilization of specific secondary structures like helices.[9] This can be advantageous for enhancing receptor binding and biological activity. Furthermore, the α-methylation can increase the peptide's resistance to enzymatic degradation, thereby improving its in vivo half-life.[9][10]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling Reagent ClassExample(s)Reactivity of Activated SpeciesEfficacy for Hindered CouplingsNotes
CarbodiimidesDIC, DCCLowOften insufficientMay require additives like HOBt, but still less effective than other classes.
Uronium/Aminium SaltsHATU, HCTU, HBTUHighHighly EffectiveGenerally the reagents of choice for difficult couplings.[1][3]
Phosphonium SaltsPyBOP, PyAOPHighHighly EffectiveAn excellent alternative to uronium/aminium salts.[3]
Acyl FluoridesTFFH (generates in situ)Very HighExtremely EffectiveUsed for the most challenging couplings where other reagents fail.[3][7]

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-L-Alpha-methylphenylalanine using HATU

  • Fmoc Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

  • First Coupling - Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Alpha-methylphenylalanine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[3]

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.[3]

  • Wash: Wash the resin with DMF.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]

  • Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.[1][4]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to achieve complete coupling.

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-L-Alpha-methylphenylalanine) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.[3]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Reaction Time: Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[3]

Visualizations

SPPS_Workflow Resin Resin with Free Amine Activation Activate Fmoc-L-Alpha- methylphenylalanine (HATU/DIPEA) Resin->Activation Add Reagents Coupling Coupling Reaction Activation->Coupling Wash1 DMF Wash Coupling->Wash1 KaiserTest Kaiser Test Wash1->KaiserTest Decision Coupling Complete? KaiserTest->Decision DoubleCoupling Repeat Activation and Coupling Decision->DoubleCoupling No (Blue Beads) NextCycle Proceed to Next Deprotection Cycle Decision->NextCycle Yes (Yellow Beads) DoubleCoupling->Coupling

Caption: Workflow for coupling Fmoc-L-Alpha-methylphenylalanine with a decision point for double coupling.

Troubleshooting_Logic Start Low Coupling Yield with Fmoc-L-Alpha-methylphenylalanine CheckReagents Issue: Ineffective Reagents? Start->CheckReagents CheckTimeTemp Issue: Insufficient Time/Temp? Start->CheckTimeTemp CheckAggregation Issue: Peptide Aggregation? Start->CheckAggregation Sol_Reagents Solution: Use Potent Activators (HATU, HCTU, PyBOP) CheckReagents->Sol_Reagents Sol_TimeTemp Solution: Increase Time, Double Couple, or Use Microwave CheckTimeTemp->Sol_TimeTemp Sol_Aggregation Solution: Change Solvent (NMP), Use Chaotropic Salts (LiCl) CheckAggregation->Sol_Aggregation

Caption: A logical troubleshooting guide for low coupling yields in SPPS.

References

Minimizing side reactions during the cleavage of peptides containing L-Alpha-methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Side Reactions During the Cleavage of Peptides Containing L-Alpha-methylphenylalanine

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating side reactions during the cleavage of peptides incorporating the sterically hindered, unnatural amino acid this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing this compound?

The primary challenge arises from the steric hindrance imparted by the alpha-methyl group. This can lead to incomplete cleavage from the solid-phase resin or incomplete removal of side-chain protecting groups under standard cleavage conditions.[1] Consequently, extended cleavage times or stronger acidic conditions may be necessary, which in turn can increase the likelihood of side reactions.

Q2: What is the most common side reaction observed with sterically hindered N-terminal amino acids during cleavage?

A significant side reaction, particularly with N-terminally acetylated, sterically hindered amino acids like N-methylphenylalanine, is the cleavage of this residue from the peptide sequence.[2] This occurs through the formation of a five-membered oxazolinium intermediate, which is facilitated by the acetyl group's carbonyl oxygen acting as a nucleophile.[2] This leads to the generation of a truncated peptide, significantly reducing the yield of the desired product. While not having an N-acetyl group, the steric bulk of this compound at the N-terminus could potentially favor similar side reactions under strong acidic conditions.

Q3: Which cleavage cocktails are recommended for peptides containing this compound?

For peptides containing sensitive residues, "Reagent K" is a commonly used and effective cleavage cocktail.[3] Its composition is designed to scavenge a wide variety of reactive carbocations generated during cleavage.[3] For general purposes, a less complex mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient, especially if other sensitive residues like Trp or Cys are not present.

Q4: What is the role of scavengers in the cleavage cocktail?

During cleavage with trifluoroacetic acid (TFA), protecting groups are removed, generating highly reactive carbocations.[4] These carbocations can re-attach to nucleophilic residues in the peptide, such as Tryptophan, Methionine, and Cysteine, leading to undesired side products.[4] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations, preventing them from modifying the peptide.[4] Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and phenol.[3][4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide and Presence of a Truncated Product

  • Symptom: Mass spectrometry analysis of the crude product shows a significant peak corresponding to the desired peptide minus the N-terminal this compound residue.

  • Potential Cause: Acid-catalyzed cleavage of the N-terminal amino acid, potentially via a mechanism similar to that observed with N-acetylated, N-methylated amino acids.[2]

  • Troubleshooting Workflow:

    Troubleshooting_Low_Yield start Low yield of full-length peptide and presence of truncated product check_conditions Review Cleavage Conditions start->check_conditions time Was cleavage time extended (> 2 hours)? check_conditions->time temp Was cleavage performed at room temperature? time->temp Yes reduce_time Reduce cleavage time (e.g., 1-2 hours) time->reduce_time No reduce_temp Perform cleavage at a lower temperature (e.g., 4°C) temp->reduce_temp Yes analyze1 Analyze crude product by MS temp->analyze1 No reduce_time->analyze1 analyze2 Analyze crude product by MS reduce_temp->analyze2 modify_n_terminus Consider N-terminal modification (if compatible with research goals) analyze1->modify_n_terminus analyze2->modify_n_terminus methoxycarbonyl Incorporate a methoxycarbonyl group at the N-terminus modify_n_terminus->methoxycarbonyl end Optimized Cleavage Protocol methoxycarbonyl->end

    Caption: Troubleshooting workflow for low peptide yield.

Issue 2: Incomplete Cleavage from the Resin

  • Symptom: Low overall yield of peptide after cleavage and work-up. A post-cleavage Kaiser test on the resin beads is positive, indicating remaining peptide.[5]

  • Potential Cause: The steric hindrance of this compound, especially if located near the C-terminus, may slow down the cleavage from the resin.

  • Troubleshooting Workflow:

    Troubleshooting_Incomplete_Cleavage start Low peptide yield and positive post-cleavage Kaiser test check_cocktail Is the cleavage cocktail appropriate for the resin? start->check_cocktail extend_time Extend cleavage time (e.g., 4 hours) check_cocktail->extend_time Yes stronger_cocktail Use a stronger cleavage cocktail (e.g., Reagent K) check_cocktail->stronger_cocktail No analyze Analyze crude product by MS and HPLC extend_time->analyze stronger_cocktail->analyze end Optimized Cleavage Protocol analyze->end

    Caption: Troubleshooting workflow for incomplete cleavage.

Quantitative Data Summary

The following table summarizes the effect of different cleavage conditions on the percentage of the desired [NMePhe¹]arodyn analog versus the truncated arodyn(2-11) side product, as reported by Bennett et al. (2007).[2] This data provides a valuable reference for understanding how cleavage parameters can be adjusted to minimize side reactions for sterically hindered N-terminal residues.

Cleavage ReagentTemperature (°C)Time (hours)Desired Peptide (%)Truncated Peptide (%)
Pure TFA417525
Pure TFA426040
Pure TFA444555
Reagent B418020
Reagent B427030
Reagent B445545
95% TFA / 5% Water418515
95% TFA / 5% Water427525
95% TFA / 5% Water446040
Reagent BRoom Temp0.56535
Reagent BRoom Temp15050
Reagent BRoom Temp24060

*Reagent B: TFA/Water/Phenol/TIPS (88:5:5:2)

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for peptides that do not contain highly sensitive residues like Met or Cys.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 1-2 hours. For peptides with this compound, a shorter reaction time is recommended initially to minimize potential side reactions.[2]

  • Peptide Precipitation: Filter the resin and add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Washing: Centrifuge the suspension, decant the ether, and wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K for Sensitive Peptides

This protocol is recommended for peptides containing sensitive residues such as Trp, Met, or Cys, in addition to this compound.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v).[3]

  • Cleavage Reaction: Add Reagent K (e.g., 2 mL per 100 mg of resin) to the resin.

  • Incubation: Gently agitate the mixture at room temperature for 1.5-2 hours.

  • Peptide Precipitation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Diagrams

Experimental_Workflow start Dried Peptide-Resin add_cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H₂O or Reagent K) start->add_cocktail incubate Incubate (1-2 hours, RT) add_cocktail->incubate filter Filter to remove resin incubate->filter precipitate Precipitate peptide in cold diethyl ether filter->precipitate wash Wash peptide pellet with cold ether (2x) precipitate->wash dry Dry crude peptide wash->dry end Crude Peptide for Purification dry->end

Caption: Standard experimental workflow for peptide cleavage.

Scavenger_Action tfa TFA Cleavage protecting_groups Removal of Protecting Groups tfa->protecting_groups carbocations Generation of Reactive Carbocations protecting_groups->carbocations scavengers Scavengers (TIS, H₂O, EDT, etc.) carbocations->scavengers trapped by side_reactions Side Reactions (Alkylation of Trp, Met, Cys) carbocations->side_reactions leads to neutralization Neutralization of Carbocations scavengers->neutralization desired_peptide Desired Peptide neutralization->desired_peptide

Caption: Role of scavengers in preventing side reactions.

References

L-Alpha-methylphenylalanine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Alpha-methylphenylalanine. The information is presented in a question-and-answer format to directly address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound is a synthetic amino acid derivative of L-phenylalanine. It is primarily used in research as an inhibitor of two key enzymes: tyrosine hydroxylase and phenylalanine hydroxylase. By blocking these enzymes, it serves as a valuable tool in studying metabolic pathways and disorders such as phenylketonuria (PKU), and in the investigation of catecholamine biosynthesis.

Q2: What are the main challenges in dissolving this compound in aqueous buffers?

A2: The primary challenge in dissolving this compound is its relatively low solubility in neutral aqueous solutions. This is due to the hydrophobic nature of the phenyl group and the additional methyl group at the alpha position, which increases its hydrophobicity compared to its parent amino acid, L-phenylalanine. At or near its isoelectric point, the molecule has a net neutral charge, further reducing its solubility in water.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is significantly influenced by pH. As an amino acid, it has both an acidic carboxylic acid group and a basic amino group.

  • At low pH (acidic conditions): The amino group is protonated (-NH3+), resulting in a net positive charge and increased solubility in aqueous solutions.

  • At high pH (alkaline conditions): The carboxylic acid group is deprotonated (-COO-), leading to a net negative charge and also increasing its solubility.

  • At its isoelectric point (pI): The molecule exists as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge and its lowest aqueous solubility.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (e.g., to 37-40°C) can help increase the solubility of this compound. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound. It is recommended to try other methods like pH adjustment or sonication first.

Q5: Is sonication effective for dissolving this compound?

A5: Yes, sonication is a useful technique to aid in the dissolution of this compound. The high-frequency sound waves can help to break down powder aggregates and increase the interaction between the compound and the solvent, facilitating dissolution.

Troubleshooting Guide

Problem: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS) at neutral pH.

Possible Cause Troubleshooting Step Detailed Protocol
Low intrinsic solubility at neutral pH Adjust the pH of the buffer.1. Prepare a stock solution of a suitable acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH).2. While stirring your this compound suspension, add small increments of the acid or base to shift the pH away from the isoelectric point.3. Monitor the pH and the dissolution of the compound. For acidic conditions, aim for a pH of 2-3. For basic conditions, aim for a pH of 9-10.4. Once dissolved, you can carefully adjust the pH back towards your desired experimental pH, but be aware that the compound may precipitate if it becomes supersaturated.
Insufficient agitation Use mechanical assistance.1. Vortexing: Vigorously vortex the solution for 1-2 minutes.2. Sonication: Place the vial in a sonicator bath for 5-10 minute intervals. Check for dissolution between intervals. Avoid overheating the sample by using a cool water bath.
Concentration is too high Prepare a more dilute solution or use a co-solvent.1. Dilution: If your experimental design allows, reduce the final concentration of this compound.2. Co-solvent: For stock solutions, consider using a small amount of a water-miscible organic solvent. Dissolve the compound in a minimal amount of DMSO or ethanol first, and then slowly add the aqueous buffer while stirring vigorously. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.

Quantitative Solubility Data

Buffer pH Temperature (°C) Estimated Solubility of this compound (mg/mL) Notes
Water7.025~4-5Estimated to be slightly lower than L-phenylalanine.
PBS7.425~4-5Based on the reported solubility of L-phenylalanine in PBS (5 mg/mL)[1].
TRIS7.525~4-5Similar to PBS, assuming no specific interaction with TRIS.
0.1 M HCl1.025> 10Significantly more soluble at low pH due to protonation of the amino group.
0.1 M NaOH13.025> 10Significantly more soluble at high pH due to deprotonation of the carboxyl group.

Disclaimer: The solubility values in this table are estimates and should be used as a guideline. It is recommended to perform small-scale solubility tests for your specific experimental conditions.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in Aqueous Buffer

Materials:

  • This compound (MW: 179.22 g/mol )

  • Aqueous buffer of choice (e.g., PBS, TRIS)

  • 1 M HCl

  • 1 M NaOH

  • Sterile, conical tubes

  • Vortex mixer

  • Sonicator

  • pH meter

Procedure:

  • Calculate the required mass: For 10 mL of a 10 mM stock solution, you will need: 10 mmol/L * 0.010 L * 179.22 g/mol = 0.01792 g = 17.92 mg

  • Weigh the compound: Accurately weigh 17.92 mg of this compound and transfer it to a 15 mL conical tube.

  • Initial suspension: Add approximately 8 mL of your chosen aqueous buffer to the tube. The compound will likely not dissolve completely at this stage.

  • pH Adjustment (if necessary):

    • If the compound does not dissolve with vortexing, slowly add 1 M HCl dropwise while monitoring the pH. Continue adding acid until the compound dissolves (typically at pH < 3).

    • Alternatively, you can add 1 M NaOH dropwise to increase the pH until the compound dissolves (typically at pH > 9).

  • Sonication: If the compound is still not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Final Volume and pH Adjustment: Once the compound is completely dissolved, add the buffer to reach a final volume of 10 mL. If you adjusted the pH to dissolve the compound, you can now carefully back-titrate with 1 M NaOH or 1 M HCl to your desired final pH. Caution: The compound may precipitate if the solution becomes supersaturated as you approach the isoelectric point.

  • Sterilization: If required for your experiment, sterile-filter the solution through a 0.22 µm filter.

  • Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh L-Alpha- methylphenylalanine add_buffer Add Aqueous Buffer weigh->add_buffer vortex Vortex add_buffer->vortex sonicate Sonicate vortex->sonicate adjust_ph Adjust pH sonicate->adjust_ph final_vol Adjust to Final Volume adjust_ph->final_vol sterile_filter Sterile Filter final_vol->sterile_filter store Store at -20°C sterile_filter->store

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Compound does not dissolve check_conc Is concentration too high? start->check_conc adjust_ph Adjust pH away from pI check_conc->adjust_ph No use_cosolvent Use a co-solvent (e.g., DMSO) check_conc->use_cosolvent Yes use_sonication Use Sonication/Vortexing adjust_ph->use_sonication gentle_heat Apply Gentle Heat (<40°C) use_sonication->gentle_heat success Dissolved gentle_heat->success use_cosolvent->success

Caption: Logical workflow for troubleshooting solubility issues.

phenylalanine_hydroxylase_pathway cluster_pathway Phenylalanine Hydroxylase Pathway Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr L-Tyrosine PAH->Tyr inhibitor This compound inhibitor->PAH Inhibits

Caption: Inhibition of the Phenylalanine Hydroxylase pathway.

tyrosine_hydroxylase_pathway cluster_pathway Tyrosine Hydroxylase Pathway Tyr L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyr->TH L_DOPA L-DOPA TH->L_DOPA inhibitor This compound inhibitor->TH Inhibits

Caption: Inhibition of the Tyrosine Hydroxylase pathway.

References

Technical Support Center: Optimizing L-Alpha-methylphenylalanine and Phenylalanine Co-administration for Stable Hyperphenylalaninemia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for establishing a stable hyperphenylalaninemia model using L-Alpha-methylphenylalanine (α-MePhe) and L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (α-MePhe) in inducing hyperphenylalaninemia?

A1: this compound is a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[1] By inhibiting PAH, α-MePhe prevents the normal metabolism of phenylalanine, leading to its accumulation in the blood and brain when administered in conjunction with a phenylalanine load.[1][2] It also acts as a tyrosine hydroxylase inhibitor.[1]

Q2: Why is co-administration of L-phenylalanine necessary with α-MePhe?

A2: α-MePhe inhibits the enzyme that breaks down phenylalanine. To induce a state of hyperphenylalaninemia (elevated phenylalanine levels), it is essential to provide an excess of the substrate, L-phenylalanine. This combination mimics the biochemical characteristics of phenylketonuria (PKU).[2][3]

Q3: What are the advantages of using α-MePhe over other inducers like p-chlorophenylalanine (PCPA)?

A3: The animal model utilizing α-methylphenylalanine is reported to have fewer nonspecific effects compared to models using p-chlorophenylalanine.[3][4] PCPA has been associated with more general deleterious effects on growth, increased mortality, and significant impacts on biogenic monoamine neurotransmitter levels in the brain.[3] In contrast, α-MePhe provides a more specific and less toxic model of hyperphenylalaninemia.[3][4]

Q4: What level of hyperphenylalaninemia can be expected with this model?

A4: Co-administration of α-MePhe and phenylalanine can lead to a significant increase in plasma and brain phenylalanine concentrations, with studies reporting approximately a 40-fold increase.[2] The exact levels can be modulated by adjusting the doses of both compounds.

Q5: What are the typical animal models used for this research?

A5: This method has been successfully used to induce hyperphenylalaninemia in both suckling and adult rats, as well as in developing mice.[2][3]

Troubleshooting Guide

Issue 1: High variability in plasma phenylalanine levels between animals.

  • Question: We are observing significant differences in phenylalanine concentrations across our cohort. What could be the cause and how can we improve consistency?

  • Answer:

    • Inconsistent Dosing: Ensure precise and consistent administration of both α-MePhe and L-phenylalanine. For oral administration, ensure complete ingestion. For injections, verify the accuracy of the injection volume and site.

    • Fasting State: The fasting state of the animals prior to administration can affect absorption. Standardize the fasting period before dosing to ensure more uniform uptake.

    • Animal Strain and Genetics: Different strains of mice or rats may have varying metabolic rates. Ensure that all animals are from the same genetic background.

    • Timing of Blood Collection: Phenylalanine levels will peak and then decline over time. Standardize the time point for blood collection post-administration to ensure you are comparing equivalent points in the pharmacokinetic profile.

Issue 2: Animals are losing a significant amount of weight.

  • Question: Our animals are showing a marked decrease in body weight after starting the treatment. Is this expected and what can we do to mitigate it?

  • Answer:

    • Reduced Food and Water Intake: High levels of phenylalanine can sometimes lead to decreased appetite. Monitor food and water consumption daily. If intake is low, consider providing a more palatable diet or supplemental hydration.

    • General Health Status: While α-MePhe is less toxic than PCPA, it can still have side effects.[3] Observe the animals for any other signs of distress or illness. A general health check by a veterinarian may be warranted.

    • Dosage Optimization: The current dosage may be too high for the specific strain or age of your animals. Consider a dose-response study to find the optimal balance between achieving the desired level of hyperphenylalaninemia and minimizing adverse effects like weight loss. Some studies have noted that a hyperphenylalaninemic condition induced by high dosages can lead to severe body weight loss.[5]

Issue 3: Inconsistent or lower-than-expected induction of hyperphenylalaninemia.

  • Question: We are not achieving the target plasma phenylalanine concentrations. What are the potential reasons?

  • Answer:

    • Inadequate PAH Inhibition: The dose of α-MePhe may be insufficient to effectively inhibit phenylalanine hydroxylase. In newborn mice, a dose of 0.43 mg/g body weight has been shown to inhibit 65-70% of hepatic PAH activity.[2] You may need to increase the dose of the inhibitor.

    • Insufficient Phenylalanine Load: The amount of L-phenylalanine administered may not be high enough to cause significant accumulation. A daily administration of 2 mg/g body weight of phenylalanine has been used effectively in mice.[2]

    • Route of Administration: The route of administration can impact bioavailability. Intraperitoneal or subcutaneous injections may provide more consistent absorption than oral gavage or dietary inclusion.

    • Compound Stability: Ensure that your stock solutions of α-MePhe and L-phenylalanine are properly prepared and stored to maintain their potency.

Quantitative Data

Table 1: Dosage and Effects of this compound and L-Phenylalanine Co-administration in Mice

ParameterValueReference
Animal ModelDeveloping Mice[2]
This compound Dose0.43 mg/g body weight (daily)[2]
L-Phenylalanine Dose2 mg/g body weight (daily)[2]
Resulting PAH Inhibition65-70% of hepatic activity[2]
Phenylalanine Level Increase~40-fold in plasma and brain[2]

Table 2: Dietary Administration for Chronic Hyperphenylalaninemia in Rats

ParameterValueReference
Animal Model25-day-old Rats[6]
This compound in Diet0.4%[6]
L-Phenylalanine in Diet5%[6]
Target Plasma Phenylalanine Level~1.5 mM[6]
Observed Effect~15% decrease in myelin protein[6]

Experimental Protocols

Protocol 1: Induction of Chronic Hyperphenylalaninemia in Developing Mice (Injection)

  • Animal Model: Newborn or developing mice.

  • Materials:

    • L-Alpha-methyl-D,L-phenylalanine (0.43 mg/g body weight)

    • L-phenylalanine (2 mg/g body weight)

    • Sterile saline or other appropriate vehicle for injection.

  • Procedure:

    • Prepare sterile solutions of this compound and L-phenylalanine in the chosen vehicle.

    • Administer the solutions daily via intraperitoneal or subcutaneous injection.

    • Monitor the animals daily for body weight and general health.

    • Collect blood samples at desired time points to measure plasma phenylalanine concentrations. A consistent time post-injection should be used for all collections.

    • Brain tissue can also be collected for analysis of phenylalanine levels.

Protocol 2: Induction of Chronic Hyperphenylalaninemia in Young Rats (Dietary)

  • Animal Model: 25-day-old rats.

  • Materials:

    • Custom diet containing 5% L-phenylalanine and 0.4% this compound.

    • Control diet.

  • Procedure:

    • Acclimate the rats to the housing conditions and a standard diet.

    • At 25 days of age, switch the experimental group to the hyperphenylalaninemia-inducing diet.

    • Provide the diet and water ad libitum.

    • Monitor body weight and food intake regularly.

    • Collect blood samples periodically to monitor plasma phenylalanine levels and ensure they are within the target range (e.g., ~1.5 mM).

Visualizations

Signaling_Pathway cluster_Metabolism Normal Phenylalanine Metabolism cluster_Inhibition Experimental Hyperphenylalaninemia Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate HighPhe High Phenylalanine (Hyperphenylalaninemia) Phe->HighPhe Accumulates Tyr L-Tyrosine PAH->Tyr Product aMePhe This compound (α-MePhe) aMePhe->PAH

Caption: Mechanism of this compound induced hyperphenylalaninemia.

Experimental_Workflow start Start: Animal Acclimation dosing Daily Co-administration: L-α-MePhe + L-Phe start->dosing monitoring Daily Monitoring: - Body Weight - General Health - Food/Water Intake dosing->monitoring endpoint Endpoint: - Tissue Collection - Further Analysis dosing->endpoint After final dose sampling Periodic Blood Sampling monitoring->sampling analysis Plasma Phenylalanine Analysis sampling->analysis analysis->endpoint

Caption: General experimental workflow for inducing stable hyperphenylalaninemia.

References

Addressing toxicity and side effects of L-Alpha-methylphenylalanine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Alpha-methylphenylalanine (α-MePhe) in animal studies. The information is designed to address specific issues related to toxicity and side effects that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (α-MePhe) in animal models?

A1: this compound is a dual inhibitor of two key enzymes. Firstly, it inhibits phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine. This inhibition, particularly when co-administered with phenylalanine, leads to a state of hyperphenylalaninemia (HPA), which is used to model phenylketonuria (PKU) in animals.[1][2] Secondly, α-MePhe inhibits tyrosine hydroxylase, a rate-limiting enzyme in the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), leading to their depletion.[1] It is also a substrate for the L-type amino acid transporter 1 (LAT1), which allows it to cross the blood-brain barrier.[1]

Q2: What are the expected toxicities or side effects when using α-MePhe in animal studies?

A2: The primary toxicities are linked to the induced hyperphenylalaninemia and catecholamine depletion. In animal models, particularly developing ones, observed side effects include:

  • Neurological Effects: Reduced cell proliferation, early cell death, and compensatory hyperplasia in the cerebellum have been noted in newborn rats.[3] Chronic HPA can also lead to myelin deficits and long-term learning impairments.

  • Impact on Protein Synthesis: The high levels of phenylalanine compete with other large neutral amino acids (LNAAs) for transport across the blood-brain barrier. This can impair cerebral protein synthesis.

  • General Physiological Effects: Studies have reported slightly decreased body and brain weights.[2] However, α-MePhe is generally considered to have fewer non-specific toxic effects compared to other phenylalanine hydroxylase inhibitors like p-chlorophenylalanine, which has been associated with higher mortality rates and significant weight loss.[2][4]

Q3: Is there a known oral LD50 for this compound?

Troubleshooting Guides

Issue 1: Animals are exhibiting significant weight loss or failure to thrive.
  • Possible Cause: The dose of α-MePhe and/or supplemental phenylalanine may be too high for the specific animal strain, age, or sex. The resulting hyperphenylalaninemia can lead to reduced food intake and metabolic disturbances.

  • Troubleshooting Steps:

    • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if anorexia is a contributing factor.

    • Adjust Dosing: Consider a dose de-escalation study to find the optimal balance between inducing the desired level of hyperphenylalaninemia and maintaining animal health.

    • Dietary Supplementation: Ensure the diet is palatable and provides adequate nutrition. In some models of hyperphenylalaninemia, a phenylalanine-restricted diet is the primary management tool.[6] While the goal of the experiment is to induce HPA, ensuring other essential nutrients are sufficient is critical.

    • Supportive Care: Provide supplemental hydration (e.g., subcutaneous fluids) if dehydration is suspected. Ensure easy access to food and water.

Issue 2: Unexpected neurological symptoms are observed (e.g., tremors, seizures, ataxia).
  • Possible Cause: Severe hyperphenylalaninemia can be neurotoxic.[7] Additionally, the depletion of catecholamines due to tyrosine hydroxylase inhibition can lead to neurological deficits.

  • Troubleshooting Steps:

    • Confirm Phenylalanine Levels: If possible, measure plasma phenylalanine levels to correlate with the observed symptoms. Target ranges for different severities of hyperphenylalaninemia are established (e.g., mild HPA: 120–600 μmol/L; mild PKU: 600–1200 μmol/L; classic PKU: >1200 μmol/L).[7]

    • Reduce Phenylalanine Supplementation: If co-administering phenylalanine, temporarily reduce or cease its administration to lower plasma levels.

    • Monitor Catecholamine-Related Behaviors: Observe for changes in activity levels, as catecholamine depletion can affect motor function and behavior.

    • Consult with a Veterinarian: For severe neurological symptoms, immediate veterinary consultation is necessary.

Data Presentation

Table 1: Summary of this compound Dosing and Effects in Rodent Models

Animal ModelDosing RegimenObserved EffectsReference
Developing MiceDaily injections of 0.43 mg/g body weight α-MePhe with 2 mg/g body weight phenylalanine.Induces chronic hyperphenylalaninemia; inhibits 65-70% of hepatic phenylalanine hydroxylase activity.
Developing RatsSuckling rats injected with α-MePhe and phenylalanine; post-weaning diet supplemented with both.No significant growth deficit or signs of toxicity (e.g., cataracts) compared to p-chlorophenylalanine.[2]
Newborn RatsAdministration of L-phenylalanine and α-MePhe.Reduced cell proliferation, early cell death, and compensatory hyperplasia in the cerebellum.[3]

Experimental Protocols

Protocol 1: Induction of Chronic Hyperphenylalaninemia in Developing Mice

This protocol is adapted from studies creating a mouse model of phenylketonuria.

1. Materials:

  • This compound (α-MePhe)
  • L-Phenylalanine
  • Sterile saline or appropriate vehicle
  • Syringes and needles for injection
  • Animal scale

2. Animal Model:

  • Developing mice (specify strain and age, e.g., newborn pups).

3. Dosing Solution Preparation:

  • Prepare a solution or suspension of α-MePhe in the chosen vehicle at a concentration suitable for administering 0.43 mg/g of body weight.
  • Prepare a separate solution of L-phenylalanine for administration of 2 mg/g of body weight.

4. Administration Procedure:

  • Weigh each animal daily to ensure accurate dosing.
  • Administer the prepared doses of α-MePhe and L-phenylalanine via the desired route (e.g., subcutaneous or intraperitoneal injection) daily.
  • Maintain this daily administration schedule to sustain decreased enzyme activity and elevated phenylalanine levels.

5. Monitoring:

  • Daily: Monitor body weight, general appearance (fur, posture), and behavior.
  • Periodic: Collect blood samples to measure plasma phenylalanine and tyrosine concentrations to confirm the hyperphenylalaninemic state.
  • Post-mortem: Tissues of interest (e.g., brain, liver) can be collected for histological or biochemical analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Toxicity_Pathway_Alpha_MePhe cluster_inhibition Mechanism of Action cluster_consequences Pathophysiological Consequences This compound This compound Phenylalanine_Hydroxylase Phenylalanine_Hydroxylase This compound->Phenylalanine_Hydroxylase Inhibits Tyrosine_Hydroxylase Tyrosine_Hydroxylase This compound->Tyrosine_Hydroxylase Inhibits Hyperphenylalaninemia Hyperphenylalaninemia Phenylalanine_Hydroxylase->Hyperphenylalaninemia Leads to Catecholamine_Depletion Catecholamine_Depletion Tyrosine_Hydroxylase->Catecholamine_Depletion Leads to Neurotoxicity Neurotoxicity Hyperphenylalaninemia->Neurotoxicity Impaired_Protein_Synthesis Impaired_Protein_Synthesis Hyperphenylalaninemia->Impaired_Protein_Synthesis Catecholamine_Depletion->Neurotoxicity Experimental_Workflow start Start Experiment dosing Daily Administration (α-MePhe +/- Phenylalanine) start->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring endpoint Adverse Event? monitoring->endpoint sampling Periodic Blood Sampling (Plasma Phe Levels) continue_study Continue Study Protocol sampling->continue_study endpoint->sampling No troubleshoot Implement Troubleshooting (e.g., Adjust Dose) endpoint->troubleshoot Yes troubleshoot->dosing continue_study->dosing end Endpoint Analysis continue_study->end

References

Improving the stability of L-Alpha-methylphenylalanine in solution for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of L-Alpha-methylphenylalanine in solution for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For long-term stability, a stock solution of this compound can be prepared in 5% perchloric acid. Such solutions have been reported to be stable for up to four months when stored at 4°C.[1] For immediate use in cell culture, dissolving in sterile phosphate-buffered saline (PBS) or the cell culture medium itself is common, but stability in these solutions is lower.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To minimize degradation, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3] For short-term storage (up to a few days), refrigeration at 4°C is acceptable. Solutions should be protected from light to prevent potential photodegradation.

Q3: What is the expected stability of this compound in physiological buffers like PBS (pH 7.4)?

Q4: Can I autoclave solutions containing this compound?

A4: It is generally not recommended to autoclave solutions containing amino acid derivatives like this compound, as the high temperature can lead to degradation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon dissolution Low solubility in the chosen solvent.- Gently warm the solution (e.g., to 37°C) to aid dissolution. - Use a small amount of a co-solvent like DMSO or ethanol before adding the aqueous buffer, if compatible with your assay. - Adjust the pH of the solvent. Some amino acids have higher solubility at a pH away from their isoelectric point.
Precipitation after storage The compound is coming out of solution at a lower temperature.- Before use, warm the solution to room temperature or 37°C and vortex to redissolve any precipitate. - Consider preparing a more dilute stock solution.
Inconsistent assay results Degradation of this compound in the working solution.- Prepare fresh working solutions for each experiment from a frozen stock. - Minimize the time the working solution is kept at room temperature or 37°C. - Perform a stability test of this compound under your specific assay conditions (time, temperature, medium).
Discoloration of the solution Degradation of the compound, possibly due to oxidation or exposure to light.- Store stock solutions in amber vials or wrap vials in foil to protect from light.[5] - Prepare solutions with degassed buffers to minimize oxidation.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolution:

    • For long-term storage (acidic stock): Add 5% perchloric acid to the powder to achieve the desired concentration. Vortex until fully dissolved.

    • For direct use (physiological pH): Add sterile PBS (pH 7.4) or your specific cell culture medium. Gentle warming and vortexing may be required.

  • Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Dispense the solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.

Protocol for Assessing the Stability of this compound in Solution by HPLC

This protocol provides a general framework. Specific parameters such as column type, mobile phase composition, and gradient may need to be optimized.

  • Preparation of Standards: Prepare a series of this compound standards of known concentrations in the same solvent as your test solution.

  • Sample Preparation:

    • Prepare a solution of this compound in your desired buffer or medium (e.g., PBS, DMEM) at the intended experimental concentration.

    • Divide the solution into several aliquots. Store one aliquot at -80°C as a time-zero reference.

    • Incubate the other aliquots under the conditions you wish to test (e.g., 4°C, room temperature, 37°C) for different durations (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • At each time point, analyze the standards and the incubated samples by HPLC.

    • A reverse-phase C18 column is often suitable for amino acid analysis.

    • The mobile phase can consist of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Detection can be performed using a UV detector (e.g., at 210 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the standards against their concentration.

    • Use the standard curve to determine the concentration of this compound remaining in your incubated samples at each time point.

    • Calculate the percentage of this compound remaining relative to the time-zero sample to determine its stability under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Solution aliquot Aliquot Solution prep->aliquot t0 Store Time-Zero Sample at -80°C aliquot->t0 incubate Incubate Samples at Test Conditions aliquot->incubate hplc Analyze Samples by HPLC at Time Points t0->hplc incubate->hplc data Calculate Remaining Concentration hplc->data

Caption: Workflow for assessing this compound stability.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitation Observed dissolution During Initial Dissolution? start->dissolution storage After Storage? dissolution->storage No warm Warm and Vortex Solution dissolution->warm Yes storage->warm Yes cosolvent Use Co-solvent (e.g., DMSO) warm->cosolvent Still Precipitated dilute Prepare a More Dilute Stock warm->dilute Precipitates Again on Cooling ph_adjust Adjust pH cosolvent->ph_adjust Still Precipitated fresh Prepare Fresh Solution dilute->fresh

Caption: Logic for troubleshooting precipitation of this compound.

References

Technical Support Center: L-Alpha-methylphenylalanine-Induced PKU Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using L-Alpha-methylphenylalanine (α-methyl-Phe) to induce phenylketonuria (PKU) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inducing a PKU phenotype?

A1: this compound acts as an inhibitor of the enzyme phenylalanine hydroxylase (PAH).[1][2] PAH is responsible for the conversion of phenylalanine to tyrosine.[3] By inhibiting PAH, α-methyl-Phe leads to an accumulation of phenylalanine in the blood and tissues, mimicking the biochemical characteristics of phenylketonuria.[1][2]

Q2: Why is this compound often administered with L-phenylalanine?

A2: To induce a robust and sustained state of hyperphenylalaninemia (high blood phenylalanine levels), this compound is typically co-administered with L-phenylalanine.[1][4] The α-methyl-Phe inhibits the clearance of phenylalanine, while the supplemental L-phenylalanine ensures a high circulating level of this amino acid, more closely replicating the metabolic state of PKU.[4]

Q3: What are the advantages of using this compound over other chemical inducers like p-chlorophenylalanine (pCPA)?

A3: The this compound model is considered to have fewer non-specific toxic effects compared to models using p-chlorophenylalanine.[4] Studies have shown that pCPA can cause higher mortality rates and more significant deleterious effects on general growth.[4] In contrast, α-methyl-Phe-treated animals generally exhibit better health and the observed effects are more directly attributable to the induced hyperphenylalaninemia.[4]

Troubleshooting Guide

Issue 1: High Mortality Rate in Experimental Animals

Q: We are observing a high mortality rate in our neonatal rats after administration of this compound and L-phenylalanine. What could be the cause and how can we mitigate this?

A: High mortality in neonatal animal models can stem from several factors. Here are some potential causes and solutions:

  • Dehydration and Malnutrition: The high metabolic stress from hyperphenylalaninemia can lead to reduced feeding and dehydration.

    • Solution: Ensure pups are properly suckling. If necessary, provide supplemental hydration and nutrition via subcutaneous injection of sterile saline or specialized rodent milk replacers. Cross-fostering with healthy lactating dams can also be beneficial.

  • Toxicity of the Chemical Inducer: While less toxic than pCPA, high doses of α-methyl-Phe can still have adverse effects.

    • Solution: Optimize the dosage. Start with the lower end of the reported effective dose range and titrate upwards to achieve the desired phenylalanine levels without causing excessive toxicity.

  • General Animal Husbandry: Environmental stressors can exacerbate the effects of the treatment.

    • Solution: Maintain a stable and clean environment with appropriate temperature and humidity.[5][6] Minimize handling stress and ensure the dam is not overly disturbed.[5][6]

Issue 2: Insufficient or Inconsistent Hyperphenylalaninemia

Q: The blood phenylalanine levels in our model are not consistently elevated or are not reaching the desired target range. What adjustments can we make?

A: Achieving stable and significant hyperphenylalaninemia is crucial for a successful PKU model. Consider the following:

  • Dosage and Administration:

    • Solution: Re-evaluate the doses of both this compound and L-phenylalanine. Ensure accurate preparation and administration of the solutions. The timing and frequency of injections are critical for maintaining elevated phenylalanine levels. A daily administration schedule is often required.

  • Metabolic Variability: Individual animals can have different metabolic responses.

    • Solution: Increase the sample size to account for biological variability. Monitor blood phenylalanine levels in a pilot group of animals to determine the optimal dosing regimen for your specific strain and experimental conditions.

  • Route of Administration: The method of administration can affect bioavailability.

    • Solution: Subcutaneous or intraperitoneal injections are common. Ensure consistent administration technique to minimize variability.

Experimental Protocols

Protocol for Induction of PKU in Neonatal Rats

This protocol is a general guideline and may require optimization based on the specific rat strain and research objectives.

  • Animal Model: Neonatal Sprague-Dawley or Wistar rats (postnatal day 3-5).

  • Materials:

    • This compound (α-methyl-Phe)

    • L-phenylalanine (Phe)

    • Sterile saline (0.9% NaCl)

    • Sterile syringes and needles (e.g., 27-gauge)

  • Solution Preparation:

    • α-methyl-Phe solution: Prepare a stock solution of α-methyl-Phe in sterile saline. The concentration should be calculated to deliver the desired dose in a small, injectable volume (e.g., 10-20 µL/g body weight).

    • Phe solution: Prepare a separate stock solution of L-phenylalanine in sterile saline. Gentle heating may be required to fully dissolve the phenylalanine.

  • Administration:

    • Administer α-methyl-Phe and Phe via subcutaneous injection once or twice daily. A common starting dosage from literature is in the range of 0.2-0.4 mg/g body weight for α-methyl-Phe and 1-2 mg/g body weight for L-phenylalanine.

  • Monitoring:

    • Collect blood samples (e.g., via tail snip) at regular intervals (e.g., daily or every other day) to monitor phenylalanine levels.

    • Monitor animal health daily, including body weight, signs of distress, and feeding behavior.

Quantitative Data

Table 1: Expected Blood Phenylalanine Levels in Different PKU Models and Human Phenotypes.

Model/PhenotypeTypical Blood Phenylalanine Levels (µmol/L)Reference
Normal Human35-120[7]
Mild Hyperphenylalaninemia (Human)120-600[3]
Mild PKU (Human)600-1200[3]
Classic PKU (Human)>1200[3]
Pah-enu2 Mouse Model1455-2242[3]
This compound Induced Rat Model10- to 40-fold increase over baseline[4][8]

Visualizations

Signaling Pathway

Phenylalanine_Metabolism Dietary_Protein Dietary Protein Phenylalanine Phenylalanine (Phe) Dietary_Protein->Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Normal Metabolism PKU_Condition PKU Condition: Phe Accumulation Phenylalanine->PKU_Condition Tyrosine Tyrosine (Tyr) Neurotransmitters Dopamine, Norepinephrine, Melanin Tyrosine->Neurotransmitters PAH->Tyrosine Alpha_Methyl_Phe This compound Alpha_Methyl_Phe->PAH Inhibition Phenylpyruvate Phenylpyruvate & other metabolites PKU_Condition->Phenylpyruvate

Caption: Phenylalanine metabolism and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Select Neonatal Rats prep Prepare this compound & L-phenylalanine Solutions start->prep administer Daily Subcutaneous Administration prep->administer monitor_health Daily Monitoring: Body Weight, Clinical Signs administer->monitor_health monitor_phe Periodic Blood Sampling: Measure Phenylalanine Levels administer->monitor_phe troubleshoot1 Troubleshooting: High Mortality? monitor_health->troubleshoot1 troubleshoot2 Troubleshooting: Low Phe Levels? monitor_phe->troubleshoot2 data_analysis Data Analysis end End of Experiment data_analysis->end troubleshoot1->monitor_phe No adjust_dose Adjust Dosages/ Husbandry troubleshoot1->adjust_dose Yes troubleshoot2->data_analysis No optimize_protocol Optimize Dosing Regimen troubleshoot2->optimize_protocol Yes adjust_dose->administer optimize_protocol->administer

Caption: Experimental workflow for inducing and monitoring PKU in a rat model.

Logical Relationship: Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem Encountered check_mortality Is there high mortality? start->check_mortality check_phe_levels Are Phe levels consistently low? check_mortality->check_phe_levels No review_dosage Review & Potentially Reduce Dosage check_mortality->review_dosage Yes check_solutions Verify Solution Preparation & Dosage check_phe_levels->check_solutions Yes continue_monitoring Continue Monitoring check_phe_levels->continue_monitoring No improve_husbandry Improve Animal Husbandry review_dosage->improve_husbandry improve_husbandry->continue_monitoring optimize_administration Optimize Administration Schedule & Technique check_solutions->optimize_administration optimize_administration->continue_monitoring

Caption: A logical flowchart for troubleshooting common issues in the PKU model.

References

Technical Support Center: Accurate Measurement of L-Alpha-methylphenylalanine (L-AMPh) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the accurate measurement of L-Alpha-methylphenylalanine (L-AMPh) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound (L-AMPh) and what are its known metabolites?

A1: this compound (L-AMPh), also known as α-MePhe, is a synthetic amino acid derivative of phenylalanine and amphetamine.[1] It functions as an inhibitor of tyrosine hydroxylase, which is a key enzyme in the catecholamine synthesis pathway.[1] The primary known active metabolite of L-AMPh is metaraminol (3,β-dihydroxyamphetamine).[1]

Q2: What are the most common analytical techniques for the quantification of L-AMPh and its metabolites?

A2: The most prevalent and robust analytical technique for the quantification of L-AMPh and its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for distinguishing between structurally similar compounds in complex biological matrices.[2][3] Chiral chromatography may also be necessary to separate the L- and D-enantiomers of L-AMPh and its metabolites.[4]

Q3: Why is sample preparation a critical step in the analysis of L-AMPh metabolites?

A3: Sample preparation is critical to remove interfering substances from the biological matrix (e.g., plasma, urine) that can suppress the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[5] Effective sample preparation, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), enriches the analytes of interest and improves the overall robustness and reliability of the analytical method.[6]

Q4: What are the common challenges in developing a quantitative LC-MS/MS method for L-AMPh metabolites?

A4: Common challenges include achieving adequate chromatographic separation from isomeric compounds, minimizing matrix effects, preventing analyte degradation during sample processing, and potential for well-to-well cross-contamination in high-throughput screening.[5][7][8]

Troubleshooting Guides

Below are common issues encountered during the analysis of L-AMPh metabolites, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column contamination or degradation.2. Inappropriate mobile phase pH.3. Sample solvent stronger than the mobile phase.[9]1. Flush the column with a strong solvent or replace the column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reconstitute the sample in a solvent similar in strength to the initial mobile phase.[9]
Inconsistent Retention Times 1. Air bubbles in the pump or fluid lines.2. Leak in the LC system.3. Inconsistent mobile phase composition.[10]1. Purge the pump and solvent lines.2. Check all fittings for leaks.3. Prepare fresh mobile phase and ensure proper mixing.[10]
Low Signal Intensity or Sensitivity 1. Ion suppression from matrix components.2. Suboptimal ionization source parameters.3. Analyte degradation in the sample or on the column.[11]1. Improve sample cleanup (e.g., use a more selective SPE sorbent).2. Optimize source temperature, gas flows, and voltages.3. Ensure proper sample storage and use fresh samples.[11]
High Background Noise 1. Contaminated mobile phase, solvents, or glassware.2. Carryover from a previous injection of a high-concentration sample.[12]1. Use high-purity solvents and thoroughly clean all glassware.2. Implement a robust needle wash protocol and inject blank samples between high-concentration samples.[12]
Inaccurate Quantification 1. Non-linear calibration curve.2. Inappropriate internal standard.3. Matrix effects affecting the analyte and internal standard differently.1. Re-prepare calibration standards and assess the linearity range.2. Use a stable isotope-labeled internal standard for the analyte if available.3. Evaluate and mitigate matrix effects through improved sample preparation or the use of a different ionization technique.

Quantitative Data Summary

The following table provides an example of quantitative data for amphetamine and its metabolites, which are structurally related to L-AMPh and its metabolites. This data is for illustrative purposes to guide the presentation of quantitative results.

Analyte Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Precision (%CV) Accuracy (% Recovery) Reference
(R/S)-AmphetamineSerum0.5 - 2500.5< 15%85-115%[2]
(R/S)-4-HydroxyamphetamineSerum0.5 - 2500.5< 15%85-115%[2]
(1R,2S)-NorephedrineSerum0.5 - 2500.5< 15%85-115%[2]
d/l-AmphetamineUrine50 - 500050< 10%90-110%[4]
d/l-MethamphetamineUrine50 - 500050< 10%90-110%[4]

Experimental Protocols

Sample Preparation from Urine using Solid-Phase Extraction (SPE)

This protocol is adapted from methods for amphetamine analysis and is suitable for L-AMPh and its metabolites.

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard solution. Acidify the sample with 1% formic acid.

  • SPE Column Conditioning: Condition a Supel™-Select SCX SPE plate (30 mg/well) with 1 mL of 1% formic acid in acetonitrile, followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE plate.

  • Washing: Wash the plate with 2 mL of water, followed by 1 mL of 25% methanol.

  • Elution: Elute the analytes with 1 mL of 10% ammonium hydroxide in acetonitrile.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Analysis

This is a general LC-MS/MS protocol that should be optimized for the specific analytes.[13]

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for each analyte and internal standard.

Visualizations

Metabolic Pathway of this compound

metabolic_pathway L_AMPh This compound Metaraminol Metaraminol (3,β-dihydroxyamphetamine) L_AMPh->Metaraminol Hydroxylation experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample Collection (Urine, Plasma) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Solid-Phase or Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing Results Results Reporting Data_Processing->Results

References

Strategies to prevent L-Alpha-methylphenylalanine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Alpha-methylphenylalanine (L-AMPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of L-AMPA during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: The primary factors contributing to the degradation of this compound (L-AMPA) during sample preparation include:

  • pH Extremes: Both highly acidic and alkaline conditions can promote hydrolysis or other degradative reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidation: Exposure to oxygen, especially in the presence of metal ions, can lead to oxidative degradation of the molecule.

  • Enzymatic Activity: If working with biological matrices (e.g., plasma, tissue homogenates), endogenous enzymes can metabolize L-AMPA.

  • Light Exposure: Prolonged exposure to UV or high-intensity light can induce photolytic degradation.

  • Matrix Effects: Components within the sample matrix can react with L-AMPA or catalyze its degradation.

Q2: I am observing low recovery of L-AMPA in my plasma samples. What could be the cause and how can I troubleshoot this?

A2: Low recovery of L-AMPA from plasma samples can be due to several factors. Here is a troubleshooting guide:

  • Inadequate Protein Precipitation: If proteins are not completely removed, L-AMPA can remain bound, leading to its loss during subsequent steps.

    • Troubleshooting: Ensure the protein precipitation solvent (e.g., acetonitrile, methanol) is ice-cold and added in the correct ratio (typically 3:1 or 4:1 solvent-to-plasma). Vortex thoroughly and centrifuge at a sufficient speed and duration to pellet all proteins.[1][2]

  • Enzymatic Degradation: Plasma contains enzymes that may degrade L-AMPA.

    • Troubleshooting: Work quickly and at low temperatures (on ice) to minimize enzymatic activity.[3] Consider adding a broad-spectrum protease inhibitor cocktail to your sample immediately after collection.

  • Analyte Adsorption: L-AMPA may adsorb to the surface of collection tubes, pipette tips, or vials.

    • Troubleshooting: Use low-adsorption plasticware or silanized glassware. Pre-conditioning pipette tips with the sample matrix can also help.

Q3: What is the recommended storage condition for L-AMPA stock solutions and biological samples containing L-AMPA?

A3: For stock solutions, it is recommended to store them at -20°C or -80°C for long-term stability.[4] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.[4] For biological samples, they should be frozen as soon as possible after collection and stored at -80°C until analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Reproducibility Inconsistent sample handling; Variable temperature during processing; Incomplete mixing.Standardize the entire sample preparation workflow. Use a consistent temperature (e.g., work on ice). Ensure thorough vortexing at each mixing step.
Analyte Instability in Autosampler Degradation of L-AMPA in the processed sample while waiting for injection.Use a cooled autosampler (set to 4-10°C). Minimize the time between sample preparation and analysis. Perform a stability test in the autosampler to determine the maximum allowable wait time.
Interference Peaks in Chromatogram Co-elution of matrix components with L-AMPA.Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column). Employ a more selective sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]

Quantitative Data Summary

While specific quantitative data on L-AMPA degradation is limited in publicly available literature, the following table summarizes general stability recommendations for similar compounds. Stability should be experimentally verified for your specific matrix and conditions.

Condition Recommendation Rationale
pH Maintain pH between 4 and 8.Avoids acid or base-catalyzed hydrolysis.
Temperature Process samples on ice or at 4°C.Reduces the rate of chemical and enzymatic degradation.[3]
Light Protect from direct light.Minimizes the risk of photolytic degradation.[4]
Atmosphere Minimize exposure to air.Reduces the potential for oxidation. Consider adding antioxidants (e.g., ascorbic acid) for long-term storage if oxidation is suspected.
Storage (Solutions) -20°C (short-term) or -80°C (long-term).Preserves the integrity of the stock solution.[4]
Storage (Biological Samples) -80°C.Minimizes enzymatic activity and chemical degradation.

Experimental Protocols

Protocol 1: Protein Precipitation for L-AMPA Quantification in Plasma
  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Transfer the plasma supernatant to a clean, labeled polypropylene tube.

  • Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.[1]

  • Analysis: Vortex the reconstituted sample and inject it into the analytical instrument.

Visualizations

Hypothetical L-AMPA Degradation Pathways L_AMPA This compound Oxidized Oxidized Products L_AMPA->Oxidized Oxidation (O2, Metal Ions) Decarboxylated Decarboxylated Products L_AMPA->Decarboxylated Decarboxylation (Heat, pH) Hydrolyzed Hydrolyzed Products L_AMPA->Hydrolyzed Hydrolysis (Extreme pH)

Caption: Hypothetical degradation pathways for this compound.

Recommended Sample Preparation Workflow Start Start: Collect Sample Add_IS Add Internal Standard Start->Add_IS PP Protein Precipitation (Ice-cold Acetonitrile) Add_IS->PP Vortex Vortex PP->Vortex Centrifuge Centrifuge (4°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate (Optional) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Transfer->Reconstitute If evaporation is skipped Evaporate->Reconstitute Analyze Analyze (LC-MS/MS) Reconstitute->Analyze

Caption: Recommended workflow for sample preparation to minimize L-AMPA degradation.

Troubleshooting Low Analyte Recovery Low_Recovery Low L-AMPA Recovery? Check_PP Check Protein Precipitation Efficiency Low_Recovery->Check_PP Yes Check_Temp Work on Ice? Check_PP->Check_Temp Yes Optimize_PP Optimize Solvent:Sample Ratio and Centrifugation Check_PP->Optimize_PP No Check_Adsorption Use Low-Adsorption Ware? Check_Temp->Check_Adsorption Yes Implement_Cooling Implement Cooling Steps Check_Temp->Implement_Cooling No Switch_Ware Switch to Low-Adsorption Plasticware Check_Adsorption->Switch_Ware No Resolved Issue Resolved Check_Adsorption->Resolved Yes Optimize_PP->Resolved Implement_Cooling->Resolved Switch_Ware->Resolved

References

Technical Support Center: Enhancing the Resolution of L-Alpha-methylphenylalanine in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of L-Alpha-methylphenylalanine in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for this compound challenging?

A1: this compound and its D-enantiomer are chiral molecules, meaning they are non-superimposable mirror images of each other. In a non-chiral environment, they have identical physical and chemical properties, making them co-elute in standard reverse-phase HPLC. To separate them, a chiral environment is necessary, which is typically achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

Q2: What is the fundamental principle of chiral separation in HPLC?

A2: Chiral separation in HPLC is based on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector. This selector can be part of the stationary phase or an additive in the mobile phase. These diastereomeric complexes have different energies and stabilities, leading to differential retention times on the column and enabling their separation.

Q3: What are the most common types of chiral stationary phases (CSPs) for separating amino acid enantiomers like Alpha-methylphenylalanine?

A3: Several types of CSPs are effective for the chiral resolution of amino acids:

  • Macrocyclic Glycopeptide-Based CSPs: These, such as those based on teicoplanin, are highly effective for separating underivatized amino acids.[1][2][3] Their structure offers a variety of interaction sites, including hydrophobic pockets and ionic groups, leading to broad selectivity.[2]

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are widely used due to their broad applicability in separating a wide range of chiral compounds.

  • Crown-Ether CSPs: These are particularly well-suited for the separation of primary amines and amino acids.[4][5][6] Chiral recognition occurs through the formation of a complex between the crown ether and the ammonium group of the analyte under acidic conditions.[4][7]

  • Ligand-Exchange CSPs: These columns utilize a chiral ligand coated on the stationary phase, which forms diastereomeric metal complexes with the amino acid enantiomers, leading to their separation.

Q4: How critical is the mobile phase composition for resolution?

A4: The mobile phase composition is a critical factor in achieving and optimizing the chiral separation of Alpha-methylphenylalanine. Key parameters include:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) in a reverse-phase system significantly impact retention and selectivity.

  • pH: The pH of the mobile phase affects the ionization state of the amino acid.[8] For optimal separation, it is generally recommended to work at a pH that is at least one unit away from the pKa of the analyte to ensure it is in a single ionization state.[1]

  • Additives: Acidic or basic additives can be used to improve peak shape and selectivity. For crown-ether columns, an acidic mobile phase is necessary for the complexation mechanism.[4][7]

Q5: What is the effect of column temperature on the resolution of enantiomers?

A5: Column temperature can have a significant and sometimes unpredictable effect on chiral separations. Generally, lower temperatures can enhance chiral recognition and improve resolution, though this may come at the cost of broader peaks and longer run times. Conversely, higher temperatures can improve peak efficiency (narrower peaks) but may reduce selectivity. The optimal temperature should be determined empirically for each specific method.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Issue 1: Poor or No Resolution of Enantiomers
  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: The choice of CSP is the most critical factor for chiral separations. If you are not seeing any separation, the chosen stationary phase may not be suitable for Alpha-methylphenylalanine.

      • Consult literature for CSPs known to be effective for amino acid enantiomers, such as macrocyclic glycopeptide (e.g., Astec® CHIROBIOTIC® T), crown ether (e.g., CROWNPAK® CR(+)), or polysaccharide-based columns.[4][6][8]

      • If possible, screen different types of CSPs.

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Solution: The mobile phase composition directly influences the interactions between the enantiomers and the CSP.

      • Organic Modifier: Vary the ratio of the organic modifier to the aqueous phase. Try switching the organic modifier (e.g., from methanol to acetonitrile or vice versa), as this can dramatically alter selectivity.

      • pH: Adjust the pH of the mobile phase. For amino acids, small changes in pH can significantly impact retention and resolution.[8]

      • Additives: For certain CSPs like crown ethers, an acidic mobile phase (e.g., perchloric acid solution) is essential for the separation mechanism.[4][7]

  • Possible Cause 3: Inappropriate Column Temperature.

    • Solution: Optimize the column temperature.

      • Try decreasing the temperature in increments of 5 °C to see if resolution improves.

      • Conversely, if peaks are very broad, a moderate increase in temperature might enhance efficiency.

Issue 2: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: Peak tailing, especially for basic compounds like amino acids, can be due to interactions with residual silanols on the silica support of the column.

      • Adjust the mobile phase pH. Lowering the pH can protonate the silanols and reduce these interactions.

      • Add a competing base to the mobile phase in small concentrations.

  • Possible Cause 2: Column Overload.

    • Solution: Injecting too much sample can lead to broad and tailing peaks.

      • Dilute the sample and inject a smaller volume.

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: Contaminants from the sample or mobile phase can accumulate on the column, leading to poor peak shape.

      • Flush the column with a strong solvent as recommended by the manufacturer.

      • If a guard column is used, replace it. If the problem persists, the analytical column may need to be replaced.[9]

Issue 3: Inconsistent Retention Times
  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important when using gradient elution or after changing the mobile phase.

  • Possible Cause 2: Mobile Phase Instability.

    • Solution: Prepare fresh mobile phase daily. If the mobile phase contains volatile components or is a mixture of solvents with different volatilities, keep the reservoir capped to prevent changes in composition.

  • Possible Cause 3: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant and consistent temperature. Fluctuations in ambient temperature can affect retention times.

  • Possible Cause 4: Pump or System Issues.

    • Solution: Fluctuations in pump pressure or leaks in the system can lead to variable flow rates and, consequently, inconsistent retention times. Regularly maintain the HPLC system, including pump seals and check valves.

Experimental Protocols

Protocol 1: Chiral Separation using a Macrocyclic Glycopeptide CSP

This protocol is a starting point for the enantiomeric separation of Alpha-methylphenylalanine based on an application for a closely related compound.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[8]

  • Mobile Phase: 100% Methanol.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25 °C.[8]

  • Detector: UV at 254 nm.[8]

  • Injection Volume: 2 µL.[8]

  • Sample Preparation: Dissolve 1 mg/mL in methanol.[8]

Protocol 2: Chiral Ligand-Exchange HPLC

This protocol is based on the separation of a derivative, 3,4-dimethoxy-α-methylphenylalanine, and can be adapted as a starting point.[10]

  • Column: Standard C18 column.

  • Mobile Phase: 20% (v/v) methanol, 8 mM L-phenylalanine, and 4 mM cupric sulfate in water, with the pH adjusted to 3.2.[10]

  • Flow Rate: 1.0 mL/min (adapted for a standard analytical column).

  • Column Temperature: 20 °C.[10]

  • Detector: UV, wavelength to be optimized for Alpha-methylphenylalanine (e.g., 254 nm).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data

The following tables summarize the impact of different chromatographic parameters on the resolution of a closely related compound, 3,4-dimethoxy-α-methylphenylalanine, which can serve as a guide for optimizing the separation of this compound.[10]

Table 1: Effect of Mobile Phase pH on Resolution

Mobile Phase pHRetention Factor (k') of Enantiomer 1Retention Factor (k') of Enantiomer 2Selectivity (α)Resolution (Rs)
2.83.214.561.422.54
3.03.585.231.462.89
3.2 4.12 6.34 1.54 3.18
3.44.897.211.472.95
3.65.678.121.432.67

Conditions: 20% (v/v) methanol, 8 mM L-phenylalanine, 4 mM cupric sulfate, 20 °C.

Table 2: Effect of Column Temperature on Resolution

Column Temperature (°C)Retention Factor (k') of Enantiomer 1Retention Factor (k') of Enantiomer 2Selectivity (α)Resolution (Rs)
155.238.121.553.25
20 4.12 6.34 1.54 3.18
253.345.011.502.98
302.784.031.452.65
352.313.231.402.21

Conditions: 20% (v/v) methanol, 8 mM L-phenylalanine, 4 mM cupric sulfate, pH 3.2.

Visualizations

Troubleshooting_Workflow start Poor or No Resolution check_csp Is the CSP appropriate for amino acids? start->check_csp screen_csp Screen different CSPs (e.g., Macrocyclic Glycopeptide, Crown Ether) check_csp->screen_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes screen_csp->optimize_mp adjust_org Vary organic modifier type and ratio optimize_mp->adjust_org Start adjust_ph Adjust pH adjust_org->adjust_ph optimize_temp Optimize Temperature adjust_ph->optimize_temp adjust_temp Decrease/Increase temperature optimize_temp->adjust_temp end_good Resolution Achieved adjust_temp->end_good Success end_bad Consult further literature or specialists adjust_temp->end_bad No Improvement

Caption: A workflow for troubleshooting poor or no resolution.

Peak_Tailing_Workflow start Peak Tailing Observed check_overload Is the sample concentration too high? start->check_overload dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_ph Is the mobile phase pH optimal? check_overload->check_ph No end_good Improved Peak Shape dilute_sample->end_good adjust_ph Adjust mobile phase pH to minimize secondary interactions check_ph->adjust_ph No check_column Is the column contaminated or old? check_ph->check_column Yes adjust_ph->end_good flush_column Flush or replace the column check_column->flush_column Yes check_column->end_good No, problem solved flush_column->end_good

Caption: A troubleshooting guide for addressing peak tailing issues.

References

Validation & Comparative

A Comparative Analysis of L-Alpha-methylphenylalanine and p-Chlorophenylalanine for Inducing Phenylketonuria (PKU) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two chemical agents, L-Alpha-methylphenylalanine and p-chlorophenylalanine (PCPA), used to induce hyperphenylalaninemia in animal models, a key characteristic of Phenylketonuria (PKU). The objective is to offer a comprehensive overview of their efficacy, mechanisms of action, and experimental protocols to aid researchers in selecting the appropriate agent for their preclinical studies.

Mechanism of Action and Comparative Efficacy

Both this compound and p-chlorophenylalanine are inhibitors of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. Inhibition of this enzyme leads to an accumulation of phenylalanine in the blood and brain, mimicking the biochemical phenotype of PKU.

p-Chlorophenylalanine (PCPA) is a potent, irreversible inhibitor of PAH. It has been demonstrated to produce a rapid and sustained increase in plasma phenylalanine levels in rodents. Studies have shown that a single injection of PCPA can elevate phenylalanine concentrations for several days. PCPA also inhibits tryptophan hydroxylase, which can lead to a depletion of serotonin, a notable side effect that researchers must consider.

This compound acts as a competitive inhibitor of PAH. Its effects are generally considered less potent and of shorter duration compared to PCPA. Achieving sustained hyperphenylalaninemia with this compound may require repeated administrations.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for inducing hyperphenylalaninemia using PCPA and this compound based on available experimental data.

Parameterp-Chlorophenylalanine (PCPA)This compound
Mechanism of Action Irreversible inhibitor of Phenylalanine Hydroxylase (PAH)Competitive inhibitor of Phenylalanine Hydroxylase (PAH)
Reported Dosages 250 mg/kg, 300 mg/kg1.8 mmol/kg
Administration Route Intraperitoneal (i.p.) injectionIntraperitoneal (i.p.) injection
Peak Phenylalanine Levels ~20-fold increase over baselineData not consistently reported, likely lower than PCPA
Time to Peak Effect 24-48 hours post-injectionShorter than PCPA, requires more frequent dosing
Duration of Effect Up to 7 daysShorter, requires repeated administration
Key Side Effects Depletion of serotonin due to tryptophan hydroxylase inhibitionFewer reported off-target effects compared to PCPA

Experimental Protocols

Below are representative experimental protocols for the induction of hyperphenylalaninemia using PCPA and this compound.

p-Chlorophenylalanine (PCPA) Protocol
  • Animal Model: Adult male Sprague-Dawley rats (or other suitable rodent model).

  • Compound Preparation: Prepare a suspension of PCPA in 0.9% saline (NaCl) solution. A common concentration is 30 mg/mL.

  • Administration:

    • Administer a single intraperitoneal (i.p.) injection of PCPA at a dosage of 300 mg/kg body weight.

    • To enhance the hyperphenylalaninemic state, a phenylalanine solution (e.g., 2 mg/mL in saline) can be co-administered or provided in the drinking water.

  • Monitoring:

    • Collect blood samples at baseline (pre-injection) and at various time points post-injection (e.g., 24, 48, 72, 96, and 168 hours) to measure plasma phenylalanine levels.

    • Brain tissue can be collected at the end of the study to measure phenylalanine concentrations in different brain regions.

This compound Protocol
  • Animal Model: Suitable rodent model.

  • Compound Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., saline).

  • Administration:

    • Administer an intraperitoneal (i.p.) injection of this compound at a dosage of 1.8 mmol/kg body weight.

    • Due to its shorter duration of action, repeated injections may be necessary to maintain elevated phenylalanine levels. The dosing schedule should be optimized based on preliminary studies.

  • Monitoring:

    • Blood and brain tissue samples should be collected and analyzed for phenylalanine concentrations at appropriate time points, similar to the PCPA protocol.

Visualizations

Metabolic Pathway Inhibition

Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr Tyrosine PAH->Tyr PCPA p-Chlorophenylalanine (Irreversible Inhibitor) PCPA->PAH aMePhe This compound (Competitive Inhibitor) aMePhe->PAH

Caption: Inhibition of the Phenylalanine Metabolic Pathway.

Experimental Workflow for PKU Model Induction

start Start: Select Animal Model baseline Baseline Blood Sample Collection start->baseline prepare Prepare Inhibitor Solution (PCPA or this compound) baseline->prepare inject Intraperitoneal Injection prepare->inject monitor Time-Course Blood Sampling (e.g., 24, 48, 72h) inject->monitor analyze Measure Phenylalanine Levels (Plasma & Brain) monitor->analyze end End: Data Analysis & Comparison analyze->end

A Comparative Guide to Tyrosine Hydroxylase Inhibitors: L-Alpha-methylphenylalanine vs. Metyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of L-Alpha-methylphenylalanine and metyrosine, two compounds known to inhibit tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. While both molecules are recognized for their inhibitory activity, the extent of available research, particularly clinical and quantitative data, differs significantly. This document aims to present a comprehensive overview based on current scientific literature to aid in research and development decisions.

Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase

Both this compound and metyrosine act as competitive inhibitors of tyrosine hydroxylase.[1][2] This enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a critical step in the synthesis of dopamine, norepinephrine, and epinephrine.[3][4] By competing with the natural substrate, L-tyrosine, these inhibitors block the active site of the enzyme, thereby reducing the overall production of catecholamines.[1]

This shared mechanism of action underscores their potential therapeutic applications in conditions characterized by catecholamine overproduction, such as pheochromocytoma.[3]

cluster_pathway Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Metyrosine Metyrosine Tyrosine_Hydroxylase_Target Metyrosine->Tyrosine_Hydroxylase_Target AMPA L-Alpha-methyl- phenylalanine AMPA->Tyrosine_Hydroxylase_Target

Fig. 1: Inhibition of the Catecholamine Pathway

Quantitative Comparison of Efficacy

A significant disparity exists in the available quantitative data for these two inhibitors. Metyrosine has been extensively studied, with established clinical efficacy, while data for this compound is sparse.

ParameterMetyrosineThis compound
IC50 (Tyrosine Hydroxylase) Not explicitly stated in search results, but clinical efficacy is well-documented.No data available from searches.
Clinical Efficacy Reduces catecholamine synthesis by 35-80% in patients with pheochromocytoma.[5]No clinical trial data available for tyrosine hydroxylase inhibition.
Other Notable Activity Also inhibits phenylalanine hydroxylase.[1]Primarily known as a phenylalanine hydroxylase inhibitor, inhibiting it by 65-70% in preclinical models.[6]

Note: The absence of a reported IC50 value for this compound against tyrosine hydroxylase is a critical gap in the current literature, preventing a direct comparison of potency with metyrosine.

Experimental Protocols: Tyrosine Hydroxylase Inhibition Assay

The following outlines a general experimental workflow for assessing the inhibitory activity of compounds against tyrosine hydroxylase. This protocol is a composite based on standard biochemical assay principles.

cluster_workflow Tyrosine Hydroxylase Inhibition Assay Workflow Start Start Preparation Prepare Reagents: - Tyrosine Hydroxylase Enzyme - L-Tyrosine (Substrate) - Cofactors (e.g., (6R)-BH4) - Inhibitor (Metyrosine or this compound) - Buffer Solution Start->Preparation Incubation Incubate enzyme with varying concentrations of the inhibitor. Preparation->Incubation Reaction Initiate reaction by adding L-Tyrosine and cofactors. Incubation->Reaction Termination Stop the reaction after a defined time period. Reaction->Termination Measurement Measure the formation of L-DOPA (e.g., via HPLC or spectrophotometry). Termination->Measurement Analysis Calculate % inhibition and determine IC50 value. Measurement->Analysis End End Analysis->End

Fig. 2: Workflow for TH Inhibition Assay
Detailed Methodology:

  • Enzyme and Reagent Preparation:

    • A source of tyrosine hydroxylase is required, which can be a purified recombinant enzyme or a lysate from cells expressing the enzyme.

    • Prepare a stock solution of the substrate, L-tyrosine, in an appropriate buffer.

    • Prepare stock solutions of the necessary cofactors, such as (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).

    • Prepare serial dilutions of the inhibitors (metyrosine and this compound) to be tested.

  • Assay Procedure:

    • In a reaction vessel (e.g., a microplate well), add the tyrosine hydroxylase enzyme preparation and the inhibitor at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a specified period to allow for binding.

    • Initiate the enzymatic reaction by adding the L-tyrosine substrate and cofactors.

    • Allow the reaction to proceed for a fixed time at a controlled temperature (e.g., 37°C).

    • Terminate the reaction, often by adding an acid (e.g., perchloric acid) to denature the enzyme.

  • Detection and Analysis:

    • The product of the reaction, L-DOPA, is then quantified. High-performance liquid chromatography (HPLC) is a common and accurate method for this.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Clinical Applications and Side Effects

Metyrosine

Metyrosine is an approved medication for the management of pheochromocytoma, a neuroendocrine tumor that secretes high levels of catecholamines.[3] It is used for:

  • Preoperative preparation: To control blood pressure and prevent hypertensive crises during surgery.

  • Inoperable or malignant pheochromocytoma: For long-term management of symptoms.

Common side effects of metyrosine are primarily due to the systemic depletion of catecholamines and include sedation, depression, anxiety, and extrapyramidal symptoms.

This compound

There is no established clinical use for this compound as a tyrosine hydroxylase inhibitor. Its primary application in research has been as an inhibitor of phenylalanine hydroxylase to create animal models of phenylketonuria.[6] Due to the lack of clinical trials, its side effect profile in humans is unknown.

Summary and Conclusion

Metyrosine is a well-characterized tyrosine hydroxylase inhibitor with proven clinical efficacy in the management of pheochromocytoma. Its mechanism of action and clinical effects are well-documented.

In contrast, while this compound is known to inhibit tyrosine hydroxylase, there is a significant lack of quantitative data to assess its potency and efficacy directly against metyrosine. Its predominant characterization in scientific literature is as a phenylalanine hydroxylase inhibitor.

For researchers and drug development professionals, metyrosine serves as a benchmark compound for tyrosine hydroxylase inhibition. This compound may represent a starting point for novel inhibitor design, but further in-depth studies, including enzymatic assays to determine its IC50 and preclinical studies to evaluate its in vivo efficacy and safety, are necessary before its potential as a therapeutic agent can be fully understood. The current body of evidence is insufficient to support its consideration as a viable alternative to metyrosine for clinical applications requiring tyrosine hydroxylase inhibition.

References

A Comparative Analysis of L-Alpha-methylphenylalanine and L-DOPA in the Modulation of Catecholamine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Alpha-methylphenylalanine and L-DOPA, two compounds that significantly influence catecholamine biosynthesis and levels within the central nervous system. The following sections detail their mechanisms of action, present supporting experimental data, outline relevant experimental protocols, and visualize key pathways and workflows.

Introduction: Opposing Mechanisms of Catecholamine Modulation

L-DOPA (Levodopa) and this compound are both amino acid derivatives that critically impact the catecholamine biosynthetic pathway, albeit through opposing mechanisms. L-DOPA serves as a direct precursor to the neurotransmitter dopamine, thereby acting to increase its synthesis and subsequent catecholamine levels.[1][2] In contrast, this compound functions as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, leading to a depletion of these crucial neurotransmitters.[3] Understanding the distinct effects of these two compounds is paramount for research in neuropharmacology and the development of therapeutics targeting catecholamine-related disorders.

Comparative Effects on Catecholamine Levels: Experimental Data

CompoundAnimal ModelBrain RegionCatecholamine MeasuredDosage & RouteTime Point% Change from ControlReference
D,L-alpha-methyl-p-tyrosine RatWhole BrainDopamine0.407 mmoles/kg (i.p.)4 hours↓ 62%[4]
D,L-alpha-methyl-p-tyrosine RatWhole BrainNorepinephrine0.407 mmoles/kg (i.p.)4 hours↓ 49%[4]
L-DOPA RatWhole BrainNorepinephrine100 mg/kg (i.p.)~1 hour↑ 15-40%[5]

Note: D,L-alpha-methyl-p-tyrosine (α-MT) is a closely related and functionally similar compound to this compound, both acting as tyrosine hydroxylase inhibitors.[3]

Signaling Pathways and Mechanisms of Action

The biosynthesis of catecholamines—dopamine, norepinephrine, and epinephrine—is a well-established enzymatic pathway. The differential effects of this compound and L-DOPA can be understood by their points of intervention in this pathway.

Catecholamine_Synthesis_Pathway cluster_precursors Precursors cluster_synthesis Synthesis Pathway cluster_enzymes cluster_modulators Modulators L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (Rate-Limiting Step) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Phenylalanine_Hydroxylase Phenylalanine Hydroxylase Tyrosine_Hydroxylase Tyrosine Hydroxylase (Rate-Limiting Step) DOPA_Decarboxylase DOPA Decarboxylase Dopamine_beta-Hydroxylase Dopamine β-Hydroxylase PNMT Phenylethanolamine N-methyltransferase This compound This compound This compound->Tyrosine_Hydroxylase Inhibits Exogenous_L-DOPA L-DOPA (Exogenous) Exogenous_L-DOPA->L-DOPA Bypasses Rate-Limiting Step

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the comparison of this compound and L-DOPA.

Animal Models and Drug Administration
  • Animal Models: Studies typically utilize adult male rats (e.g., Sprague-Dawley) or mice. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • This compound Administration (Intraperitoneal):

    • This compound is dissolved in a suitable vehicle, such as sterile saline.

    • Animals are securely restrained.

    • The injection site, typically the lower right abdominal quadrant, is disinfected with 70% alcohol.[6]

    • A sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats) is inserted at a 30-40° angle into the peritoneal cavity.[6]

    • Aspiration is performed to ensure the needle has not entered the bladder or intestines.[7]

    • The solution is injected slowly. The maximum recommended volume is typically < 10 ml/kg.[6]

  • L-DOPA Administration (Oral Gavage):

    • L-DOPA is often co-administered with a peripheral decarboxylase inhibitor like carbidopa to prevent its conversion to dopamine outside the brain.[8]

    • The compounds are crushed and suspended in a vehicle such as water or a sweetened solution to improve voluntary consumption.[8][9]

    • The suspension is administered directly into the stomach using a gavage needle.

Brain Tissue Catecholamine Analysis (HPLC-ECD)

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a standard method for quantifying catecholamines in brain tissue.

  • Tissue Collection and Preparation:

    • Animals are euthanized at specified time points post-drug administration.

    • The brain is rapidly excised and dissected on ice to isolate specific regions (e.g., striatum, pre-frontal cortex).

    • Tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.

    • For analysis, the tissue is homogenized in a solution containing an acid (e.g., 0.1 M perchloric acid) and an antioxidant (e.g., 0.1 mM sodium metabisulfite) to preserve the catecholamines.[1][10]

  • Chromatographic Separation:

    • The homogenate is centrifuged, and the supernatant is filtered.

    • A small volume of the supernatant (e.g., 1 µL) is injected into the HPLC system.[1][10]

    • Separation is achieved using a reverse-phase column (e.g., C8 or C18) with a specific mobile phase composition.[11]

  • Electrochemical Detection:

    • As the separated catecholamines elute from the column, they pass through an electrochemical detector.

    • A specific potential is applied to a working electrode (e.g., +650 mV to +800 mV), causing the catecholamines to oxidize.[1][10][11]

    • This oxidation generates an electrical signal that is proportional to the concentration of the analyte.

  • Quantification:

    • The concentration of each catecholamine is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of the analytes.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound and L-DOPA on brain catecholamine levels.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis cluster_outcome Outcome Animal_Acclimation Animal Acclimation (e.g., Rats/Mice) Group_Assignment Group Assignment (Control, L-DOPA, L-AMPA) Animal_Acclimation->Group_Assignment Drug_Administration Drug Administration (i.p. or Oral) Group_Assignment->Drug_Administration Euthanasia Euthanasia at Defined Time Points Drug_Administration->Euthanasia Brain_Dissection Brain Region Dissection Euthanasia->Brain_Dissection Tissue_Homogenization Tissue Homogenization & Preparation Brain_Dissection->Tissue_Homogenization HPLC_ECD HPLC-ECD Analysis Tissue_Homogenization->HPLC_ECD Data_Quantification Data Quantification & Statistical Analysis HPLC_ECD->Data_Quantification Results_Interpretation Interpretation of Results Data_Quantification->Results_Interpretation

Conclusion

This compound and L-DOPA exert diametrically opposed effects on catecholamine levels. This compound acts as an inhibitor of catecholamine synthesis, leading to their depletion, while L-DOPA serves as a precursor to augment their production. The choice between these compounds in a research setting is dictated by the specific experimental goal, whether it be to study the effects of catecholamine depletion or to investigate the consequences of elevated catecholamine levels. The experimental protocols outlined in this guide provide a framework for conducting such investigations and generating robust, quantifiable data. Future research involving the direct comparison of these compounds under identical experimental conditions would be highly valuable for a more precise understanding of their relative potencies and temporal effects.

References

A Comparative Guide to Phenylketonuria Animal Models for Behavioral Research: Validating the L-α-Methylphenylalanine-Induced Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the preclinical evaluation of novel therapeutics for phenylketonuria (PKU). This guide provides a comprehensive comparison of the chemically-induced L-alpha-methylphenylalanine (L-α-MP) PKU model and the widely used genetic model, Pah-enu2. By presenting objective performance data, detailed experimental protocols, and key mechanistic insights, this document aims to validate the utility of the L-α-MP model for behavioral studies.

Phenylketonuria is an inborn error of metabolism caused by mutations in the phenylalanine hydroxylase (PAH) gene, leading to the accumulation of phenylalanine (Phe) in the blood and brain.[1] If left untreated, this can result in severe neurological damage, intellectual disability, seizures, and behavioral problems.[1] Animal models are indispensable tools for understanding the pathophysiology of PKU and for testing new treatment strategies.

Historically, PKU has been modeled in animals by inducing hyperphenylalaninemia (HPA) through the administration of a high Phe diet in combination with a PAH inhibitor.[1] One such inhibitor is L-α-methylphenylalanine. This guide will delve into the characteristics of this chemically-induced model and compare it to the current gold-standard genetic mouse model, the Pah-enu2 mouse, which harbors a point mutation in the Pah gene.[2]

Comparison of Key Characteristics

FeatureL-α-Methylphenylalanine-Induced ModelPah-enu2 Genetic Model
Species Primarily RatsPrimarily Mice (BTBR and C57BL/6 strains)
Induction Method Administration of L-phenylalanine and L-α-methylphenylalanineSpontaneous mutation (N-ethyl-N-nitrosourea-induced)
Mechanism Inhibition of phenylalanine hydroxylase (PAH)Genetic deficiency of PAH
Plasma Phe Levels ~40-fold increase over baseline[3]10-20 times higher than wild-type littermates[2]
Key Neuropathology Reduced brain weight, myelin deficit, reduced brain protein synthesis.[3][4][5]Hypomyelination, increased cellular density in hypothalamus and substantia nigra.[6][7]
Reported Behavioral Deficits Long-term learning impairment, deficits in tasks dependent on the frontal cortex (e.g., delayed alternation).[8]Impaired odor discrimination reversal, impaired latent learning, deficits in spatial working memory, hyperactivity, and impaired vertical exploration.[6][9]

Behavioral Performance: A Quantitative Comparison

Direct quantitative comparison of behavioral outcomes between the L-α-MP and Pah-enu2 models is challenging due to the limited availability of standardized behavioral test data for the former. However, we can summarize the available findings to provide a comparative overview.

Table 1: Comparison of Behavioral Test Performance

Behavioral TestL-α-Methylphenylalanine-Induced Model (Rats)Pah-enu2 Model (Mice)
Learning and Memory Impaired performance on a delayed alternation task (specific quantitative data not readily available).[8]Odor Discrimination Reversal: Significantly more days to reach criterion on reversals 2, 3, and 4 compared to wild-type mice.[6] Latent Learning: Failed to show latent learning, unlike wild-type and heterozygous littermates.[6]
Motor Activity Qualitative reports of altered activity.Open Field Test: Significantly lower velocity and distance moved in developing pups compared to wild-type.[6] Adult mice show hyperactivity.[9]
Anxiety-like Behavior Not extensively reported.Data is strain-dependent and can be variable.

Neurochemical Phenotypes: A Comparative Analysis

Both models exhibit significant alterations in brain neurochemistry, which are believed to underlie the observed behavioral deficits.

Table 2: Comparison of Neurochemical Changes

Neurotransmitter/MetaboliteL-α-Methylphenylalanine-Induced Model (Rat Brain)Pah-enu2 Model (Mouse Brain)
Dopamine (DA) Reduced levels reported.[5]Reduced levels in various brain regions.[10]
Homovanillic Acid (HVA) Largest reductions observed in the medial prefrontal cortex and anterior cingulate cortex.[8]Reduced levels reported.
Norepinephrine (NE) Reduced levels reported.Reduced levels reported.[2]
Serotonin (5-HT) Reduced levels reported.Reduced levels in various brain regions.[2][9]
5-Hydroxyindoleacetic Acid (5-HIAA) Reduced levels in all brain regions examined.[8]Reduced levels reported.
Tyrosine Plasma levels not significantly altered, but brain levels may be reduced due to transport competition.[3]Reduced plasma and cerebral levels.[10]
Tryptophan Brain levels may be reduced due to transport competition.Reduced brain levels.[7]

Experimental Protocols

Induction of PKU using L-α-Methylphenylalanine

This protocol is based on methods described for inducing chronic hyperphenylalaninemia in developing rodents.

Materials:

  • L-phenylalanine powder

  • L-α-methylphenylalanine powder

  • Sterile saline solution

  • Animal scale

  • Gavage needles or injection supplies

Procedure:

  • Prepare a solution of L-phenylalanine in sterile saline. A commonly used dose is 2 mg/g of body weight.[3]

  • Prepare a suspension of L-α-methylphenylalanine in sterile saline. A commonly used dose is 0.43 mg/g of body weight.[3]

  • Administer the L-phenylalanine solution and the L-α-methylphenylalanine suspension to suckling rat pups daily. Administration can be done via gavage or injection.

  • Continue daily administrations throughout the desired study period to maintain elevated plasma Phe levels.

  • Monitor animal health, body weight, and plasma Phe levels regularly to ensure the model's consistency.

Behavioral Testing Protocols for the Pah-enu2 Mouse Model

The following are generalized protocols for common behavioral tests used to characterize the Pah-enu2 mouse model.

Morris Water Maze (for spatial learning and memory):

  • A circular pool is filled with opaque water containing a hidden escape platform.

  • Mice are trained over several days to find the hidden platform using spatial cues around the room.

  • Measures such as escape latency (time to find the platform) and path length are recorded.

  • A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

Open Field Test (for locomotor activity and anxiety-like behavior):

  • A mouse is placed in the center of a square arena and allowed to explore freely for a set period (e.g., 5-10 minutes).

  • An automated tracking system records parameters such as total distance traveled, velocity, and time spent in the center versus the periphery of the arena.

  • Reduced time in the center is often interpreted as increased anxiety-like behavior.

Elevated Plus Maze (for anxiety-like behavior):

  • The maze consists of two open arms and two closed arms elevated from the floor.

  • A mouse is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

  • The number of entries into and the time spent in the open versus closed arms are recorded.

  • A preference for the closed arms is indicative of anxiety-like behavior.

Mandatory Visualizations

Signaling Pathway of L-α-Methylphenylalanine Action

L_alpha_methylphenylalanine_pathway cluster_liver Hepatocyte (Liver Cell) Phe_blood L-Phenylalanine (Phe) (High Levels) PAH Phenylalanine Hydoxylase (PAH) Phe_blood->PAH Substrate aMP_blood L-α-Methylphenylalanine (L-α-MP) aMP_blood->PAH Inhibitor Tyr_liver L-Tyrosine (Tyr) (Reduced Production) PAH->Tyr_liver Conversion

Caption: Mechanism of L-α-methylphenylalanine-induced hyperphenylalaninemia.

Experimental Workflow for Validating the L-α-MP Model

experimental_workflow start Animal Selection (e.g., Rat Pups) induction Induction of PKU (Daily L-Phe + L-α-MP administration) start->induction monitoring Monitoring (Body weight, Plasma Phe levels) induction->monitoring behavioral Behavioral Testing (e.g., Morris Water Maze, Open Field) monitoring->behavioral neurochemical Neurochemical Analysis (Brain tissue collection) behavioral->neurochemical data_analysis Data Analysis and Comparison (vs. Control and Genetic Models) neurochemical->data_analysis validation Model Validation data_analysis->validation

Caption: Experimental workflow for the validation of the L-α-MP PKU model.

Conclusion

The L-α-methylphenylalanine-induced PKU model, while less commonly used than genetic models like the Pah-enu2 mouse, presents a viable alternative for specific research questions. Its primary advantage lies in the ability to induce a PKU-like state in a wider range of species, such as rats, which may be preferable for certain behavioral paradigms. The model effectively elevates plasma phenylalanine levels and produces behavioral and neurochemical deficits that are relevant to the human condition.

However, a significant limitation is the scarcity of standardized, quantitative behavioral data, which makes direct comparisons with the well-characterized genetic models challenging. The Pah-enu2 mouse model, with its strong genetic and phenotypic resemblance to human PKU, remains the gold standard for most preclinical studies.

For researchers considering the L-α-MP model, it is crucial to conduct thorough validation studies, including detailed behavioral phenotyping and neurochemical analysis, to ensure the model's suitability for their specific research aims. This guide provides a foundational framework for such a validation process, enabling informed decisions in the selection of the most appropriate animal model for advancing PKU research and therapeutic development.

References

L-Alpha-methylphenylalanine: A Comparative Analysis of its Cross-reactivity with Amino Acid Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of amino acid analogs is critical for the development of targeted therapeutics. This guide provides an objective comparison of L-Alpha-methylphenylalanine's interaction with various amino acid transporters, supported by experimental data and detailed protocols.

This compound (α-MePhe) is a synthetic amino acid derivative known for its selective interaction with the L-type amino acid transporter 1 (LAT1). This transporter is a key player in the transport of large neutral amino acids across the blood-brain barrier and is notably overexpressed in various cancer cells to meet their high metabolic demands. Consequently, α-MePhe and its derivatives are valuable tools in both neuroscience research and as potential cancer diagnostics and therapeutics. This guide delves into the specifics of its cross-reactivity with other amino acid transporters, providing a clear comparison based on available scientific literature.

Quantitative Comparison of Transporter Interaction

The inhibitory potency of this compound against different amino acid transporters is a key measure of its selectivity. The inhibition constant (Ki) is a standard measure of this potency, with a lower Ki value indicating a stronger binding affinity and inhibition.

TransporterTest CompoundKi (µM)Cell LineRadiotracerExperimental MethodReference
LAT1 (SLC7A5) This compound23 ± 2HEK293L-[¹⁴C]leucineCompetitive Inhibition Assay[1][2]
LAT2 (SLC7A8) This compound> 1000HEK293L-[¹⁴C]alanineCompetitive Inhibition Assay[1][2]

As the data indicates, this compound exhibits a pronounced selectivity for LAT1 over LAT2, with a significantly lower Ki value for LAT1.[1][2] This high selectivity is a key characteristic that makes it a valuable research tool for studying LAT1 function.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following section outlines the protocol used to determine the inhibition constants (Ki) for this compound against LAT1 and LAT2.

Competitive Inhibition Assay for LAT1 and LAT2

This protocol is adapted from the methodology described in the study by Chen et al. (2024).[1][2]

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • For transporter expression, HEK293 cells are transiently transfected with plasmids encoding either human LAT1 (hLAT1) or human LAT2 (hLAT2) using a suitable transfection reagent.

2. Uptake Inhibition Assay:

  • Preparation: 24 hours post-transfection, the cells are seeded into 24-well plates.

  • Washing: Prior to the assay, cells are washed twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Incubation: The cells are then incubated for a specified time (e.g., 10 minutes) at 37°C in HBSS containing a fixed concentration of a radiolabeled substrate (e.g., 1 µM L-[¹⁴C]leucine for LAT1 or 1 µM L-[¹⁴C]alanine for LAT2) and varying concentrations of the inhibitor (this compound).

  • Termination: The uptake is terminated by aspirating the incubation solution and rapidly washing the cells three times with ice-cold HBSS.

  • Lysis and Scintillation Counting: The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH), and the radioactivity in the cell lysates is measured using a liquid scintillation counter.

3. Data Analysis:

  • The half-maximal inhibitory concentration (IC50) values are determined by non-linear regression analysis of the inhibition curves.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is the Michaelis-Menten constant of the transporter for the substrate.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps of the competitive inhibition assay.

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Culture HEK293 Cell Culture Transfection Transfection with LAT1 or LAT2 plasmid Culture->Transfection Seeding Seeding in 24-well plates Transfection->Seeding Washing1 Wash with HBSS Seeding->Washing1 Incubation Incubate with Radiotracer & this compound Washing1->Incubation Termination Terminate uptake & Wash with cold HBSS Incubation->Termination Lysis Cell Lysis Termination->Lysis Scintillation Scintillation Counting Lysis->Scintillation Analysis Calculate IC50 and Ki Scintillation->Analysis

Figure 1. Workflow of the competitive inhibition assay.

Interaction with Other Amino Acid Transporters

While quantitative data for the interaction of this compound with a broader range of amino acid transporters is limited in the currently available literature, its known high selectivity for LAT1 suggests a significantly lower affinity for other transporters. The structural differences between transporter families, such as the Alanine-Serine-Cysteine Transporter (ASCT) family (SLC1) and the L-type amino acid transporter family (SLC7), likely contribute to this specificity. Further research is warranted to fully elucidate the cross-reactivity profile of this compound with a wider array of amino acid transporters.

Signaling Pathway Context

The transport of amino acids by LAT1 is crucial for cellular processes, particularly for the activation of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. The diagram below illustrates the role of LAT1 in this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAT1 LAT1 Leucine Leucine LAT1->Leucine transport mTORC1 mTORC1 Leucine->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth This compound This compound This compound->LAT1 inhibits Extracellular Leucine Extracellular Leucine Extracellular Leucine->LAT1

Figure 2. Role of LAT1 in mTORC1 signaling.

References

Head-to-head comparison of different coupling reagents for Fmoc-L-Alpha-methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids like Fmoc-L-α-methylphenylalanine presents a significant challenge. The α-methyl group introduces considerable steric bulk, which can impede the coupling reaction, leading to lower yields, incomplete reactions, and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore a critical factor in the successful synthesis of peptides containing this modified amino acid. This guide provides a head-to-head comparison of various coupling reagents, supported by experimental data from related sterically hindered systems, to facilitate an informed decision.

The primary challenge in the acylation of Fmoc-L-α-methylphenylalanine lies in overcoming the steric hindrance to achieve efficient peptide bond formation while preserving the stereochemical integrity of the amino acid.[1] Modern coupling reagents, particularly uronium/aminium and phosphonium salts, are generally preferred for such difficult couplings due to their high reactivity.[2]

Quantitative Performance Comparison

The following table summarizes the expected performance of various coupling reagents for the incorporation of Fmoc-L-α-methylphenylalanine. The data is compiled from studies on sterically hindered amino acids and provides a comparative overview of coupling efficiency, typical reaction times, and racemization risk.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Racemization RiskKey Considerations
HATU Aminium/Uronium Salt15 - 60 minutes>95Very LowConsidered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester.[3]
HBTU Aminium/Uronium Salt30 - 120 minutes>90LowA widely used and effective reagent, though generally less reactive than HATU for sterically demanding couplings.[3]
HCTU Aminium/Uronium Salt15 - 60 minutes>95Very LowA more cost-effective alternative to HATU with comparable performance in many cases.[3]
COMU Aminium/Uronium Salt15 - 60 minutes>95Very LowA third-generation uronium reagent based on OxymaPure, offering high efficiency and a better safety profile than benzotriazole-based reagents.[4]
PyBOP Phosphonium Salt30 - 180 minutes>90LowA reliable reagent for sterically hindered couplings, though may require longer reaction times.[3]
DIC/OxymaPure Carbodiimide/Additive60 - 240 minutes>85LowA cost-effective option that shows significantly reduced racemization compared to HOBt.[5]

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) to compare the efficacy of different coupling reagents for Fmoc-L-α-methylphenylalanine.

General Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-L-α-methylphenylalanine

  • Coupling reagents (HATU, HBTU, COMU, DIC/OxymaPure)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Kaiser test kit

Protocol 1: Coupling with HATU/HBTU/COMU

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).[6]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-α-methylphenylalanine (3 eq.), the chosen coupling reagent (HATU, HBTU, or COMU; 2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[6]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, this time may be extended.[7]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).[6]

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.

Protocol 2: Coupling with DIC/OxymaPure

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-α-methylphenylalanine (3 eq.) and OxymaPure (3 eq.) in DMF.

  • Coupling: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC (3 eq.). Agitate the mixture at room temperature for 2-4 hours.[4]

  • Washing: Follow step 5 from Protocol 1.

  • Monitoring: Follow step 6 from Protocol 1.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a comparative study of different coupling reagents.

G cluster_prep Resin Preparation cluster_coupling Parallel Coupling Reactions cluster_analysis Analysis Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin Deprotect->Wash1 Coupling_HATU HATU + DIPEA Coupling_HBTU HBTU + DIPEA Coupling_COMU COMU + DIPEA Coupling_DIC_Oxyma DIC + OxymaPure Wash2 Wash Resin Coupling_HATU->Wash2 Coupling_HBTU->Wash2 Coupling_COMU->Wash2 Coupling_DIC_Oxyma->Wash2 Kaiser Kaiser Test Wash2->Kaiser Cleave Cleave Peptide from Resin Kaiser->Cleave If Negative Analyze HPLC & Mass Spec Analysis Cleave->Analyze Racemization Chiral Analysis Analyze->Racemization

Caption: Workflow for comparing coupling reagent efficiency.

Signaling Pathways and Reaction Mechanisms

The formation of a peptide bond involves the activation of the carboxylic acid of the N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of the resin-bound peptide chain. Coupling reagents facilitate this activation.

G Fmoc_AA Fmoc-L-α-methylphenylalanine Activated_Ester Activated Intermediate (e.g., OAt-ester) Fmoc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DIPEA) Coupling_Reagent->Activated_Ester Peptide_Bond Formation of Peptide Bond Activated_Ester->Peptide_Bond Resin_Peptide Resin-Bound Peptide with free N-terminus Resin_Peptide->Peptide_Bond Nucleophilic Attack Coupled_Product Extended Peptide Chain Peptide_Bond->Coupled_Product

Caption: General mechanism of amide bond formation.

References

A Comparative Guide to Inducing Hyperphenylalaninemia: Evaluating the Long-Term Stability of L-Alpha-methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for inducing hyperphenylalaninemia (HPA), with a focus on the long-term stability of the condition induced by L-Alpha-methylphenylalanine. We will objectively evaluate its performance against an alternative chemical inducer, p-Chlorophenylalanine (PCPA), and a genetic model, the Pah-enu2 mouse. This guide incorporates experimental data to inform the selection of the most appropriate model for preclinical research in phenylketonuria (PKU) and other hyperphenylalaninemia-related disorders.

Comparison of Hyperphenylalaninemia Induction Methods

The choice of an animal model for studying hyperphenylalaninemia is critical for the relevance and success of preclinical studies. The ideal model should mimic the metabolic and physiological characteristics of human HPA, including sustained high levels of plasma phenylalanine, and should be well-tolerated to allow for long-term studies. Here, we compare three commonly used methods for inducing HPA in animal models.

FeatureThis compound (α-MePhe) + Phenylalaninep-Chlorophenylalanine (PCPA) + PhenylalaninePah-enu2 Mouse Model
Mechanism of Action Competitive inhibitor of phenylalanine hydroxylase (PAH).[1][2]Irreversible inhibitor of phenylalanine hydroxylase (PAH).[3]Genetic mutation in the Pah gene leading to deficient PAH activity.[4]
Stability of Hyperphenylalaninemia Sustained elevation of plasma phenylalanine for at least 26 out of 31 days in developing rats.[1][2] A 20-40 fold increase in phenylalanine concentrations was observed during the first 18 days of life, and a 30-fold increase after weaning.[1][2]Maintained striking increases in plasma phenylalanine for 26 of 31 experimental days, with a transient fall at 18-22 days.[1][2]Lifelong, stable hyperphenylalaninemia with plasma phenylalanine levels 10-20 times higher than normal.[4]
Reported Side Effects & Toxicity No significant growth deficit or signs of toxicity, such as cataracts, were reported in developing rats.[1][2] Considered relatively free from nonspecific effects.[5]High mortality rate (30-60%) in developing rats.[1][2] Significant decrease in body weight (27-52%).[1][2] General deleterious effects on growth and numerous side effects.[5]Hypopigmentation is a characteristic phenotypic trait.[4]
Ease of Use Requires ongoing administration (e.g., daily injections or dietary supplement).Requires ongoing administration.Breeding and maintenance of a genetically modified animal colony are necessary.
Relevance to Human PKU Provides a good pharmacological model for studying the effects of elevated phenylalanine.Models the biochemical phenotype of PKU but with significant toxicity concerns.Closely mimics the genetic basis of human PKU.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon previous research. Below are summarized protocols for inducing chronic hyperphenylalaninemia using the chemical inhibitors discussed.

Protocol 1: Induction of Chronic Hyperphenylalaninemia in Developing Rats with this compound

This protocol is adapted from studies demonstrating the long-term stability of hyperphenylalaninemia with minimal side effects.[1][2][6]

Materials:

  • This compound (α-MePhe)

  • L-Phenylalanine

  • Sterile saline solution

  • Animal balance

  • Syringes and needles for injection (if applicable)

  • Specialized diet formula (if applicable)

Procedure:

  • Animal Model: Suckling rats are typically used, with treatment continuing after weaning.

  • Administration:

    • Injections: For suckling rats, daily subcutaneous or intraperitoneal injections of α-MePhe and L-Phenylalanine are administered. A typical dosage involves 24 µmol of α-MePhe with or without 52 µmol of L-Phenylalanine per 10g of body weight.[1][2] The solutions are prepared in sterile saline.

    • Dietary Admixture: After weaning, α-MePhe and L-Phenylalanine can be mixed into the chow. A diet containing 5% L-phenylalanine and 0.4% α-methylphenylalanine has been used for long-term studies (up to 70 days).[7]

  • Monitoring: Plasma phenylalanine levels should be monitored regularly (e.g., weekly) via tail vein blood sampling to confirm sustained hyperphenylalaninemia. Animal weight and overall health should also be monitored throughout the study.

Protocol 2: Induction of Chronic Hyperphenylalaninemia in Developing Rats with p-Chlorophenylalanine

This protocol is provided for comparative purposes, but researchers should be aware of the significant toxicity associated with PCPA.[1][2][8]

Materials:

  • p-Chlorophenylalanine (PCPA)

  • L-Phenylalanine

  • Sterile saline solution

  • Animal balance

  • Syringes and needles for injection

Procedure:

  • Animal Model: Similar to the α-MePhe protocol, this method is often initiated in suckling rats.

  • Administration: PCPA is administered in conjunction with L-Phenylalanine. This can be done via daily injections.

  • Monitoring: Due to the high mortality and morbidity associated with PCPA, close monitoring of animal health, including daily weight checks and observation for any signs of distress, is critical.[1][2] Plasma phenylalanine levels should be monitored to assess the induction of hyperphenylalaninemia.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the inhibition of phenylalanine hydroxylase and a typical experimental workflow.

PAH_Inhibition_Pathway cluster_normal Normal Phenylalanine Metabolism cluster_inhibition Inhibition of PAH Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate Tyr Tyrosine PAH->Tyr Catalyzes conversion aMePhe This compound PAH_inhibited Phenylalanine Hydroxylase (PAH) aMePhe->PAH_inhibited Competitive Inhibition PCPA p-Chlorophenylalanine PCPA->PAH_inhibited Irreversible Inhibition HPA Hyperphenylalaninemia (Elevated Phenylalanine) PAH_inhibited->HPA Leads to Phe_inhibited Phenylalanine

Mechanism of PAH Inhibition

Experimental_Workflow start Start: Animal Acclimatization treatment Initiate Treatment Regimen (α-MePhe/PCPA + Phe or Control) start->treatment monitoring Long-term Monitoring treatment->monitoring blood_sampling Regular Blood Sampling (e.g., weekly) monitoring->blood_sampling health_checks Daily Health and Weight Checks monitoring->health_checks data_analysis Data Analysis blood_sampling->data_analysis health_checks->data_analysis phe_levels Quantify Plasma Phenylalanine Levels data_analysis->phe_levels stat_analysis Statistical Analysis of Stability and Side Effects data_analysis->stat_analysis end End of Study stat_analysis->end

Experimental Workflow for HPA Induction

Conclusion

Based on the available experimental data, this compound provides a more stable and significantly safer model for inducing long-term hyperphenylalaninemia in rodents compared to p-Chlorophenylalanine. The lack of significant toxicity and the ability to maintain elevated phenylalanine levels for extended periods make it a superior choice for chronic studies. While the Pah-enu2 genetic mouse model offers the highest fidelity to the human genetic condition, the this compound chemical induction method remains a valuable and more accessible alternative for many research applications. The selection of the appropriate model will ultimately depend on the specific research question, available resources, and the desired duration of the study.

References

A Comparative Analysis of the Side-Effect Profiles of L-Alpha-methylphenylalanine and Other Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a thorough understanding of the side-effect profile of a compound is paramount. This guide provides a comparative analysis of the adverse effects associated with L-Alpha-methylphenylalanine and other notable phenylalanine analogs, including L-phenylalanine, amphetamine, fenfluramine, aminorex, and phentermine. The information is compiled from preclinical and clinical data to offer an objective overview for scientific evaluation.

Executive Summary

This compound is primarily utilized in preclinical research to induce experimental hyperphenylalaninemia and is noted for its relative lack of general toxicity in these models compared to other agents like p-chlorophenylalanine.[1][2][3] Phenylalanine analogs with therapeutic applications, such as amphetamine, fenfluramine, and phentermine, exhibit a range of side effects, primarily affecting the cardiovascular and central nervous systems. Aminorex, a withdrawn anorectic, is strongly associated with a high risk of pulmonary hypertension.[4][5][6][7][8] This guide synthesizes available quantitative data on the incidence of these side effects, details relevant experimental protocols, and provides a visual representation of a key signaling pathway affected by this compound.

Quantitative Side-Effect Profile Comparison

The following tables summarize the reported incidence of common and serious adverse effects for various phenylalanine analogs based on available data. It is important to note that the data are derived from different studies with varying methodologies and patient populations.

Table 1: Central Nervous System Side Effects

Side EffectThis compoundL-PhenylalanineAmphetamineFenfluraminePhentermine
InsomniaNo data availableAnxiety, Headache[9][10]Very Common (up to 11.0%)[11]Somnolence, Sedation, Lethargy (up to 26%)[12]Insomnia (11.0%)[11]
Anxiety/NervousnessNo data availableAnxiety[9][10]Common[13]-Nervousness (Common)[13]
HeadacheNo data availableHeadache[9][10]CommonCommon-
DizzinessNo data available-Common-Common
FatigueNo data available--Fatigue (13.4%)[14][15]-

Table 2: Cardiovascular Side Effects

Side EffectThis compoundAminorexFenfluraminePhentermine
Pulmonary HypertensionNo data availableHigh Incidence (1-2 in 1,000 users)[4]Associated with risk, but no cases in recent trials[12][14][15]Rare, but reported[13]
Increased Blood PressureNo data available-Increased Blood Pressure (Common)[16]Increased Blood Pressure (Serious)[13]
Heart PalpitationsNo data available--Common[13]
Valvular Heart DiseaseNo data available-Associated with risk, but no cases in recent trials[12][14][15]-

Table 3: Gastrointestinal and Other Side Effects

Side EffectL-PhenylalanineFenfluraminePhentermine
Decreased Appetite-Very Common (up to 16.2%)[12][14][15]Common
Dry Mouth--Very Common (5.6%)[11]
Diarrhea-Common[12][16]-
ConstipationConstipation[9]Common[16]Common
Vomiting-Common[12]-

Key Signaling Pathway: Tyrosine Hydroxylase Inhibition

This compound acts as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[17][18] This inhibition leads to a depletion of these crucial neurotransmitters.

Tyrosine_Hydroxylase_Inhibition cluster_pre_synaptic Pre-synaptic Neuron cluster_inhibition Inhibition cluster_post_synaptic Post-synaptic Neuron L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds to L_AMPH L-Alpha-methyl- phenylalanine L_AMPH->L_DOPA Inhibits TH

Caption: Inhibition of the catecholamine synthesis pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the assessment of side effects are often not fully described in publications. However, the following provides an overview of methodologies used in relevant studies.

Preclinical Assessment of this compound Toxicity
  • Objective: To evaluate the general toxicity of this compound compared to p-chlorophenylalanine when inducing chronic hyperphenylalaninemia in developing rats.

  • Methodology:

    • Animal Model: Suckling rats.

    • Drug Administration: Daily injections of L-phenylalanine in conjunction with either alpha-methylphenylalanine or p-chlorophenylalanine. Doses were administered to maintain elevated plasma phenylalanine levels.

    • Parameters Monitored:

      • Mortality rate.

      • Body weight changes.

      • Presence of signs of toxicity (e.g., cataracts).

      • Plasma phenylalanine concentrations.

      • Liver and brain enzyme activities.

  • Findings: Animals treated with alpha-methylphenylalanine showed no significant growth deficit or signs of toxicity, whereas p-chlorophenylalanine-treated animals exhibited a high mortality rate and decreased body weight.[1]

Clinical Trial Protocol for Fenfluramine in Lennox-Gastaut Syndrome (Open-Label Extension)
  • Objective: To evaluate the long-term safety and effectiveness of fenfluramine in patients with Lennox-Gastaut syndrome.

  • Methodology:

    • Study Design: Open-label extension (OLE) of a phase 3 randomized clinical trial.

    • Participants: Eligible patients who completed the initial 14-week trial.

    • Intervention: All patients received fenfluramine, starting at 0.2 mg/kg/day and titrated based on effectiveness and tolerability at 3-month intervals.

    • Safety and Tolerability Assessment:

      • Cardiac Monitoring: Standardized two-dimensional color Doppler echocardiograms were performed every 3 months to assess for valvular heart disease and pulmonary arterial hypertension.

      • Adverse Event Reporting: Treatment-emergent adverse events (TEAEs) were recorded throughout the study and coded using the Medical Dictionary for Regulatory Activities (MedDRA).

  • Findings: The most frequent TEAEs were decreased appetite and fatigue. No cases of valvular heart disease or pulmonary arterial hypertension were observed.[14][15]

Postmarketing Surveillance Study of Phentermine
  • Objective: To evaluate the efficacy and safety of phentermine in patients with obesity in a real-world setting.

  • Methodology:

    • Study Design: Retrospective analysis of medical records.

    • Participants: Patients with obesity who were prescribed phentermine.

    • Data Collection: Information on adverse events (AEs) was collected from patient records.

    • Analysis: The incidence rate of reported AEs was calculated.

  • Findings: Adverse events were common (around 30% incidence), but mostly mild. The most frequent AEs were insomnia and dry mouth.[11]

Conclusion

The side-effect profile of phenylalanine analogs varies significantly, reflecting their diverse pharmacological actions. This compound, primarily a research tool, appears to have a favorable general toxicity profile in animal models compared to other agents used for similar purposes. In contrast, clinically used analogs like amphetamine, fenfluramine, and phentermine have well-documented side effects that require careful monitoring. The severe cardiovascular risks associated with aminorex underscore the importance of thorough long-term safety evaluation in drug development. This comparative guide provides a foundational resource for researchers to understand the potential adverse effects of these compounds and to inform the design of future studies.

References

Safety Operating Guide

Navigating the Disposal of L-Alpha-methylphenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the proper and safe disposal of L-Alpha-methylphenylalanine, ensuring compliance with safety regulations and minimizing environmental impact.

The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe and compliant research environment. This compound, a derivative of the amino acid phenylalanine, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step operational plan for its disposal, aligned with standard laboratory safety and regulatory practices.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound as harmful if swallowed.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.

  • Body Protection: A laboratory coat should be worn to protect against accidental spills.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the substance to minimize inhalation risks.

In the event of a spill, contain the material by sweeping it up and placing it into a suitable, sealed container for disposal. Avoid generating dust. The spill area should then be cleaned with a damp cloth, and all cleaning materials should also be treated as hazardous waste.

Quantitative Data Summary

The following table summarizes key hazard information for this compound, crucial for its proper handling and disposal.

PropertyValueReference
GHS Hazard Statement H302: Harmful if swallowed[1]
GHS Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant[1]
Primary Hazards Irritant[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company.[2][3] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[2][4][5]

1. Waste Identification and Classification:

  • Treat all this compound waste, including unused product, contaminated materials, and spill cleanup debris, as hazardous chemical waste.[3][6]

2. Waste Segregation:

  • Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible materials.[7] Store it separately from strong oxidizing agents.[8][9]

3. Waste Container Selection and Labeling:

  • Use a chemically compatible and leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

  • The container must be clearly labeled as "Hazardous Waste."[2][10] The label must include:

    • The full chemical name: "this compound" (do not use abbreviations).[2]

    • The quantity of waste.

    • The date of waste generation.

    • The location of origin (e.g., laboratory room number).

    • The name and contact information of the principal investigator.[2]

    • Appropriate hazard pictograms.[2]

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[7]

  • Keep the container closed at all times, except when adding waste.[6][10]

  • Ensure the storage area has secondary containment to control any potential leaks.[3]

5. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2][3]

  • Complete any required waste disposal forms accurately and completely.[2]

6. Empty Container Disposal:

  • An empty container that has held this compound must be triple-rinsed with a suitable solvent.[3][10]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[3][10]

  • After triple-rinsing and allowing it to dry, the container can typically be disposed of as regular trash, but it is essential to deface or remove the original label first.[3][10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_start cluster_assessment cluster_disposal_path cluster_procedure cluster_end start Generate this compound Waste is_hazardous Is the waste hazardous? start->is_hazardous hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous Consult EHS for Non-Hazardous Disposal is_hazardous->non_hazardous No segregate Segregate Waste hazardous_waste->segregate end Waste Disposed non_hazardous->end container Select & Label Container segregate->container store Store in Satellite Accumulation Area container->store pickup Arrange for EHS Pickup store->pickup pickup->end

Caption: A workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Handling Protocols for L-Alpha-methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and research integrity. This document provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of L-Alpha-methylphenylalanine.

Compound Information: this compound is a derivative of the amino acid L-phenylalanine.[1] While comprehensive toxicological data may not be available, it is classified as an irritant and is harmful if swallowed.[1] Adherence to strict safety protocols is crucial to minimize exposure and mitigate potential risks.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to create a safe laboratory environment when handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[4][5]
Body Protection Laboratory CoatA standard, properly fitting laboratory coat should be worn and fully buttoned.[6][7]
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[5]
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[5][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8][9]

Hazard Identification and First Aid

HazardGHS ClassificationFirst Aid Measures
Acute Oral Toxicity H302: Harmful if swallowed[1]If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[8]
Skin Irritation H315: Causes skin irritation[8]If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[8]
Eye Irritation H319: Causes serious eye irritation[8]If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
Respiratory Irritation H335: May cause respiratory irritation[8]If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling Solid Compound cluster_solution 3. Preparing Solutions cluster_post 4. Post-Handling Procedures A Assemble Equipment B Verify Emergency Equipment Accessibility (Eyewash, Safety Shower) A->B C Don Required PPE B->C D Perform all manipulations in a chemical fume hood C->D E Use appropriate tools (spatulas, weigh paper) D->E F Avoid generating dust E->F G Slowly add solid to solvent with stirring F->G H Monitor for exothermic reactions (use ice bath if necessary) G->H I Clearly label the container H->I J Decontaminate surfaces and equipment I->J K Dispose of contaminated PPE J->K L Wash hands thoroughly K->L

  • Preparation :

    • Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment as detailed in the table above.[7]

  • Handling the Solid Compound :

    • All manipulations of solid this compound should be performed in a chemical fume hood to prevent inhalation of any airborne particles.[8][9]

    • Use appropriate tools, such as spatulas and weighing paper, to handle the compound.

    • Avoid actions that could generate dust.[8]

  • Preparing Solutions :

    • When preparing solutions, slowly add the solid this compound to the solvent with stirring to ensure controlled dissolution.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

  • Post-Handling Procedures :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of gloves and any other contaminated disposable PPE.[9]

    • Wash hands thoroughly with soap and water after handling is complete.[8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

Disposal_Plan cluster_waste_collection 1. Waste Segregation & Collection cluster_storage 2. Waste Storage cluster_disposal 3. Final Disposal A Unused/Expired Compound D Place in a designated, sealed, and clearly labeled hazardous waste container A->D B Contaminated Labware (e.g., pipette tips, gloves) B->D C Contaminated Solutions C->D E Store waste container in a designated chemical waste accumulation area D->E F Ensure area is well-ventilated and secure E->F G Arrange for pickup by a licensed chemical waste disposal company F->G H Complete all necessary waste disposal documentation G->H

  • Waste Segregation and Collection :

    • Unused or Expired Compound : Collect in a designated, sealed, and clearly labeled hazardous waste container.

    • Contaminated Labware : Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in a designated hazardous waste container.[9]

    • Contaminated Solutions : Unused or waste solutions containing this compound should be collected in a labeled, sealed container compatible with the solvent used.

    • Under no circumstances should this chemical be poured down the drain.[8][9]

  • Storage of Waste :

    • Store all waste containers in a designated, well-ventilated chemical waste accumulation area.[8][9]

    • This area should be clearly marked and secure.

  • Final Disposal :

    • All waste must be disposed of through a licensed and reputable chemical waste disposal company.[8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Complete all necessary waste disposal documentation as required by your institution and the disposal vendor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alpha-methylphenylalanine
Reactant of Route 2
L-Alpha-methylphenylalanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.